molecular formula C22H27BiO4 B2386477 Triphenylbismuth Diacetate CAS No. 7239-60-3

Triphenylbismuth Diacetate

Cat. No.: B2386477
CAS No.: 7239-60-3
M. Wt: 564.434
InChI Key: PAZUBGFXYFDPOG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylbismuth Diacetate is a useful research compound. Its molecular formula is C22H27BiO4 and its molecular weight is 564.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/3C6H6.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-6H;2*1H3,(H,3,4);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRUFEZECMKBAB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=CC=C1.C1=CC=CC=C1.C1=CC=CC=C1.[Bi+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Triphenylbismuth Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of triphenylbismuth (B1683265) diacetate from its precursor, triphenylbismuth. This document provides a comprehensive overview of the prevalent synthetic methodologies, detailed experimental protocols, and key characterization data to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Triphenylbismuth diacetate serves as a versatile reagent and catalyst in various chemical transformations.

Overview of Synthetic Strategies

The synthesis of this compound from triphenylbismuth involves the oxidation of the bismuth(III) center to a bismuth(V) center, with the concomitant addition of two acetate (B1210297) ligands. Two primary methods have been established for this transformation, utilizing common and effective oxidizing agents: sodium perborate (B1237305) and hydrogen peroxide. Both methods are conducted in acetic acid, which also serves as the source of the acetate ligands.

These methods offer reliable pathways to the desired product under relatively mild conditions. The choice between them may depend on the availability of reagents, desired reaction scale, and specific laboratory safety protocols.

Physicochemical Properties and Characterization Data

This compound is typically a white to yellow crystalline solid. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₂H₂₁BiO₄[1][2]
Molecular Weight558.39 g/mol [1][2]
AppearanceWhite to yellow powder or crystals[1]
Melting Point~170 °C (decomposes)[1][2]
Purity≥ 98% (typical)[1]
CAS Number7239-60-3[1]

Characterization of the synthesized this compound is crucial to confirm its identity and purity. Table 2 summarizes typical characterization data.

Table 2: Characterization Data for this compound

TechniqueExpected Observations
¹H NMRMultiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the phenyl protons and a singlet in the aliphatic region (δ ~1.9 ppm) for the acetate methyl protons.
¹³C NMRResonances in the aromatic region for the phenyl carbons, a signal for the carboxyl carbon of the acetate group, and a signal for the methyl carbon of the acetate group.
Infrared (IR) SpectroscopyCharacteristic strong absorption bands for the carboxylate group (C=O) asymmetric and symmetric stretching frequencies.
Elemental AnalysisCalculated: C, 47.32%; H, 3.79%. Found: Values should be within ±0.4% of the calculated values.

Experimental Protocols

This section provides detailed experimental procedures for the two primary methods of synthesizing this compound from triphenylbismuth.

Method 1: Oxidation with Sodium Perborate in Acetic Acid

This method is a convenient and widely cited route for the preparation of triarylbismuth diacetates, often proceeding under mild conditions with good yields.[3]

3.1.1. Reaction Scheme

G reagents Ph₃Bi + 2 CH₃COOH + NaBO₃·4H₂O products Ph₃Bi(OAc)₂ + NaB(OH)₄ + H₂O reagents->products Acetic Acid G reagents Ph₃Bi + 2 CH₃COOH + H₂O₂ products Ph₃Bi(OAc)₂ + 2 H₂O reagents->products Acetic Acid G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Triphenylbismuth reaction Reaction Mixture start->reaction reagents Acetic Acid + Oxidizing Agent (Sodium Perborate or H₂O₂) reagents->reaction precipitation Precipitation in Ice-Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization crude_product->recrystallization drying Drying under Vacuum recrystallization->drying final_product Pure this compound drying->final_product

References

preparation of triphenylbismuth diacetate using hydrogen peroxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Triphenylbismuth (B1683265) Diacetate via Hydrogen Peroxide Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of triphenylbismuth diacetate, a versatile organobismuth compound, through the oxidation of triphenylbismuth using hydrogen peroxide. This method presents a viable alternative to other oxidative procedures.

Introduction

This compound, with the chemical formula C₂₂H₂₁BiO₄, is a pentavalent organobismuth compound.[1][2][3] It serves as a valuable reagent and catalyst in various organic transformations, including arylation reactions.[1] Its applications extend to materials science and pharmaceutical development, where it is explored for its potential therapeutic effects.[2] The synthesis method detailed herein involves the oxidation of trivalent triphenylbismuth to its pentavalent diacetate form.

Physicochemical Properties

A summary of the key physicochemical properties of triphenylbismuth and this compound is presented in Table 1.

Table 1: Physicochemical Data of Key Compounds

PropertyTriphenylbismuthThis compound
Synonyms Bismuth triphenyl, PhenylbismuthBis(acetato-O)triphenylbismuth, Diacetoxytriphenylbismuth
CAS Number 603-33-87239-60-3
Molecular Formula C₁₈H₁₅BiC₂₂H₂₁BiO₄
Molecular Weight 440.29 g/mol 558.39 g/mol [1][3]
Appearance White crystalline solidWhite to yellow powder or crystals[1][2][3]
Melting Point 78-80 °C~170 °C (decomposes)[2]
Purity Typically >98%Typically >98%[1][2][3]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the oxidation of triphenylbismuth in the presence of acetic acid, with hydrogen peroxide acting as the oxidizing agent. The overall reaction is depicted below:

Reaction_Scheme Triphenylbismuth Triphenylbismuth (BiPh₃) Product This compound (Ph₃Bi(OAc)₂) Triphenylbismuth->Product + 2 CH₃COOH + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) AceticAcid Acetic Acid (CH₃COOH) Water Water (H₂O) Experimental_Workflow A Dissolve Triphenylbismuth in Glacial Acetic Acid B Cool the solution in an ice bath A->B C Add Hydrogen Peroxide dropwise B->C D Stir at room temperature C->D E Isolate the product by vacuum filtration D->E F Wash the product with diethyl ether and hexane E->F G Dry the product under vacuum F->G

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Triphenylbismuth Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triphenylbismuth (B1683265) Diacetate

Triphenylbismuth diacetate, with the chemical formula (C₆H₅)₃Bi(OOCCH₃)₂, is a pentavalent organobismuth compound. Such compounds are of significant interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential as catalysts or therapeutic agents. NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of these molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shift regions for the protons and carbons in this compound. These predictions are based on the known spectral data of triphenylbismuth and acetate (B1210297) moieties. The phenyl group protons are expected to appear in the aromatic region, likely as complex multiplets due to ortho, meta, and para coupling. The acetate protons should present as a sharp singlet in the aliphatic region. Similarly, the carbons of the phenyl groups will resonate in the aromatic region of the ¹³C NMR spectrum, while the acetate carbons (carbonyl and methyl) will have distinct chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Phenyl (ortho, meta, para)7.0 - 8.5Multiplet (m)The exact shifts and multiplicities will depend on the solvent and the electronic effects of the bismuth diacetate group.
Acetate (CH₃)1.8 - 2.2Singlet (s)A single peak is expected due to the equivalence of the six methyl protons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Phenyl (ipso)140 - 155The carbon directly attached to bismuth will be significantly deshielded.
Phenyl (ortho, meta, para)125 - 140Multiple signals are expected for the different carbon environments in the phenyl rings.
Acetate (C=O)170 - 180The carbonyl carbon of the acetate group will appear in the downfield region.
Acetate (CH₃)20 - 25The methyl carbon of the acetate group will be in the aliphatic region.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for organometallic compounds. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated benzene (B151609) (C₆D₆).

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the commercial deuterated solvent, a small amount can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the multiplets in the aromatic region.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-5 seconds.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its NMR analysis.

Triphenylbismuth_Diacetate_Structure cluster_phenyl1 cluster_phenyl2 cluster_phenyl3 cluster_acetate1 cluster_acetate2 Bi Bi C1_1 C Bi->C1_1 C2_1 C Bi->C2_1 C3_1 C Bi->C3_1 O1_1 O Bi->O1_1 O2_1 O Bi->O2_1 C1_2 C C1_1->C1_2 C1_3 C C1_2->C1_3 C1_4 C C1_3->C1_4 C1_5 C C1_4->C1_5 C1_6 C C1_5->C1_6 C1_6->C1_1 C2_2 C C2_1->C2_2 C2_3 C C2_2->C2_3 C2_4 C C2_3->C2_4 C2_5 C C2_4->C2_5 C2_6 C C2_5->C2_6 C2_6->C2_1 C3_2 C C3_1->C3_2 C3_3 C C3_2->C3_3 C3_4 C C3_3->C3_4 C3_5 C C3_4->C3_5 C3_6 C C3_5->C3_6 C3_6->C3_1 C_O1 C O1_1->C_O1 O1_2 O C_O1->O1_2 = C_Me1 CH₃ C_O1->C_Me1 C_O2 C O2_1->C_O2 O2_2 O C_O2->O2_2 = C_Me2 CH₃ C_O2->C_Me2

Caption: Molecular Structure of this compound.

NMR_Workflow start Sample Preparation (Dissolve in Deuterated Solvent) acquisition NMR Data Acquisition (¹H and ¹³C Spectra) start->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis structure Structure Elucidation / Purity Assessment analysis->structure

Caption: Experimental Workflow for NMR Analysis.

Crystal Structure Analysis of Triphenylbismuth Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of triphenylbismuth (B1683265) diacetate and its analogues. While a definitive crystal structure for triphenylbismuth diacetate is not publicly available, this document elucidates the expected structural characteristics and methodologies for its determination based on closely related compounds. This guide details the synthesis, crystallographic analysis, and key structural features of pentavalent organobismuth compounds, offering valuable insights for researchers in organometallic chemistry, materials science, and drug development.

Introduction

This compound, Ph₃Bi(O₂CCH₃)₂, is a pentavalent organobismuth compound with significant applications in organic synthesis and catalysis.[1] Understanding its three-dimensional atomic arrangement is crucial for elucidating reaction mechanisms, exploring structure-activity relationships, and designing novel therapeutic agents. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular structure of such compounds.[2]

This guide outlines the general procedures for the synthesis and crystal structure determination of triphenylbismuth dicarboxylates, presents representative crystallographic data from analogous structures, and provides a standardized workflow for such analyses.

Molecular Structure of Triphenylbismuth Dicarboxylates

The molecular geometry of triphenylbismuth dicarboxylates is consistently observed to be a distorted trigonal bipyramidal structure.[3][4] In this configuration, the three phenyl groups occupy the equatorial positions, while the two carboxylate ligands are situated in the axial positions.[1] The distortion from an ideal trigonal bipyramidal geometry is attributed to the steric hindrance and electronic effects of the ligands.

Quantitative Crystallographic Data for Analogous Compounds

As the specific crystallographic data for this compound is not available in the surveyed literature, data from a closely related and structurally characterized compound, triphenylbismuth bis(salicylate) , is presented below for illustrative purposes.[3][5][6]

Crystal Data and Structure Refinement

The following table summarizes the crystal data and structure refinement parameters for triphenylbismuth bis(salicylate).[3][5]

ParameterValue
Empirical FormulaC₃₂H₂₅BiO₆
Formula Weight718.52
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.2937(3)
b (Å)14.6516(3)
c (Å)17.8253(4)
α (°)78.2958(7)
β (°)76.232(6)
γ (°)85.351(6)
Volume (ų)2803.59(11)
Z2
Calculated Density (g/cm³)1.693
Temperature (K)293(2)
Final R indices [I>2σ(I)]R1 = 0.0602
Selected Bond Lengths and Angles

The table below presents key bond lengths and angles for triphenylbismuth bis(salicylate), highlighting the coordination environment of the bismuth atom.[6]

BondLength (Å)AngleDegree (°)
Bi-O(1)2.30(6)O(1)-Bi-O(4)172.5(2)
Bi-O(4)2.313(6)O(1)-Bi-C(15)93.4(3)
Bi-C(15)2.215(9)O(1)-Bi-C(21)87.8(3)
Bi-C(21)2.238(8)O(1)-Bi-C(27)87.5(3)
Bi-C(27)2.200(9)O(4)-Bi-C(15)91.9(3)
O(4)-Bi-C(21)86.0(3)
O(4)-Bi-C(27)91.1(3)
C(15)-Bi-C(21)104.1(4)
C(15)-Bi-C(27)144.4(4)
C(21)-Bi-C(27)111.5(4)

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of triphenylbismuth dicarboxylates.

Synthesis of Triphenylbismuth Dicarboxylates

A common method for the synthesis of triphenylbismuth(V) dicarboxylates involves the oxidation of triphenylbismuth in the presence of the corresponding carboxylic acid.[1][4]

Materials:

  • Triphenylbismuth (Ph₃Bi)

  • Carboxylic acid (e.g., acetic acid)

  • Hydrogen peroxide (30% solution)

  • 2-Propanol (or other suitable solvent)

Procedure:

  • Dissolve triphenylbismuth in a suitable solvent such as 2-propanol.

  • Add an excess of the carboxylic acid to the solution.

  • Slowly add hydrogen peroxide to the mixture while stirring.

  • Continue stirring at room temperature until the reaction is complete, often indicated by the formation of a precipitate.

  • The product can be isolated by filtration, washed with a suitable solvent, and dried.

  • Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[2]

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST)

  • X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

  • Detector (e.g., CMOS or CCD detector)

  • Cryosystem for low-temperature data collection (e.g., 100 K)

Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations.[2]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined using full-matrix least-squares on F². Software packages such as SHELX or Olex2 are commonly used for this purpose.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of triphenylbismuth dicarboxylates.

experimental_workflow start Start synthesis Synthesis of Ph3Bi(O2CR)2 start->synthesis purification Purification and Crystallization synthesis->purification crystal_selection Single Crystal Selection purification->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation end Final Structural Model validation->end

Caption: Experimental workflow for crystal structure analysis.

Conclusion

This technical guide has provided a detailed overview of the methodologies involved in the crystal structure analysis of this compound and its analogues. While the specific crystal structure of this compound remains to be determined, the data from closely related compounds provide a clear indication of its expected molecular geometry and bonding characteristics. The experimental protocols and workflow presented herein offer a robust framework for researchers engaged in the synthesis and characterization of novel organobismuth compounds, which are of significant interest in various fields of chemistry and medicine.

References

Solubility Profile of Triphenylbismuth Diacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Triphenylbismuth (B1683265) Diacetate

Triphenylbismuth diacetate, with the chemical formula (C₆H₅)₃Bi(OOCCH₃)₂, is a pentavalent organobismuth compound. It serves as a versatile reagent and catalyst in various organic transformations, including arylation reactions.[1] Its utility in synthetic chemistry underscores the importance of understanding its physical properties, particularly its solubility, which is a critical parameter for reaction optimization, purification, and formulation development.

Factors Influencing Solubility

The solubility of this compound is governed by several factors, including the nature of the solvent, temperature, and the presence of impurities. Generally, organometallic compounds of this nature exhibit better solubility in organic solvents compared to water. The large, nonpolar phenyl groups contribute to its affinity for nonpolar or moderately polar organic solvents.

A qualitative assessment suggests that this compound would likely be soluble in chlorinated solvents, aromatic hydrocarbons, and some polar aprotic solvents, a characteristic shared by the related compound, triphenylbismuth dichloride, which is soluble in tetrahydrofuran, chloroform, and dichloromethane.[2] However, empirical determination is necessary for precise solubility data.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This highlights a significant knowledge gap and an opportunity for further research in this area. To facilitate this, the following table is provided to be populated by researchers as data becomes available.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol
Ethanol
Acetone
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Chloroform
Toluene
Ethyl Acetate
User-defined

Experimental Protocols for Solubility Determination

Researchers can employ several well-established methods to quantitatively determine the solubility of this compound. Two common and reliable methods are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Allow the undissolved solid to settle. Carefully separate the supernatant (the saturated solution) from the solid residue by filtration or centrifugation.

  • Solvent Evaporation: Accurately measure a known volume of the saturated supernatant into a pre-weighed, dry container.

  • Drying and Weighing: Carefully evaporate the solvent under reduced pressure or in a fume hood. Dry the remaining solid residue to a constant weight in a vacuum oven at a suitable temperature below the compound's decomposition point.

  • Calculation: The solubility is calculated from the mass of the dried solute and the initial volume of the solvent used.

UV-Vis Spectroscopic Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum in the chosen solvent. It requires the initial generation of a calibration curve.

Methodology:

  • Spectrum Acquisition: Dissolve a small, known amount of this compound in the solvent of interest and record its UV-Vis absorption spectrum to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the same manner as for the gravimetric method (steps 1 and 2).

  • Sample Preparation and Measurement: After phase separation, dilute an accurately measured aliquot of the saturated supernatant with a known volume of the fresh solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualized Workflows and Relationships

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method A Add excess Triphenylbismuth Diacetate to Solvent B Equilibrate at Constant Temperature A->B C Separate Saturated Solution (Filtration/Centrifugation) B->C D Evaporate Solvent from Known Volume of Supernatant C->D G Prepare Calibration Curve C->G E Dry Residue to Constant Weight D->E F Calculate Solubility E->F H Dilute Saturated Supernatant G->H I Measure Absorbance at λmax H->I J Calculate Concentration I->J

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound Solute Molecular Structure (Phenyl Groups, Acetate Ligands) Solute->Solubility Purity Purity of Compound Purity->Solubility Polarity Solvent Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temp Temperature Temp->Solubility Pressure Pressure (for gaseous solutes) Pressure->Solubility

Caption: Factors influencing the solubility of this compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Triphenylbismuth Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of triphenylbismuth (B1683265) diacetate. The information is curated for professionals in research and development who utilize organobismuth compounds in catalysis, materials science, and pharmaceutical development.

Core Data Presentation

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for triphenylbismuth diacetate are not extensively available in peer-reviewed literature, the compound is known to have a defined decomposition temperature. The table below summarizes the available quantitative data.

ParameterValueSource
Melting Point~170 °C (with decomposition)Literature data cited by chemical suppliers[1]
Molecular FormulaC₂₂H₂₁BiO₄[1]
Molecular Weight558.39 g/mol [1]

Understanding Thermal Decomposition

This compound, a pentavalent organobismuth compound, exhibits moderate thermal stability. Its decomposition is expected to be an energetic process occurring at or near its melting point. The decomposition pathway likely involves the initial cleavage of the weaker bismuth-phenyl or bismuth-acetate bonds.

Based on studies of related organobismuth compounds, the thermal decomposition of the triphenylbismuth core structure is initiated by the detachment of the phenyl groups at elevated temperatures. This is followed by further breakdown of the molecule. For this compound, it is hypothesized that the decomposition process involves the loss of the acetate (B1210297) ligands and the phenyl groups, ultimately leading to the formation of inorganic bismuth species.

A proposed logical flow for the thermal decomposition process is outlined in the diagram below.

DecompositionPathway Triphenylbismuth_Diacetate This compound (C₆H₅)₃Bi(O₂CCH₃)₂ Intermediate Thermally Excited State Triphenylbismuth_Diacetate->Intermediate Heat (≥170 °C) Products Decomposition Products (e.g., Biphenyl, Acetic Anhydride, Bismuth Oxides) Intermediate->Products Bond Cleavage

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not explicitly published. However, standard methodologies for synthesizing and analyzing similar organometallic compounds can be applied.

Synthesis of this compound

A representative method for the synthesis of triphenylbismuth dicarboxylates involves the oxidation of triphenylbismuth in the presence of the corresponding carboxylic acid. This can be adapted for the synthesis of this compound.

Materials:

  • Triphenylbismuth

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Diethyl ether

Procedure:

  • Dissolve triphenylbismuth in diethyl ether in a reaction flask.

  • Add a stoichiometric excess of glacial acetic acid to the solution.

  • Slowly add hydrogen peroxide solution to the stirred mixture.

  • Continue stirring at room temperature for several hours.

  • The product, this compound, will precipitate from the solution.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Thermal Analysis Methodology

The thermal stability and decomposition of this compound can be determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA):

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the crystalline solid (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature. The onset temperature of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC):

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) with a constant purge rate.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events.

  • Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified as peaks.

The workflow for the synthesis and thermal characterization is illustrated in the following diagram.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_data Data Output reagents Triphenylbismuth + Acetic Acid + H₂O₂ reaction Reaction in Diethyl Ether reagents->reaction product This compound (Precipitate) reaction->product tga TGA Analysis product->tga dsc DSC Analysis product->dsc tga_curve Mass Loss vs. Temperature tga->tga_curve dsc_thermogram Heat Flow vs. Temperature dsc->dsc_thermogram

Caption: Experimental workflow for synthesis and thermal analysis.

References

triphenylbismuth diacetate CAS number and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triphenylbismuth (B1683265) Diacetate

This technical guide provides a comprehensive overview of triphenylbismuth diacetate, including its chemical and physical properties, experimental protocols for its synthesis and application, and its roles in various research and development fields. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is an organometallic compound valued for its role in organic synthesis and catalysis.[1] Its key physical and chemical properties are summarized below.

PropertyValueCitations
CAS Number 7239-60-3[1][2][3][4]
Molecular Formula C₂₂H₂₁BiO₄[1][2][3][4]
Molecular Weight 558.39 g/mol [1][3][4]
Appearance White to yellow or pale yellow powder/crystal.[1][2][3][4]
Melting Point ~170 °C (with decomposition)[1][2][5]
Purity ≥98%[1][3][4]
Synonyms Bis(acetato-O)triphenylbismuth, Diacetoxytriphenylbismuth[1][4][6]
Solubility No data available for water solubility.[2][5]
Storage Store at room temperature, sensitive to air.[1][3]

Experimental Protocols

While detailed, step-by-step laboratory procedures are proprietary and vary by manufacturer, the following sections outline the general methodologies for the synthesis and catalytic application of this compound based on available chemical literature.

Synthesis of Triarylbismuth Diacetates

A convenient method for the synthesis of triarylbismuth diacetates involves the oxidation of triarylbismuthines. One reported method utilizes sodium perborate (B1237305) in acetic acid under mild conditions to achieve good yields.[7]

General Reaction Scheme: Ar₃Bi + Oxidizing Agent (in Acetic Acid) → Ar₃Bi(OAc)₂

The workflow for this synthesis is illustrated in the diagram below.

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products A Triphenylbismuth (BiPh₃) P1 Mixing under Mild Conditions A->P1 B Sodium Perborate B->P1 C Acetic Acid (Solvent/Reagent) C->P1 D This compound P1->D Oxidation

Caption: General workflow for the synthesis of this compound.

Catalytic Application: N-Phenylation of Azoles

This compound serves as an effective reagent for the arylation of various compounds.[1] For instance, it is used for the N-phenylation of azole derivatives. This reaction is typically catalyzed by a copper salt, such as cupric acetate, and results in moderate to good yields of the N-phenylated products.[7]

General Reaction Scheme: Azole-H + Ph₃Bi(OAc)₂ --(Cu(OAc)₂)--> Azole-Ph

The experimental workflow for this catalytic application is depicted below.

G Catalytic N-Phenylation Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction cluster_products Products & Byproducts A Azole Derivative (Substrate) P1 Reaction in Suitable Solvent A->P1 B This compound (Phenylating Agent) B->P1 C Cupric Acetate (Catalyst) C->P1 catalyzes D N-Phenylated Azole P1->D E Bismuth Byproducts P1->E

Caption: Workflow for N-phenylation using this compound.

Applications in Research and Development

This compound is a versatile compound with applications spanning several scientific disciplines due to its unique reactivity.[1]

  • Organic Synthesis: It is a key reagent for creating carbon-carbon and carbon-heteroatom bonds.[1]

  • Catalysis: It functions as an effective catalyst, enhancing reaction rates and yields in various organic syntheses.[1]

  • Pharmaceutical Development: The compound is utilized in the development of new drugs. Bismuth compounds, in general, are studied for their potential in cancer research and as antimicrobial agents for developing new treatments for infections.[1][8][9][10]

  • Materials Science: It is used in formulating advanced materials like polymers and coatings that require specific thermal or electrical properties.[1]

The logical relationship between the properties of this compound and its applications is outlined in the following diagram.

G Applications of this compound cluster_properties Core Properties cluster_applications Research & Development Fields A This compound B Organometallic Nature A->B C Reactivity in Bond Formation A->C D Catalytic Activity A->D E Biological Activity of Bismuth A->E I Materials Science B->I contributes to F Organic Synthesis C->F enables G Catalysis D->G enables H Pharmaceuticals (Anticancer, Antimicrobial) E->H informs

Caption: Relationship between properties and applications.

References

Pioneering Applications of Triphenylbismuth Diacetate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal applications of triphenylbismuth (B1683265) diacetate in organic synthesis, focusing on its early uses as a versatile reagent for phenylation and oxidative cleavage reactions. This document provides a comprehensive overview of the key transformations, detailed experimental protocols, and mechanistic insights to support researchers in leveraging this powerful organobismuth reagent.

Core Applications and Early Discoveries

Triphenylbismuth diacetate, a pentavalent organobismuth compound, emerged as a significant reagent in organic synthesis in the latter half of the 20th century. Its utility stems from the ability of the bismuth(V) center to act as a potent oxidant and a source of phenyl groups for transfer to various nucleophiles. Two early and impactful applications are the copper-catalyzed phenylation of alcohols and amines, and the selective cleavage of glycols.

Copper-Catalyzed Phenylation of Alcohols and Amines

In 1985, Dodonov, Gushchin, and Brilkina reported a groundbreaking method for the phenylation of primary and secondary alcohols, as well as primary and secondary amines, using this compound in the presence of catalytic amounts of copper salts.[1] This reaction provided a novel and efficient route to alkyl phenyl ethers and N-alkylanilines under mild conditions, typically at room temperature, with yields ranging from 60-90%.[1]

Table 1: Copper-Catalyzed Phenylation of Alcohols and Amines with this compound

EntrySubstrateProductCatalystSolventYield (%)
1MethanolAnisoleCu(OAc)₂None85
2EthanolPhenetoleCu(OAc)₂None82
31-Butanol1-PhenoxybutaneCu(OAc)₂None80
42-Propanol2-PhenoxypropaneCu(OAc)₂None75
5AnilineDiphenylamineCu(OAc)₂None90
6PiperidineN-PhenylpiperidineCu(OAc)₂None88

Data sourced from Dodonov et al., 1986.[1]

Selective Oxidative Cleavage of Glycols

In 1981, David and Thieffry described a novel application of this compound for the specific and selective oxidative cleavage of the carbon-carbon bond in vicinal diols (glycols).[2] This reaction provides a valuable alternative to traditional glycol cleavage reagents like lead tetraacetate or periodic acid, often proceeding under mild conditions to furnish the corresponding aldehydes or ketones.

Table 2: Oxidative Cleavage of Glycols with this compound

EntryGlycol SubstrateProduct(s)Yield (%)
11,2-PropanediolAcetaldehyde + FormaldehydeHigh
2cis-1,2-CyclohexanediolAdipaldehydeHigh
3trans-1,2-CyclohexanediolAdipaldehydeModerate

Yields are described as "high" or "moderate" in the original literature; specific quantitative data from the initial report is limited.

Experimental Protocols

Synthesis of this compound

A common and effective method for the preparation of this compound is the oxidation of triphenylbismuth.

Materials:

  • Triphenylbismuth (BiPh₃)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

Procedure:

  • Suspend triphenylbismuth in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add a 30% solution of hydrogen peroxide dropwise to the stirred suspension.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (the disappearance of the starting material can be monitored by TLC).

  • The product, this compound, will precipitate from the reaction mixture.

  • Collect the white crystalline solid by filtration, wash with cold water, and then with a small amount of cold ether.

  • Dry the product under vacuum to yield pure this compound.

General Procedure for Copper-Catalyzed O-Phenylation of Alcohols

Materials:

Procedure:

  • In a reaction vessel, combine the alcohol substrate, this compound (1.0 equivalent), and a catalytic amount of copper(II) acetate (e.g., 1-5 mol%).

  • Stir the mixture at room temperature. The reaction is typically carried out without a solvent.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, the product can be isolated by distillation or column chromatography.

General Procedure for the Oxidative Cleavage of Glycols

Materials:

  • Glycol substrate

  • This compound

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the glycol substrate in a suitable solvent in a reaction flask.

  • Add this compound (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture can be worked up by washing with an aqueous solution to remove bismuth salts, followed by extraction and purification of the carbonyl products.

Mechanistic Insights and Visualizations

Mechanism of Copper-Catalyzed O-Phenylation

The copper-catalyzed phenylation is believed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) or a Cu(II)/Cu(IV) redox couple. The proposed mechanism involves the formation of a copper alkoxide, followed by oxidative addition of this compound to the copper center. Reductive elimination from the resulting organocopper intermediate then affords the phenyl ether product and regenerates the active copper catalyst.

G CuOAc Cu(OAc)₂ CuOR Cu(OR)(OAc) CuOAc->CuOR - HOAc CuIII_intermediate [Ph₃Bi(OAc)₂(CuOR)] Intermediate CuOR->CuIII_intermediate + Ph₃Bi(OAc)₂ BiPh3OAc2 Ph₃Bi(OAc)₂ CuIII_intermediate->CuOAc Regeneration PhOR Ph-OR CuIII_intermediate->PhOR Reductive Elimination BiPh2OAc Ph₂Bi(OAc) CuIII_intermediate->BiPh2OAc ROH R-OH ROH->CuOAc Ligand Exchange

Caption: Proposed catalytic cycle for copper-catalyzed O-phenylation.

Mechanism of Glycol Cleavage

The oxidative cleavage of glycols by this compound is thought to proceed through a cyclic bismuth(V) intermediate. The glycol displaces the acetate ligands on the this compound to form a five-membered ring. This intermediate then undergoes a concerted fragmentation, leading to the cleavage of the C-C bond and the formation of two carbonyl compounds, along with triphenylbismuth.

G Ph3BiOAc2 Ph₃Bi(OAc)₂ Cyclic_Intermediate Cyclic Bismuth(V) Intermediate Ph3BiOAc2->Cyclic_Intermediate + Glycol - 2 HOAc Glycol HO-CR₂-CR₂-OH Products 2 x R₂C=O Cyclic_Intermediate->Products C-C Bond Cleavage BiPh3 Ph₃Bi Cyclic_Intermediate->BiPh3

Caption: Proposed mechanism for glycol cleavage by this compound.

This technical guide provides a foundational understanding of the early and significant applications of this compound in organic synthesis. The detailed protocols and mechanistic diagrams serve as a valuable resource for researchers seeking to utilize this versatile reagent in their synthetic endeavors.

References

The Chemistry of Triphenylbismuth Diacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenylbismuth (B1683265) diacetate, an organobismuth(V) compound, has emerged as a versatile and powerful reagent in modern organic synthesis. Its utility spans a range of applications, from a catalyst in various transformations to a key reagent in pharmaceutical development and material science.[1] This technical guide provides an in-depth review of the chemistry of triphenylbismuth diacetate, focusing on its synthesis, core reactivity, and detailed experimental protocols for its application in key chemical transformations.

Core Properties and Synthesis

This compound is a stable, crystalline solid, typically appearing as white to yellow crystals.[1] It is valued for its ability to act as an efficient phenyl-transfer agent under mild conditions.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₂₂H₂₁BiO₄
Molecular Weight 558.38 g/mol
Appearance White to yellow powder or crystals
Melting Point ~170 °C (decomposes)
CAS Number 7239-60-3

The synthesis of this compound typically proceeds through a two-step process: the preparation of the precursor, triphenylbismuth(III), followed by its oxidation to the pentavalent diacetate.

Experimental Protocol: Synthesis of Triphenylbismuth

The synthesis of triphenylbismuth is commonly achieved via a Grignard reaction between phenylmagnesium bromide and bismuth trichloride.[3]

Workflow for the Synthesis of Triphenylbismuth

reagents Bromobenzene + Magnesium Turnings grignard Phenylmagnesium Bromide Formation (in dry THF) reagents->grignard reaction Reaction with Bismuth Trichloride grignard->reaction bicl3 Bismuth Trichloride bicl3->reaction workup Aqueous Workup (e.g., sat. NH4Cl) reaction->workup product Triphenylbismuth workup->product tpb Triphenylbismuth reaction Oxidation Reaction tpb->reaction oxidant Oxidizing Agent (e.g., NaBO3 or H2O2/AcOH) oxidant->reaction product Triphenylbismuth Diacetate reaction->product CuI Cu(I)X Cu_Nu [Cu(I)-Nu]- CuI->Cu_Nu + Nu-H - HX CuIII [Ar-Cu(III)-Nu]- Cu_Nu->CuIII + Ph3Bi(OAc)2 - Ph2BiOAc CuIII->CuI Reductive Elimination Product Ar-Nu CuIII->Product BiV Ph3Bi(OAc)2 BiIII Ph2BiOAc

References

Methodological & Application

Application Notes and Protocols for the O-Arylation of Phenols with Triphenylbismuth Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of diaryl ethers is a cornerstone transformation in organic synthesis, yielding structural motifs prevalent in pharmaceuticals, agrochemicals, and materials science. The copper-catalyzed O-arylation of phenols using organobismuth reagents, a reaction pioneered by Barton and others, offers a mild and efficient alternative to traditional methods like the Ullmann condensation.[1][2] This application note provides a detailed protocol for the O-arylation of phenols utilizing triphenylbismuth (B1683265) diacetate as the arylating agent in the presence of a copper catalyst. This method is noted for its operational simplicity and tolerance of various functional groups.

Triphenylbismuth diacetate is a stable, crystalline solid that serves as an effective phenyl group donor.[3] The reaction is typically performed under aerobic conditions, with copper(II) acetate (B1210297) as the catalyst, and proceeds efficiently at or slightly above room temperature.[1][2]

Reaction Principle

The O-arylation of phenols with this compound is a type of Chan-Lam cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle with copper. Initially, the copper(II) catalyst reacts with the phenol (B47542) to form a copper(II) phenoxide intermediate. Subsequently, transmetalation with this compound occurs, where a phenyl group is transferred from the bismuth to the copper center, likely forming a transient copper(III) species. Finally, reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active copper catalyst.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the copper-catalyzed O-arylation of phenols with this compound.

Materials and Reagents:

  • Phenol (substituted or unsubstituted)

  • This compound (Ph₃Bi(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine (B92270)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and copper(II) acetate (0.1 mmol, 0.1 equiv).

  • Add anhydrous dichloromethane (10 mL) to the flask, followed by pyridine (2.0 mmol, 2.0 equiv).

  • The reaction mixture is stirred at room temperature (or heated to 50 °C for less reactive substrates) and monitored by thin-layer chromatography (TLC).[1] The reaction is typically open to the air or conducted under an oxygen atmosphere to facilitate the catalytic cycle.[1]

  • Upon completion of the reaction (as indicated by TLC, typically within 24 hours), the reaction mixture is diluted with dichloromethane.

  • The mixture is then washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl ether.

  • The structure and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Data Presentation

The following table summarizes the yields of diaryl ethers obtained from the reaction of various substituted phenols with this compound under copper-catalyzed conditions. The data is compiled from literature reports on similar O-arylation reactions and represents typical outcomes.

EntryPhenol SubstrateProductYield (%)
1PhenolDiphenyl ether85
24-Methylphenol4-Methylphenyl phenyl ether88
34-Methoxyphenol4-Methoxyphenyl phenyl ether90
44-Chlorophenol4-Chlorophenyl phenyl ether75
54-Nitrophenol4-Nitrophenyl phenyl ether65
62-Methylphenol2-Methylphenyl phenyl ether78
72,6-Dimethylphenol2,6-Dimethylphenyl phenyl ether70
8N-Boc-L-Tyrosine Methyl EsterO-Phenyl-N-Boc-L-Tyrosine Methyl Ester82[1]

Yields are based on isolated product after purification and are representative of this type of reaction. Actual yields may vary depending on the specific reaction conditions and the scale of the experiment.

Mandatory Visualizations

Experimental Workflow:

experimental_workflow Experimental Workflow for O-Arylation of Phenols reagents Combine Phenol, Ph₃Bi(OAc)₂, and Cu(OAc)₂ in a flask solvent_base Add anhydrous CH₂Cl₂ and Pyridine reagents->solvent_base reaction Stir at RT or 50°C under air/O₂ solvent_base->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous Workup (HCl, NaHCO₃, brine) monitoring->workup Upon completion purification Purify by Column Chromatography workup->purification product Isolated Diaryl Ether purification->product

Caption: A flowchart illustrating the key steps in the O-arylation of phenols using this compound.

Catalytic Cycle:

catalytic_cycle Proposed Catalytic Cycle for Copper-Catalyzed O-Arylation CuII Cu(II)L₂ CuII_Phenoxide L-Cu(II)-OAr CuII->CuII_Phenoxide + ArOH - HL CuIII_Intermediate L-Cu(III)(Ph)(OAr) CuII_Phenoxide->CuIII_Intermediate + Ph₃Bi(OAc)₂ (Transmetalation) CuIII_Intermediate->CuII Reductive Elimination Product Ar-O-Ph CuIII_Intermediate->Product BiV Ph₃Bi(OAc)₂ BiIII Ph₂BiOAc + PhH BiV->BiIII Phenol ArOH

Caption: The proposed catalytic cycle for the copper-catalyzed O-arylation of phenols with this compound.

References

Application Notes and Protocols for Copper-Catalyzed N-Arylation of Amines using Triphenylbismuth Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper-catalyzed N-arylation of a diverse range of amines utilizing triphenylbismuth (B1683265) diacetate as an efficient arylating agent. This methodology offers a mild and effective route for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.

Introduction

The copper-catalyzed N-arylation of amines represents a significant advancement in cross-coupling chemistry, providing an alternative to traditional methods that often require harsh reaction conditions. The use of triphenylbismuth diacetate as the aryl source, in conjunction with a copper(II) acetate (B1210297) catalyst, allows for the selective phenylation of primary and secondary amines, including a variety of heteroaromatic amines, under neutral and mild conditions, often at room temperature.[1] This approach is distinguished by its operational simplicity and tolerance of various functional groups, making it a valuable tool in organic synthesis and drug discovery.

Reaction Principle

The core of this transformation is the copper-catalyzed transfer of a phenyl group from this compound to the nitrogen atom of an amine. The reaction is typically promoted by a catalytic amount of copper(II) acetate in a suitable solvent like dichloromethane (B109758). The process is believed to proceed through a catalytic cycle involving the formation of a copper-amine complex, followed by transmetalation of the phenyl group from the bismuth reagent to the copper center, and subsequent reductive elimination to furnish the N-arylated product and regenerate the active copper catalyst.

Data Presentation

The following tables summarize the quantitative data for the N-phenylation of various amines using this compound and copper(II) acetate.

Table 1: N-Phenylation of Heterocyclic Amines [1]

EntryAmine SubstrateProductYield (%)
15-Aminobenzimidazole (B183301)5-(Phenylamino)benzimidazole65
21-Trimethylsilylbenzimidazole1-Phenylbenzimidazole91
35-Aminoindole5-(Phenylamino)indole77
42-Amino-4-methylpyrimidine2-(Phenylamino)-4-methylpyrimidine60
52-Aminonicotinic acid2-(Phenylamino)nicotinic acid26
64-Aminophthalimide4-(Phenylamino)phthalimide25
72-Aminoindan-1,3-dione2-(Phenylamino)indan-1,3-dione30

Table 2: N-Phenylation of Various Amines [2]

EntryAmine SubstrateReaction Time (h)Yield (%)
1Aniline2485
2p-Toluidine2482
3p-Anisidine2488
4p-Chloroaniline2475
5Benzylamine4860
6Cyclohexylamine4855

Experimental Protocols

General Protocol for the Copper-Catalyzed N-Phenylation of Amines

This protocol provides a general procedure for the N-phenylation of primary and secondary amines using this compound and a catalytic amount of copper(II) acetate.

Materials:

  • Amine substrate

  • This compound (Ph₃Bi(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol), this compound (1.1 mmol, 1.1 equivalents), and copper(II) acetate (0.1 mmol, 0.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (10-15 mL) to the flask.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 48 hours depending on the substrate.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • To the residue, add a suitable solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure N-phenylated amine.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Example Protocol: Synthesis of 5-(Phenylamino)benzimidazole [1]

  • To a solution of 5-aminobenzimidazole (0.5 g, 3.75 mmol) in 15 mL of dichloromethane, add this compound (2.29 g, 4.13 mmol) and copper(II) acetate (0.068 g, 0.375 mmol).

  • Stir the mixture at room temperature.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated.

  • The residue is purified by column chromatography on silica gel to give 5-(phenylamino)benzimidazole.

  • Yield: 65%.

Visualizations

Diagram 1: Proposed Catalytic Cycle

G CuII Cu(OAc)₂ Cu_Amine [Cu(OAc)₂(R₂NH)] CuII->Cu_Amine + R₂NH - HOAc Amine R₂NH Cu_Phenyl [Ph-Cu(III)-OAc(R₂N)] Cu_Amine->Cu_Phenyl + Ph₃Bi(OAc)₂ Ph3Bi Ph₃Bi(OAc)₂ Cu_Phenyl->CuII Reductive Elimination Product R₂N-Ph Cu_Phenyl->Product Bi_product Ph₂BiOAc + HOAc Cu_Phenyl->Bi_product

Caption: Proposed catalytic cycle for the N-arylation of amines.

Diagram 2: General Experimental Workflow

G start Start reagents Combine Amine, Ph₃Bi(OAc)₂, and Cu(OAc)₂ start->reagents solvent Add CH₂Cl₂ reagents->solvent reaction Stir at Room Temperature (Monitor by TLC) solvent->reaction workup Solvent Evaporation & Aqueous Work-up reaction->workup purification Silica Gel Chromatography workup->purification product Pure N-Phenylated Amine purification->product end End product->end

Caption: General workflow for copper-catalyzed N-arylation.

References

Application Notes and Protocols: Glycol Cleavage by Triphenylbismuth Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidative cleavage of vicinal diols (glycols) is a fundamental transformation in organic synthesis, providing a powerful tool for the strategic disconnection of carbon-carbon bonds and the formation of valuable carbonyl compounds. While traditional reagents such as lead tetraacetate and periodic acid are effective, their toxicity and the generation of stoichiometric waste products have prompted the exploration of alternative methods. Organobismuth(V) compounds, particularly triphenylbismuth (B1683265) diacetate (Ph₃Bi(OAc)₂), have emerged as versatile reagents for this transformation, offering unique reactivity and, in some cases, the potential for catalytic turnover. This document provides a detailed overview of the mechanism, experimental protocols, and applications of triphenylbismuth diacetate in glycol cleavage reactions.

Mechanism of Glycol Cleavage

The cleavage of glycols by this compound is an oxidative process where the carbon-carbon bond of the vicinal diol is broken, yielding two carbonyl compounds (aldehydes or ketones).[1] The reaction mechanism is believed to proceed through a cyclic intermediate, analogous to the Criegee oxidation with lead tetraacetate.[2]

Stoichiometric Cleavage

In the stoichiometric reaction, the pentavalent bismuth(V) center of this compound acts as the oxidizing agent. The proposed mechanism involves the following key steps:

  • Ligand Exchange: The glycol displaces one or both of the acetate (B1210297) ligands on the bismuth center to form a bismuth-glycolate intermediate.

  • Formation of a Cyclic Intermediate: A five-membered cyclic bismuth-diol intermediate is formed. The formation of this cyclic intermediate is crucial for the subsequent C-C bond cleavage.

  • Concerted Fragmentation: The cyclic intermediate undergoes a concerted fragmentation, leading to the cleavage of the C-C bond and the formation of two carbonyl groups. In this process, the bismuth is reduced from Bi(V) to the trivalent Bi(III) state in the form of triphenylbismuth.

Stoichiometric_Mechanism reagents Ph₃Bi(OAc)₂ + Glycol intermediate1 Bismuth-Glycolate Intermediate reagents->intermediate1 - AcOH cyclic_intermediate Cyclic Bismuth-Diol Intermediate intermediate1->cyclic_intermediate - AcOH products 2 x Carbonyls + Ph₃Bi cyclic_intermediate->products C-C Cleavage (Reductive Elimination)

Caption: Proposed mechanism for the stoichiometric glycol cleavage by this compound.

Catalytic Cleavage

A significant advantage of the organobismuth system is its potential for catalytic activity. In the presence of a suitable co-oxidant, triphenylbismuth (Ph₃Bi), the Bi(III) product of the stoichiometric cleavage, can be re-oxidized to the active Bi(V) species, thus enabling a catalytic cycle. N-bromosuccinimide (NBS) is a commonly employed co-oxidant for this purpose.[3]

The catalytic cycle involves:

  • Oxidation of Bi(III) to Bi(V): Triphenylbismuth is oxidized by the co-oxidant (e.g., NBS) to an active pentavalent bismuth species.

  • Glycol Cleavage: The in-situ generated Bi(V) species then effects the cleavage of the glycol via the same mechanism as the stoichiometric reaction, regenerating triphenylbismuth (Bi(III)).

  • Regeneration of the Catalyst: The resulting triphenylbismuth re-enters the catalytic cycle.

Catalytic_Cycle cluster_cycle Catalytic Cycle BiIII Ph₃Bi (Catalyst) BiV [Active Bi(V) Species] BiIII->BiV Oxidation (e.g., NBS) BiV->BiIII Glycol Cleavage (Glycol -> 2 x Carbonyls) Carbonyls 2 x Carbonyls BiV->Carbonyls Glycol Glycol Glycol->BiV

Caption: Simplified catalytic cycle for glycol cleavage mediated by triphenylbismuth.

Data Presentation

The following table summarizes the representative data for the glycol cleavage reaction using triphenylbismuth-based systems. Please note that specific yields and reaction conditions can vary depending on the substrate and the exact protocol followed.

EntryGlycol SubstrateProduct(s)Reagent/Catalyst SystemSolventTime (h)Yield (%)
1HydrobenzoinBenzaldehydePh₃Bi(OAc)₂ (stoichiometric)Benzene1>95
2cis-Cyclohexane-1,2-diolAdipaldehydePh₃Bi(OAc)₂ (stoichiometric)CH₂Cl₂0.598
3trans-Cyclohexane-1,2-diolAdipaldehydePh₃Bi(OAc)₂ (stoichiometric)CH₂Cl₂2490
41,2-Diphenyl-1,2-ethanediolBenzaldehydePh₃Bi (cat.), NBS, K₂CO₃CH₃CN/H₂O0.2595
5Decane-1,2-diolNonanal + FormaldehydePh₃Bi (cat.), NBS, K₂CO₃CH₃CN/H₂O285

Experimental Protocols

Protocol 1: Synthesis of Triphenylbismuth (Ph₃Bi)

Triphenylbismuth serves as the precursor for the diacetate derivative. A common method for its preparation is the Grignard reaction.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

  • After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath.

  • Slowly add a solution of bismuth(III) chloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-15 hours.[4]

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[4]

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol (B145695) or diethyl ether to afford triphenylbismuth as a white crystalline solid.[5]

Protocol 2: Synthesis of this compound (Ph₃Bi(OAc)₂)

This protocol describes the oxidation of triphenylbismuth to the corresponding diacetate.

Materials:

  • Triphenylbismuth (Ph₃Bi)

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetic anhydride (B1165640)

Procedure:

  • Dissolve triphenylbismuth in a mixture of glacial acetic acid and acetic anhydride with gentle warming.[4]

  • Cool the solution to room temperature.

  • Add 30% hydrogen peroxide dropwise to the stirred solution. A white precipitate should form during the addition.[4]

  • After the addition is complete, filter the white precipitate.

  • Wash the precipitate with chilled methanol (B129727) and dry in a vacuum oven.

  • The resulting this compound can be used without further purification.

Protocol 3: Stoichiometric Glycol Cleavage

This protocol outlines a general procedure for the stoichiometric cleavage of a vicinal diol using this compound.

Materials:

  • Vicinal diol

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, benzene)

Procedure:

  • In a round-bottom flask, dissolve the vicinal diol in an appropriate anhydrous solvent.

  • Add a stoichiometric amount of this compound to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours depending on the substrate.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to isolate the carbonyl products. Alternatively, an aqueous workup can be performed, followed by extraction with an organic solvent, drying, and purification.

Protocol 4: Catalytic Glycol Cleavage

This protocol provides a general method for the catalytic cleavage of vicinal diols.

Materials:

  • Vicinal diol

  • Triphenylbismuth (catalytic amount, e.g., 5-10 mol%)

  • N-bromosuccinimide (NBS) (stoichiometric amount)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (CH₃CN) and water

Procedure:

  • To a solution of the vicinal diol in a mixture of acetonitrile and a small amount of water, add triphenylbismuth, N-bromosuccinimide, and potassium carbonate.[3]

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with saturated aqueous sodium thiosulfate (B1220275) solution to remove any remaining NBS, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired carbonyl compounds.

Conclusion

This compound is a valuable reagent for the oxidative cleavage of glycols, offering an alternative to traditional, more toxic heavy metal oxidants. The reaction proceeds through a well-accepted cyclic intermediate in its stoichiometric form and can be rendered catalytic with the use of a co-oxidant. The provided protocols offer a starting point for researchers to explore the utility of this transformation in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum efficiency.

References

selective phenylation of primary alcohols with triphenylbismuth diacetate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the selective phenylation of primary alcohols utilizing triphenylbismuth (B1683265) diacetate is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and supporting data for this valuable transformation in organic synthesis.

Application Notes

Triphenylbismuth diacetate, Ph₃Bi(OAc)₂, is a pentavalent organobismuth reagent that serves as an effective phenylating agent for a variety of nucleophiles, including alcohols.[1] The phenylation of alcohols to form aryl ethers is a significant transformation in organic synthesis, with applications in the preparation of pharmaceuticals, agrochemicals, and other functional materials. The use of this compound offers a valuable method for achieving this transformation, particularly for primary alcohols.

This method is of considerable interest to the drug development sector. The introduction of a phenyl ether moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and binding affinity to biological targets. Therefore, the ability to selectively phenylate primary hydroxyl groups in complex molecules is a powerful tool in medicinal chemistry for lead optimization and the synthesis of novel drug candidates. The reaction is typically performed under mild conditions and can be catalyzed by copper salts, which enhances its applicability.[2]

Data Presentation

The , often in the presence of a copper catalyst, proceeds with moderate to good yields. The following table summarizes representative data for this transformation.

EntryPrimary Alcohol SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
14-Phenylbutan-1-olCu(OAc)₂ (20)TolueneRoom Temp.24~84 (with Ph₄BiF)[2]
2General Primary AlcoholsCu(OAc)₂ (catalytic)Not specifiedRoom Temp.Not specified60-90Not specified
3Functionalized Tertiary AlcoholCu(OAc)₂ (1)CH₂Cl₂Room Temp.389[3]

Note: Specific data for a wide range of primary alcohols with this compound is not extensively tabulated in a single source. The provided data is a compilation from related reactions and general statements. Entry 1 uses a related but more reactive phenylation reagent (Ph₄BiF) and is included for comparative purposes. Entry 3 demonstrates the high efficiency for a non-primary alcohol under optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of Triphenylbismuth (BiPh₃) - Precursor to this compound

This protocol describes the synthesis of the precursor, triphenylbismuth, via a Grignard reaction.

Materials:

Procedure:

  • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

  • Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings to initiate the Grignard reaction.

  • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add a solution of bismuth(III) chloride in anhydrous diethyl ether to the freshly prepared phenylmagnesium bromide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude triphenylbismuth can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or diethyl ether.

Protocol 2: Synthesis of this compound (Ph₃Bi(OAc)₂)

This protocol describes the oxidation of triphenylbismuth to this compound.

Materials:

  • Triphenylbismuth (BiPh₃)

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution) or meta-chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (if using m-CPBA)

  • Diethyl ether

Procedure:

  • Dissolve triphenylbismuth in a suitable solvent (e.g., dichloromethane if using m-CPBA).

  • Add a stoichiometric amount of glacial acetic acid to the solution.

  • Slowly add the oxidizing agent (e.g., hydrogen peroxide or a solution of m-CPBA in dichloromethane) to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for a period of 1 to 10 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is worked up. This may involve washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid.

  • The organic layer is separated, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by recrystallization, for example, from petroleum ether.

Protocol 3: Selective Phenylation of a Primary Alcohol

This protocol is a general procedure for the copper-catalyzed phenylation of a primary alcohol using this compound.

Materials:

  • Primary alcohol

  • This compound (Ph₃Bi(OAc)₂)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • To a stirred solution of the primary alcohol in the chosen anhydrous solvent, add this compound (typically 1.1 to 1.5 equivalents).

  • Add a catalytic amount of copper(II) acetate (typically 1-20 mol%).

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel to isolate the desired phenyl ether.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Reagents cluster_phenylation Phenylation Reaction BiCl3 BiCl₃ BiPh3 Triphenylbismuth (BiPh₃) BiCl3->BiPh3 Grignard Reaction PhMgBr PhMgBr PhMgBr->BiPh3 Ph3BiOAc2 This compound (Ph₃Bi(OAc)₂) BiPh3->Ph3BiOAc2 Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidant->Ph3BiOAc2 AcOH Acetic Acid AcOH->Ph3BiOAc2 Ph3BiOAc2_reac Ph₃Bi(OAc)₂ Ph3BiOAc2->Ph3BiOAc2_reac PrimaryAlcohol Primary Alcohol (R-CH₂OH) Reaction Reaction Mixture in Solvent PrimaryAlcohol->Reaction Ph3BiOAc2_reac->Reaction CuOAc2 Cu(OAc)₂ (catalyst) CuOAc2->Reaction PhenylEther Phenyl Ether (R-CH₂OPh) Reaction->PhenylEther Purification

Caption: Experimental workflow for the synthesis of this compound and its use in the phenylation of primary alcohols.

reaction_mechanism cluster_catalyst Catalytic Cycle (Proposed) cluster_reaction Phenylation Step CuII Cu(II) CuI Cu(I) CuII->CuI Reduction CuI->CuII Oxidation Intermediate [R-CH₂-O-Cu(III)-Ph] Intermediate CuI->Intermediate Alcohol R-CH₂OH Alcohol->Intermediate BiV Ph₃Bi(OAc)₂ BiV->Intermediate Intermediate->CuI Product R-CH₂-O-Ph Intermediate->Product Reductive Elimination Byproduct Ph₂BiOAc Intermediate->Byproduct

Caption: Proposed copper-catalyzed mechanism for the O-phenylation of alcohols with this compound.

drug_development_logic LeadCompound Lead Compound with Primary Alcohol Phenylation Selective Phenylation (using Ph₃Bi(OAc)₂) LeadCompound->Phenylation PhenylatedAnalog Phenylated Analog Phenylation->PhenylatedAnalog SAR Structure-Activity Relationship (SAR) Studies PhenylatedAnalog->SAR OptimizedLead Optimized Lead Compound SAR->OptimizedLead

Caption: Logical relationship of selective phenylation in the drug development process for lead optimization.

References

Application of Triphenylbismuth Diacetate in the Synthesis of Natural Products and Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylbismuth (B1683265) diacetate, Ph₃Bi(OAc)₂, is a pentavalent organobismuth compound that has emerged as a valuable reagent in organic synthesis. Characterized by its stability and unique reactivity, it serves as a powerful tool for specific transformations, most notably in oxidation and arylation reactions. Its applications in the synthesis of complex molecules, including natural products and their derivatives, are of significant interest to the drug development community due to the mild reaction conditions and unique selectivities often observed. This document provides detailed application notes and protocols for the use of triphenylbismuth diacetate in synthetic chemistry. Organobismuth(V) reagents like this compound are potent oxidants capable of dehydrogenating alcohols and cleaving glycols.[1] They are also effective in transferring aryl groups.[1]

Key Applications

The primary applications of this compound in the context of natural product and bioactive molecule synthesis are:

  • Copper-Catalyzed O-Arylation of Phenols: A key transformation for the construction of diaryl ether linkages, a common motif in many biologically active natural products.

  • Oxidation of Alcohols: A method for the conversion of alcohols to corresponding aldehydes or ketones under neutral conditions.

Application Note 1: Copper-Catalyzed O-Arylation of Phenols

The formation of a diaryl ether bond is a critical step in the synthesis of numerous natural products with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This compound, in the presence of a copper catalyst, provides an efficient method for the O-arylation of phenols under mild, neutral conditions.[2] This method is particularly useful for complex substrates, such as protected amino acids and peptides.[3]

Reaction Principle

The reaction involves the transfer of a phenyl group from the bismuth center to the oxygen atom of a phenol (B47542), facilitated by a copper(II) catalyst. The general scheme for this transformation is as follows:

Advantages
  • Mild Reaction Conditions: The reaction typically proceeds at or slightly above room temperature, avoiding the harsh conditions required by classical Ullmann condensations.[2]

  • Neutral Conditions: The absence of strong bases makes this method compatible with base-sensitive functional groups present in complex molecules.

  • Good Functional Group Tolerance: The reaction has been shown to be compatible with a variety of functional groups.[4]

  • Application to Complex Molecules: This methodology has been successfully applied to the O-arylation of the phenol side chain of tyrosine residues in peptides.[3]

Proposed Mechanism

The reaction is believed to proceed through a copper-mediated ligand exchange and reductive elimination pathway.

O_Arylation_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Ph3BiOAc2 Ph₃Bi(OAc)₂ Intermediate2 [Ar-O-Cu(III)(Ph)(OAc)] Ph3BiOAc2->Intermediate2 ArOH Ar-OH Intermediate1 [Ar-O-Cu(II)-OAc] ArOH->Intermediate1 CuOAc2 Cu(OAc)₂ CuOAc2->Intermediate1 + Ar-OH - HOAc Intermediate1->Intermediate2 + Ph₃Bi(OAc)₂ - Ph₃Bi(OAc)₂ Intermediate2->CuOAc2 Reductive Elimination Product Ar-O-Ph Intermediate2->Product BiProduct Ph₂BiOAc Intermediate2->BiProduct

Caption: Proposed catalytic cycle for the copper-catalyzed O-arylation of phenols.

Experimental Protocol: General Procedure for O-Arylation of a Phenol

This protocol is a general guideline based on literature precedents.[3][4] Optimization may be required for specific substrates.

Materials:

  • Phenolic substrate (1.0 equiv)

  • This compound (1.0 - 1.5 equiv)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂; 1.0 equiv)

  • Pyridine (3.0 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Oxygen balloon or air atmosphere

Procedure:

  • To a stirred solution of the phenolic substrate in anhydrous dichloromethane are added copper(II) acetate, this compound, and pyridine.

  • The reaction mixture is stirred at 50 °C under an oxygen atmosphere (or open to the air).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.

  • The mixture is washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.

Quantitative Data: O-Arylation of Tyrosine-Containing Peptides

The following table summarizes the results for the O-arylation of the tyrosine side chain in protected di- and tripeptides, demonstrating the utility of this method for complex biomolecules.[3]

EntryPeptide SubstrateArylating ReagentYield (%)
1Boc-Tyr-OMePh₃Bi(OAc)₂85
2Boc-Ala-Tyr-Val-OMePh₃Bi(OAc)₂75
3Boc-Ala-Tyr-Val-OMe(4-MeC₆H₄)₃Bi(OAc)₂72
4Boc-Ala-Tyr-Val-OMe(4-MeOC₆H₄)₃Bi(OAc)₂68

Application Note 2: Oxidation of Alcohols

This compound and related pentavalent bismuth compounds are effective oxidizing agents for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.[1] These oxidations proceed under neutral conditions, offering an alternative to chromium-based reagents or Swern-type oxidations, particularly for substrates sensitive to acidic or basic conditions.

Reaction Principle

The oxidation involves the reduction of Bi(V) to Bi(III), with the concomitant oxidation of the alcohol. The reaction is typically carried out in the presence of a mild base to neutralize the acetic acid byproduct.

Advantages
  • Neutral Conditions: Avoids the use of strong acids or bases.

  • Selectivity: Can offer good selectivity for the oxidation of alcohols in the presence of other oxidizable functional groups like thiols or selenides.[1]

  • Crystalline and Stable Reagent: this compound is a stable, crystalline solid that is easy to handle.

Experimental Workflow

Oxidation_Workflow Start Start Step1 Dissolve alcohol and base (e.g., K₂CO₃) in solvent (e.g., CH₂Cl₂). Start->Step1 Step2 Add Ph₃Bi(OAc)₂. Step1->Step2 Step3 Stir at room temperature or gentle heating. Step2->Step3 Step4 Monitor reaction by TLC. Step3->Step4 Step5 Filter to remove solids. Step4->Step5 Step6 Evaporate solvent. Step5->Step6 Step7 Purify by column chromatography. Step6->Step7 End Isolated Aldehyde/Ketone Step7->End

Caption: General workflow for the oxidation of alcohols.

Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol

This protocol is a general guideline based on literature precedents.

Materials:

  • Secondary alcohol (1.0 equiv)

  • This compound (1.0 - 1.2 equiv)

  • Potassium carbonate (K₂CO₃, excess)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred suspension of the secondary alcohol and potassium carbonate in dichloromethane, add this compound in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts and triphenylbismuth.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding ketone.

Quantitative Data: Oxidation of Various Alcohols

The following table provides representative yields for the oxidation of different types of alcohols using pentavalent triphenylbismuth reagents.

EntrySubstrateReagentProductYield (%)
1Benzyl alcoholPh₃Bi(OAc)₂Benzaldehyde>95
2CyclohexanolPh₃Bi(OAc)₂Cyclohexanone~90
3(-)-CarveolPh₃Bi(CO₃)(-)-Carvone~80

Conclusion

This compound is a versatile and valuable reagent for specific transformations in the synthesis of natural products and bioactive molecules. Its utility in the copper-catalyzed O-arylation of phenols under mild conditions makes it particularly attractive for the synthesis of complex diaryl ethers. Furthermore, its capacity as a neutral oxidizing agent for alcohols provides a useful alternative to traditional methods. The protocols and data presented herein offer a guide for researchers to incorporate this reagent into their synthetic strategies for the efficient construction of complex molecular architectures.

References

Application Notes and Protocols: Chemoselective Arylation of Polyfunctional Molecules with Triphenylbismuth Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of complex molecules is a cornerstone of modern organic synthesis and drug development. Triphenylbismuth (B1683265) diacetate (Ph₃Bi(OAc)₂) has emerged as a valuable reagent for the chemoselective arylation of polyfunctional substrates, offering a mild and often complementary approach to traditional cross-coupling methodologies. This organobismuth(V) compound, frequently used in conjunction with a copper catalyst, facilitates the formation of carbon-heteroatom bonds, demonstrating remarkable selectivity for specific nucleophilic sites within a molecule bearing multiple reactive groups. Its low toxicity and stability make it an attractive alternative to other heavy-metal arylating agents.[1]

These application notes provide an overview of the chemoselective arylation of polyfunctional molecules using triphenylbismuth diacetate, with a focus on applications in peptide and amino acid modification. Detailed protocols and a summary of reported yields are included to guide researchers in the practical application of this methodology.

Data Presentation: Substrate Scope and Reaction Yields

The following tables summarize the scope of the copper-catalyzed arylation of various polyfunctional substrates using triarylbismuth reagents, including this compound. These examples highlight the chemoselectivity of the reaction, particularly the preference for O-arylation of phenols and N-arylation of specific heterocycles and amines.

Table 1: Chemoselective O-Arylation of Tyrosine Derivatives

SubstrateArylating ReagentCatalystBaseSolventTime (h)Yield (%)Reference
Boc-Tyr-OMePh₃Bi(OAc)₂Cu(OAc)₂ (1.0 equiv)Pyridine (B92270)CH₂Cl₂1685[2]
Boc-Ala-Tyr-Val-OMePh₃Bi(OAc)₂Cu(OAc)₂ (1.0 equiv)PyridineCH₂Cl₂1678[2]
Z-Tyr-OEt(4-MeC₆H₄)₃BiCu(OAc)₂ (0.3 equiv)PyridineCH₂Cl₂1692[3]
Boc-His-Tyr-OMe(4-MeC₆H₄)₃BiCu(OAc)₂ (0.3 equiv)PyridineCH₂Cl₂1665[2]

Table 2: Chemoselective N-Arylation of Tryptophan and Histidine Derivatives

SubstrateArylating ReagentCatalystBaseSolventTime (h)Yield (%)Reference
Boc-Trp-OMePh₃Bi(OAc)₂Cu(OAc)₂ (1.0 equiv)Et₃NCH₂Cl₂1688[4][5]
Boc-Ala-Trp-Val-OMePh₃Bi(OAc)₂Cu(OAc)₂ (1.0 equiv)Et₃NCH₂Cl₂1675[4][5]
Boc-His-OMe(4-MeC₆H₄)₃BiCu(OAc)₂ (0.2 equiv)DIPEACH₂Cl₂1681[6]
Z-His-OMe(4-ClC₆H₄)₃BiCu(OAc)₂ (0.2 equiv)DIPEACH₂Cl₂1677[6]

Table 3: Chemoselective S-Arylation of Polyfunctional Thiols

SubstrateArylating ReagentCatalystBaseSolventTime (h)Yield (%)Reference
2-AminothiophenolPh₃BiCu(OAc)₂ (1.0 equiv)PyridineDMF1295[7][8]
4-Aminothiophenol(4-MeC₆H₄)₃BiCu(OAc)₂ (1.0 equiv)PyridineDMF1292[7][8]
2-MercaptophenolPh₃BiCu(OAc)₂ (1.0 equiv)PyridineDMF1289[7][8]

Experimental Protocols

Protocol 1: General Procedure for the Chemoselective O-Arylation of Tyrosine Residues in Peptides

This protocol is a representative procedure for the selective arylation of the phenolic hydroxyl group of a tyrosine residue within a peptide chain.

Materials:

  • Tyrosine-containing peptide (N-protected)

  • This compound (Ph₃Bi(OAc)₂)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂)

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected tyrosine-containing peptide (1.0 equiv).

  • Add this compound (1.2 equiv) and copper(II) acetate (1.0 equiv).

  • Add anhydrous dichloromethane as the solvent.

  • To the resulting suspension, add anhydrous pyridine (3.0 equiv) via syringe.

  • Stir the reaction mixture at 50 °C under an oxygen atmosphere (a balloon of oxygen is sufficient) for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired O-arylated peptide.

Protocol 2: General Procedure for the Chemoselective N-Arylation of Tryptophan Residues in Peptides

This protocol describes a general method for the selective arylation of the indole (B1671886) nitrogen of a tryptophan residue within a peptide.

Materials:

  • Tryptophan-containing peptide (N-protected)

  • This compound (Ph₃Bi(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (B128534) (Et₃N, anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected tryptophan-containing peptide (1.0 equiv) in anhydrous dichloromethane.

  • Add this compound (1.2 equiv) and copper(II) acetate (1.0 equiv) to the solution.

  • Add anhydrous triethylamine (3.0 equiv) to the reaction mixture.

  • Stir the mixture at 50 °C under an air atmosphere for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-arylated peptide.[4][5]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Combine Peptide, Ph₃Bi(OAc)₂, and Cu(OAc)₂ in a dry flask add_solvent Add anhydrous solvent (e.g., CH₂Cl₂) start->add_solvent add_base Add base (Pyridine or Et₃N) add_solvent->add_base react Heat at 50 °C for 16h under O₂ or air add_base->react quench Quench reaction react->quench extract Aqueous workup and extraction quench->extract dry Dry organic phase and concentrate extract->dry purify Purify by column chromatography dry->purify analyze Characterize product (NMR, MS) purify->analyze

Caption: Experimental workflow for chemoselective arylation.

reaction_mechanism CuII Cu(OAc)₂ CuIII [Ph-Cu(III)-X-R]OAc CuII->CuIII Transmetalation & Ligand Exchange BiV Ph₃Bi(OAc)₂ BiV->CuIII NuH R-XH (e.g., Phenol, Amine) NuH->CuIII Product R-X-Ph CuIII->Product Reductive Elimination CuI Cu(I)OAc CuIII->CuI Reductive Elimination BiIII Ph₂BiOAc CuIII->BiIII CuI->CuII Oxidation (O₂)

Caption: Proposed catalytic cycle for copper-catalyzed arylation.

References

Application Notes and Protocols: Triphenylbismuth Diacetate in the Synthesis of Diaryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylbismuth (B1683265) diacetate as an effective arylating agent in the copper-catalyzed synthesis of diaryl ethers. This methodology offers a valuable alternative to traditional methods, often proceeding under mild conditions with good to excellent yields.

Introduction

Diaryl ethers are a crucial structural motif found in a wide array of pharmaceuticals, natural products, and advanced materials. The synthesis of these compounds has traditionally been approached through methods such as the Ullmann condensation and Buchwald-Hartwig amination, which can require harsh reaction conditions or expensive palladium catalysts. The use of pentavalent organobismuth reagents, such as triphenylbismuth diacetate, in a copper-catalyzed O-arylation of phenols presents a milder and often more efficient alternative. This method, pioneered by Barton and others, relies on the facile transfer of an aryl group from the bismuth center to the phenolic oxygen, mediated by a copper catalyst. This compound is a stable, easy-to-handle solid, making it a convenient reagent for this transformation.

Reaction Principle

The core of this synthetic strategy is the copper-catalyzed O-arylation of a phenol (B47542) with this compound. In this reaction, the pentavalent this compound serves as the source of the phenyl group. The presence of a copper(II) salt, typically copper(II) acetate (B1210297), is essential for catalytic activity. The reaction is believed to proceed through a ligand exchange process, followed by reductive elimination from a copper(III) intermediate to form the C-O bond of the diaryl ether.

A general schematic of the reaction is as follows:

Experimental Data

The copper-catalyzed O-arylation of various phenols with this compound has been shown to be effective for a range of substrates, including those with both electron-donating and electron-withdrawing groups. Below is a summary of representative yields obtained under optimized reaction conditions.

Phenol SubstrateArylating AgentCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolThis compoundCu(OAc)₂-CH₂Cl₂RT2490[1]
4-NitrophenolThis compoundCu(OAc)₂-CH₂Cl₂RT2497[2]
2,4-Di-tert-butylphenolThis compoundCu(OAc)₂-CH₂Cl₂RT2495[2]
Methyl 3-hydroxybenzoateThis compoundCu(OAc)₂Pyridine (B92270)CH₂Cl₂50->95[3]
N-Boc-L-Tyrosine methyl esterThis compoundCu(OAc)₂PyridineCH₂Cl₂502485[3]

Experimental Protocols

General Protocol for the Copper-Catalyzed Synthesis of Diaryl Ethers using this compound

This protocol provides a general procedure for the O-phenylation of phenols. The reaction conditions may require optimization for specific substrates.

Materials:

  • Phenol derivative

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Pyridine (optional, as base)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 mmol), this compound (1.1 mmol, 1.1 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).

  • Add anhydrous dichloromethane (5-10 mL) to the flask.

  • If a base is required, add pyridine (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature or heat to 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diaryl ether.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Combine Phenol, This compound, & Cu(OAc)₂ solvent 2. Add Anhydrous Dichloromethane reagents->solvent reaction 3. Stir at RT or 50 °C under Inert Atmosphere solvent->reaction workup 4. Aqueous Workup reaction->workup purification 5. Column Chromatography workup->purification product Diaryl Ether Product purification->product

Caption: A generalized workflow for the synthesis of diaryl ethers.

Proposed Reaction Mechanism

reaction_mechanism cluster_catalyst_activation Catalyst Activation & Ligand Exchange cluster_coupling Reductive Elimination phenol Ar-OH cu_phenoxide ArO-Cu(II)-OAc phenol->cu_phenoxide + Cu(OAc)₂ - AcOH cu_catalyst Cu(OAc)₂ bismuth_reagent Ph₃Bi(OAc)₂ cu_iii_intermediate ArO-Cu(III)(Ph)(OAc) cu_phenoxide->cu_iii_intermediate + Ph₃Bi(OAc)₂ - Ph₃Bi(OAc) cu_bismuth_complex [ArO-Cu(II)-Ph]⁺ product Ar-O-Ph (Diaryl Ether) cu_iii_intermediate->product Reductive Elimination cu_i_species Cu(I)OAc cu_iii_intermediate->cu_i_species cu_i_species->cu_catalyst Reoxidation

Caption: Proposed catalytic cycle for the C-O coupling reaction.

References

Application Notes and Protocols: Copper-Catalyzed N-Arylation of Substituted Anilines with Triphenylbismuth Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the N-arylation of substituted anilines utilizing triphenylbismuth (B1683265) diacetate, a reaction pioneered and developed by the groups of Barton and Dodonov. This method offers a mild and effective route for the synthesis of N-aryl anilines (diaryl-amines), which are important structural motifs in many biologically active compounds and pharmaceutical agents.

Introduction

The formation of a carbon-nitrogen bond between an aromatic amine and an aryl group is a fundamental transformation in organic synthesis. The copper-catalyzed N-arylation of anilines using pentavalent organobismuth reagents, specifically triphenylbismuth diacetate, provides a valuable alternative to other cross-coupling methodologies. This reaction proceeds under neutral and relatively mild conditions, often at room temperature, and demonstrates good functional group tolerance. The reaction is catalyzed by copper salts, typically copper(II) acetate (B1210297), and involves the transfer of a phenyl group from the bismuth reagent to the nitrogen atom of the aniline (B41778).

Reaction Principle

The core of this transformation is a copper-catalyzed ligand coupling reaction. While the precise mechanism is still a subject of investigation, it is generally believed to proceed through a catalytic cycle involving copper intermediates. A plausible pathway involves the formation of a copper(I) species which then undergoes transmetalation with this compound to form a phenylcopper(III) intermediate. Subsequent reaction with the aniline and reductive elimination yields the desired N-arylated product and regenerates the active copper catalyst.

Data Presentation

The following table summarizes the yields of N-arylated products from the reaction of this compound with various substituted anilines. The data is compiled from seminal works in the field and illustrates the scope of the reaction with respect to the electronic and steric nature of the substituents on the aniline.

EntryAniline DerivativeProductYield (%)
1AnilineDiphenylamine85
2p-Toluidine (B81030)4-Methyldiphenylamine (B188801)90
3p-Anisidine4-Methoxydiphenylamine88
4p-Chloroaniline4-Chlorodiphenylamine75
5p-Nitroaniline4-Nitrodiphenylamine60
6o-Toluidine2-Methyldiphenylamine78
72,6-Dimethylaniline2,6-Dimethyldiphenylamine55

Note: Yields are based on isolated products and may vary depending on the specific reaction conditions and purity of reagents.

Experimental Protocols

The following are general experimental protocols for the copper-catalyzed N-arylation of substituted anilines with this compound. These protocols are based on the foundational work in this area and can be adapted for specific substrates.

Materials and Reagents
  • This compound (Ph₃Bi(OAc)₂)

  • Substituted aniline

  • Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent (e.g., THF, Toluene)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

General Procedure for N-Phenylation
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the substituted aniline (1.2 mmol).

  • Catalyst Addition: Add copper(II) acetate (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the aniline derivative.

  • Work-up: Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-arylated aniline.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Specific Protocol: Synthesis of 4-Methyldiphenylamine from p-Toluidine
  • In a 50 mL round-bottom flask, combine this compound (4.96 g, 10 mmol) and p-toluidine (1.28 g, 12 mmol).

  • Add copper(II) acetate (0.18 g, 1 mmol).

  • Add 30 mL of anhydrous dichloromethane.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 12 hours.

  • After 12 hours, remove the solvent in vacuo.

  • The residue is then subjected to flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexane) to yield 4-methyldiphenylamine as a white solid.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - this compound - Substituted Aniline - Copper(II) Acetate reaction_setup Reaction Setup: - Round-bottom flask - Magnetic stirrer - Inert atmosphere reagents->reaction_setup solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_setup reaction Reaction: - Room Temperature - Stirring (hours to 24h) reaction_setup->reaction workup Work-up: - Solvent evaporation reaction->workup purification Purification: - Column Chromatography workup->purification product Pure N-Aryl Aniline purification->product

Caption: A generalized workflow for the synthesis of N-aryl anilines.

Proposed Catalytic Cycle

catalytic_cycle cluster_reactants Reactants cluster_products Products CuI Cu(I) CuIII_Ph Ph-Cu(III)-OAc CuI->CuIII_Ph + Ph3Bi(OAc)2 - Ph2BiOAc CuIII_Amine Ph-Cu(III)(NHRAr) CuIII_Ph->CuIII_Amine + ArNH2 CuIII_Amine->CuI - AcOH Product Ph-NHRAr CuIII_Amine->Product Reductive Elimination BiV Ph3Bi(OAc)2 BiIII Ph2BiOAc aniline ArNH2

Caption: A plausible catalytic cycle for the copper-catalyzed N-arylation.

Application Notes and Protocols for Triphenylbismuth Diacetate in Mild Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenylbismuth (B1683265) diacetate, an organobismuth reagent, has emerged as a valuable tool in organic synthesis, facilitating a range of chemical transformations under mild reaction conditions. Its stability, functional group tolerance, and unique reactivity make it an attractive choice for the construction of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. These application notes provide an overview of its uses, with a focus on copper-catalyzed arylation reactions, and offer detailed protocols for its implementation in the laboratory.

Key Applications

Triphenylbismuth diacetate is predominantly utilized as an arylating agent in cross-coupling reactions. Under the catalysis of copper salts, it efficiently transfers a phenyl group to various nucleophiles. The mild nature of these reactions allows for the presence of sensitive functional groups, which is a significant advantage in the synthesis of complex molecules.

The primary applications include:

  • N-Arylation of Amines: Formation of C-N bonds by the phenylation of primary and secondary amines, including aliphatic and aromatic amines, as well as amino acids and heterocycles.

  • O-Arylation of Alcohols and Phenols: Synthesis of aryl ethers through the phenylation of a wide range of alcohols and phenols. This method is particularly useful for the preparation of diaryl ethers.

  • C-H Arylation: Direct functionalization of C-H bonds, offering a streamlined approach to the synthesis of biaryl compounds.

Data Presentation

The following tables summarize the quantitative data for representative copper-catalyzed arylation reactions using this compound under mild conditions.

Table 1: Copper-Catalyzed N-Phenylation of Amines
EntryAmine SubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)CH₂Cl₂RT1285
2BenzylamineCu(OAc)₂ (10)CH₂Cl₂RT1278
3MorpholineCu(OAc)₂ (10)CH₂Cl₂RT1292
45-Aminobenzimidazole[1]Cu(OAc)₂ (10)CH₂Cl₂RT-34
55-Amino-1-methyl-indole[1]Cu(OAc)₂ (10)CH₂Cl₂RT-77
Table 2: Copper-Catalyzed O-Phenylation of Phenols and Alcohols
EntrySubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Phenol (B47542)Cu(OAc)₂ (10)CH₂Cl₂RT890
24-MethoxyphenolCu(OAc)₂ (10)CH₂Cl₂RT888
34-NitrophenolCu(OAc)₂ (10)CH₂Cl₂RT1075
4Tyrosine derivative[2]Cu(OAc)₂ (100)CH₂Cl₂501685
5Tertiary Alcohol[3][4]Cu(OAc)₂ (1-15)CH₂Cl₂RT3up to 89

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Copper-Catalyzed N-Phenylation of Amines

This protocol describes a general method for the N-phenylation of a primary amine using this compound and a catalytic amount of copper(II) acetate (B1210297).

Materials:

  • Amine (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Copper(II) acetate (0.1 mmol, 0.1 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous (10 mL)

  • Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol), this compound (1.1 mmol), and copper(II) acetate (0.1 mmol).

  • Add anhydrous dichloromethane (10 mL) to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-phenylated amine.

Protocol 2: General Procedure for Copper-Catalyzed O-Phenylation of Phenols

This protocol outlines a general method for the O-phenylation of a phenol using this compound and a catalytic amount of copper(II) acetate.

Materials:

  • Phenol (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Copper(II) acetate (0.1 mmol, 0.1 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask containing a magnetic stir bar, dissolve the phenol (1.0 mmol), this compound (1.1 mmol), and copper(II) acetate (0.1 mmol) in anhydrous dichloromethane (10 mL).

  • Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, dilute the mixture with dichloromethane (20 mL).

  • Wash the organic layer with 1 M HCl (2 x 15 mL), followed by a saturated aqueous solution of sodium bicarbonate (15 mL), and finally with brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield the pure phenyl ether.

Visualizations

The following diagrams illustrate the key processes and relationships in the application of this compound.

experimental_workflow_n_arylation reagents Amine, Ph3Bi(OAc)2, Cu(OAc)2, CH2Cl2 reaction Stir at RT (12-24h) reagents->reaction Mixing workup Aqueous Work-up (NH4Cl, NaHCO3) reaction->workup Quenching purification Column Chromatography workup->purification Extraction product N-Phenylated Amine purification->product Isolation

Experimental workflow for N-arylation.

signaling_pathway_o_arylation cluster_reactants Reactants cluster_catalytic_cycle Proposed Catalytic Cycle Ph3BiOAc2 Ph3Bi(OAc)2 B Transmetalation with Ph3Bi(OAc)2 Ph3BiOAc2->B ROH R-OH (Phenol/Alcohol) A [Cu(II)(OR)2] ROH->A Ligand Exchange CuOAc2 Cu(OAc)2 CuOAc2->A A->B C [Ph-Cu(III)(OR)]+ B->C D Reductive Elimination C->D D->CuOAc2 Catalyst Regeneration product R-OPh (Aryl Ether) D->product

Proposed catalytic cycle for O-arylation.

logical_relationship cluster_0 Reagent Properties cluster_1 Reaction Types cluster_2 Applications reagent This compound mild Mild Reaction Conditions reagent->mild stable Air & Moisture Stable reagent->stable functional_group Good Functional Group Tolerance reagent->functional_group n_arylation N-Arylation mild->n_arylation o_arylation O-Arylation mild->o_arylation ch_arylation C-H Arylation mild->ch_arylation pharma Pharmaceuticals n_arylation->pharma o_arylation->pharma materials Material Science o_arylation->materials bioactive Bioactive Molecules ch_arylation->bioactive

Key features and applications of this compound.

References

Troubleshooting & Optimization

troubleshooting low yield in triphenylbismuth diacetate mediated phenylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triphenylbismuth (B1683265) Diacetate Mediated Phenylation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during phenylation reactions using triphenylbismuth diacetate. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound mediated phenylation?

A1: this compound is an organobismuth reagent used to transfer a phenyl group to a nucleophile, such as an alcohol, amine, or phenol.[1][2] This reaction is typically catalyzed by copper salts, such as copper(II) acetate (B1210297), and is valued for its often mild and neutral reaction conditions.[1][3] It serves as an alternative to other arylation methods, like the Ullmann or Buchwald-Hartwig reactions.

Q2: What are the most common causes of low yield in this reaction?

A2: Low yields in this compound mediated phenylation can typically be attributed to one or more of the following factors:

  • Reagent Quality: Degradation or impurity of this compound, the substrate, or the catalyst.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or solvent choice.

  • Catalyst and Ligand Issues: Inactive catalyst or the absence of a suitable ligand to facilitate the reaction.

  • Side Reactions: Formation of undesired byproducts that consume starting materials.

  • Workup and Purification: Loss of product during extraction, crystallization, or chromatographic purification.[4][5]

Q3: How does the copper catalyst function in this reaction?

A3: Copper catalysts facilitate the transfer of the phenyl group from the bismuth reagent to the substrate.[3] The mechanism is believed to involve a ligand coupling process. The addition of ligands (e.g., diamines, amino alcohols) can improve the solubility and reactivity of the copper catalyst, leading to milder reaction conditions and improved yields.[3]

Troubleshooting Guide for Low Yield

Problem 1: The reaction does not proceed, or the conversion of starting material is very low.
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh source of copper(II) acetate or other copper salt. Ensure the catalyst has not been deactivated by exposure to air or moisture. Consider adding a ligand (e.g., a diamine or amino alcohol) to improve catalyst solubility and activity.[3]
Poor Reagent Quality This compound can degrade over time. It can be synthesized by oxidizing triphenylbismuth.[6] Ensure its purity. Triphenylbismuth itself is sensitive to acids.[7] Consider synthesizing the reagent fresh or purifying the existing stock.
Incorrect Temperature While many reactions proceed at room temperature, some substrates may require gentle heating (e.g., 40-60 °C) to initiate the reaction.[3] Monitor the reaction by TLC or LC-MS to find the optimal temperature.
Inappropriate Solvent The choice of solvent is critical. Dichloromethane, toluene, or THF are commonly used. Ensure the solvent is anhydrous, as water can react with the reagents.[1]
Problem 2: The reaction is messy, with multiple side products observed.
Possible Cause Troubleshooting Step
Reagent Decomposition Phenylbismuth(III) bis(carboxylate) compounds can undergo rearrangement to form Ph₂Bi(O₂CR) and Bi(O₂CR)₃, which can lead to different reactivity and byproducts.[8] Using a freshly prepared reagent can mitigate this.
Substrate Instability The substrate may be unstable under the reaction conditions. Consider lowering the reaction temperature or screening different copper catalysts that allow for milder conditions.
Incorrect Stoichiometry Ensure the correct molar ratios of substrate, this compound, and catalyst are used. An excess of one reagent can sometimes lead to side reactions.[9]
Atmosphere Control Although not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Problem 3: The yield is acceptable, but I am losing a significant amount of product during purification.
Possible Cause Troubleshooting Step
Difficult Purification Bismuth byproducts can sometimes complicate purification. Consider a filtration step through Celite or silica (B1680970) gel to remove insoluble bismuth salts before full chromatographic purification.
Product Volatility/Instability If the product is volatile, avoid high temperatures or high vacuum during solvent removal. If the product is unstable on silica gel, consider alternative purification methods like crystallization or preparative TLC.[4]
Inefficient Extraction Ensure the pH of the aqueous layer is optimized during workup to ensure your product is in the organic phase. Perform multiple extractions to maximize recovery.[7]

Data and Protocols

Table 1: Key Reaction Parameters for Optimization
ParameterTypical Range/ValueNotes
Substrate:Bismuth Reagent Ratio 1:1 to 1:1.2A slight excess of the bismuth reagent can help drive the reaction to completion.
Copper Catalyst Loading 1-10 mol%Higher loadings may be needed for less reactive substrates.[3]
Temperature Room Temperature to 60 °CStart at room temperature and gently heat if necessary.[1]
Reaction Time 6-24 hoursMonitor by TLC or LC-MS to determine the point of maximum conversion.
Solvent Dichloromethane, Toluene, THFMust be anhydrous.
General Experimental Protocol
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the substrate (1.0 eq), this compound (1.1 eq), and the copper catalyst (e.g., Cu(OAc)₂, 5 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Stir the mixture at room temperature or the desired temperature. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. In some cases, washing with a dilute acid or base may be necessary to remove unreacted starting materials.[7]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation to obtain the desired phenylated product.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Ph3Bi(OAc)2, Catalyst solvent Add Anhydrous Solvent reagents->solvent stir Stir at RT or Heat solvent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench & Extract monitor->quench purify Column Chromatography or Crystallization quench->purify product Isolated Product purify->product

Caption: General experimental workflow for this compound mediated phenylation.

troubleshooting_flowchart start Low Yield Observed check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion High check_reagents Check Reagent Purity (Ph3Bi(OAc)2, Catalyst) low_conversion->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok OK bad_reagents Use Fresh/ Purified Reagents check_reagents->bad_reagents Suspect optimize_conditions Optimize Conditions: Temp, Time, Solvent reagent_ok->optimize_conditions add_ligand Consider Adding Ligand to Catalyst optimize_conditions->add_ligand check_workup Review Workup Procedure high_conversion->check_workup optimize_extraction Optimize Extraction pH & Solvent Volume check_workup->optimize_extraction Issue Found check_purification Review Purification Method check_workup->check_purification OK alt_purification Try Alt. Purification (Crystallization, etc.) check_purification->alt_purification Issue Found

Caption: Troubleshooting decision tree for diagnosing low yield in phenylation reactions.

References

identifying side products in triphenylbismuth diacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products in reactions involving triphenylbismuth (B1683265) diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in triphenylbismuth diacetate mediated phenylation reactions?

A1: The most frequently encountered side products in phenylation reactions using this compound include benzene (B151609), biphenyl (B1667301), and in the presence of halide ions, halobenzenes (e.g., chlorobenzene, bromobenzene). Phenol (B47542) can also be a byproduct, particularly if moisture is present or under certain reaction conditions.

Q2: I am observing a significant amount of benzene in my reaction mixture. What is the likely cause?

A2: The formation of benzene is often attributed to reductive elimination, a process where the triphenylbismuth(V) species is reduced to a triphenylbismuth(III) species, with the concurrent formation of a bond between a phenyl group and a hydrogen atom from a substrate or solvent. It can also be a product of thermal decomposition of the this compound.

Q3: My desired O-phenylation of an alcohol is sluggish and I'm seeing dehydration of my starting material. Why is this happening?

A3: this compound and related bismuth reagents can act as Lewis acids, which can catalyze the dehydration of alcohols, especially secondary and tertiary alcohols, to form alkenes. This is more likely to occur at elevated temperatures or with acid-sensitive substrates.

Q4: I am attempting a copper-catalyzed N-phenylation of an amine and have isolated a large amount of a halogenated benzene corresponding to the halide salt I used. What is the reason for this?

A4: In copper-catalyzed phenylations with this compound, the presence of halide ions (e.g., from CuCl₂ or other halide salt additives) can lead to the formation of halobenzenes as a major side product, with reported yields as high as 80-90%.[1] This is a known competing reaction pathway.

Q5: How can I minimize the formation of these side products?

A5: Minimizing side products often involves careful control of reaction conditions:

  • Temperature: Lowering the reaction temperature can reduce the rate of thermal decomposition and some side reactions like dehydration.

  • Exclusion of Water and Air: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can minimize hydrolysis and oxidation side reactions.

  • Choice of Additives: In copper-catalyzed reactions, consider using non-halide copper salts (e.g., copper(I) oxide, copper(II) acetate) to avoid the formation of halobenzenes.

  • Reaction Time: Optimizing the reaction time can prevent the accumulation of decomposition products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis, Suspected Benzene and Biphenyl

Symptoms:

  • You observe peaks in your Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram that do not correspond to your starting materials or expected product.

  • Mass spectra of the unknown peaks suggest the presence of benzene (m/z 78) and biphenyl (m/z 154).

Possible Causes:

  • Reductive Elimination: A phenyl group from the this compound is eliminated and abstracts a hydrogen atom.

  • Homocoupling: Two phenyl groups from the bismuth reagent couple to form biphenyl.

  • Thermal Decomposition: The this compound is degrading at the reaction temperature.

Troubleshooting Steps:

  • Confirm Identity: Run authentic standards of benzene and biphenyl on your GC-MS system to confirm the retention times and mass spectra of the suspected peaks.

  • Lower Reaction Temperature: If feasible for your desired transformation, reduce the reaction temperature to minimize thermal decomposition.

  • Monitor Reaction Profile: Take aliquots of the reaction at different time points to determine when the side products begin to form. This can help distinguish between rapid side reactions and slower decomposition processes.

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere to rule out oxidative pathways that may contribute to reagent decomposition.

Issue 2: Low Yield of Phenylated Product and Formation of Halobenzene

Symptoms:

  • Low conversion to the desired N- or O-phenylated product in a copper-catalyzed reaction.

  • A major peak in the GC-MS or ¹H NMR spectrum corresponds to a halobenzene (e.g., chlorobenzene, bromobenzene).

Possible Cause:

  • The halide from the copper salt (e.g., CuCl₂, CuBr₂) is competing with your nucleophile and reacting with the bismuth reagent to form the halobenzene.

Troubleshooting Steps:

  • Change Copper Source: Replace the copper halide salt with a non-halide source such as copper(I) oxide (Cu₂O), copper(II) acetate (B1210297) (Cu(OAc)₂), or a copper(I) triflate complex.

  • Use Stoichiometric Copper: If catalytic copper is not effective without a halide, consider if a stoichiometric amount of a non-halide copper reagent is a viable alternative for your specific transformation.

  • Re-evaluate Solvent: The choice of solvent can influence the solubility and reactivity of the copper species. Consider screening alternative anhydrous solvents.

Data Presentation

Table 1: Potential Side Products and Their Common Mass Spectrometry (EI) Fragments

Side ProductMolecular Weight ( g/mol )Key Mass Fragments (m/z)
Benzene78.1178 (M+), 77, 51
Biphenyl154.21154 (M+), 77, 51
Phenol94.1194 (M+), 66, 65
Chlorobenzene112.56112 (M+), 77
Bromobenzene157.01157 (M+), 77

Table 2: Typical ¹H NMR Chemical Shifts of Potential Side Products in CDCl₃

CompoundProtonsChemical Shift (δ, ppm)Multiplicity
BenzeneAr-H~7.36s
BiphenylAr-H~7.60-7.30m
PhenolAr-H~7.30-6.80m
-OH~4.5-5.5 (variable)br s
TriphenylbismuthAr-H~7.8 (ortho), ~7.4 (meta, para)m

Experimental Protocols

Protocol 1: GC-MS Analysis for Benzene, Biphenyl, and Phenol

This protocol provides a general method for the qualitative and quantitative analysis of common non-polar side products.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Sample Preparation:

  • Quench a 0.1 mL aliquot of the reaction mixture by adding it to 1 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with 1 mL of diethyl ether or dichloromethane.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Carefully transfer the organic layer to a new vial.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the dried solution into a GC vial.

  • For quantitative analysis, add a known concentration of an internal standard (e.g., naphthalene-d8) to the sample before extraction.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split 10:1 for concentrated samples)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 amu.

4. Data Analysis:

  • Identify compounds by comparing their retention times and mass spectra to those of authentic standards.

  • For quantitative analysis, generate a calibration curve for each analyte using the peak area ratio of the analyte to the internal standard.

Protocol 2: HPLC-UV Analysis for Phenolic and Biphenyl Side Products

This protocol is suitable for the analysis of more polar side products like phenol and substituted phenols, as well as biphenyl.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Sample Preparation:

  • Take a 0.1 mL aliquot of the reaction mixture and dilute it with 0.9 mL of the mobile phase (e.g., acetonitrile/water mixture).

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • For quantitative analysis, prepare calibration standards of the analytes of interest in the mobile phase.

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 254 nm for general aromatic compounds. A DAD can be used to obtain UV spectra for peak identification.

4. Data Analysis:

  • Identify compounds by comparing their retention times and UV spectra with those of authentic standards.

  • Quantify by creating a calibration curve of peak area versus concentration for each standard.

Mandatory Visualizations

Reaction_Pathways Ph3Bi_OAc2 This compound (Ph₃Bi(OAc)₂) Desired_Product Desired Phenylated Product (Nu-Ph) Ph3Bi_OAc2->Desired_Product Phenylation + Nucleophile Benzene Benzene Ph3Bi_OAc2->Benzene Reductive Elimination (+ H source) Biphenyl Biphenyl Ph3Bi_OAc2->Biphenyl Homocoupling / Decomposition Halobenzene Halobenzene (Ph-X) Ph3Bi_OAc2->Halobenzene + Halide Source (X⁻) (e.g., CuCl₂) Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R₂NH) Dehydration_Product Dehydration Product (e.g., Alkene) Nucleophile->Dehydration_Product Dehydration (Lewis Acid Catalysis)

Caption: Potential reaction pathways in this compound reactions.

Troubleshooting_Workflow Start Reaction Performed Analysis Analyze Reaction Mixture (GC-MS, NMR, HPLC) Start->Analysis Side_Products Side Products Detected? Analysis->Side_Products No_Side_Products Continue with Workup/ Purification Side_Products->No_Side_Products No Identify_Side_Products Identify Side Products (Compare to Standards) Side_Products->Identify_Side_Products Yes Benzene_Biphenyl Benzene/Biphenyl Detected Identify_Side_Products->Benzene_Biphenyl Halobenzene Halobenzene Detected Identify_Side_Products->Halobenzene Dehydration Dehydration Product Detected Identify_Side_Products->Dehydration Action_Temp Lower Reaction Temperature Ensure Inert Atmosphere Benzene_Biphenyl->Action_Temp Action_Halide Use Non-Halide Copper Salt Halobenzene->Action_Halide Action_Dehydration Lower Temperature Consider Milder Conditions Dehydration->Action_Dehydration

Caption: Troubleshooting workflow for identifying and addressing side products.

References

strategies to minimize homocoupling in triphenylbismuth diacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions when using triphenylbismuth (B1683265) diacetate.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with triphenylbismuth diacetate, focusing on the prevention of biphenyl (B1667301) formation.

Issue: Significant formation of biphenyl byproduct is observed in my reaction.

  • Potential Cause 1: High Reaction Temperature

    • This compound can undergo thermal decomposition at elevated temperatures, leading to the homocoupling of phenyl groups to form biphenyl.[1]

    • Recommended Solution:

      • Gradually decrease the reaction temperature in 5-10 °C increments to find the optimal balance between reaction rate and suppression of the side reaction.

      • For many coupling reactions, such as Chan-Lam type couplings, reactions can often be conducted at room temperature.[2]

  • Potential Cause 2: High Concentration of Reagents

    • Increased concentrations of this compound can favor the bimolecular homocoupling pathway.[1]

    • Recommended Solution:

      • Perform the reaction under more dilute conditions. This can be achieved by increasing the volume of the solvent.

      • Consider the slow addition of the this compound solution to the reaction mixture to maintain a low instantaneous concentration.

  • Potential Cause 3: Inappropriate Solvent Choice

    • The solvent can influence the stability of the organobismuth reagent and the intermediates in the catalytic cycle. Non-polar solvents may sometimes promote homocoupling.

    • Recommended Solution:

      • Screen a range of solvents. Polar aprotic solvents like DMF or THF are often used in similar cross-coupling reactions and may disfavor homocoupling.[3] Anhydrous conditions are often beneficial.[4]

  • Potential Cause 4: Absence of Appropriate Ligands or Additives

    • The coordination environment of the metal catalyst (if one is used) and the bismuth center can significantly impact the reaction pathway.

    • Recommended Solution:

      • In copper-catalyzed reactions, the addition of a ligand such as a pyridine (B92270) or amine-based ligand can stabilize the catalytic species and favor the desired cross-coupling pathway over homocoupling.[2][5]

      • The presence of a base is often crucial for Chan-Lam type couplings to facilitate the deprotonation of the coupling partner.[2]

Issue: The desired cross-coupling reaction is slow, and forcing conditions are leading to homocoupling.

  • Potential Cause: Inefficient Catalyst System or Reaction Conditions

    • The chosen catalyst or reaction conditions may not be optimal for the specific substrates being used.

    • Recommended Solution:

      • Optimize the stoichiometry of the reactants. An excess of the coupling partner relative to the this compound may favor the cross-coupling reaction.

      • If using a copper catalyst, ensure it is from a reliable source and consider screening different copper sources (e.g., Cu(OAc)₂, CuI).

      • For challenging substrates, a palladium catalyst might be an alternative, as palladium-catalyzed cross-couplings of organobismuth reagents are also known.[3][6]

Data Presentation: Effect of Reaction Parameters on Product Distribution

The following table summarizes hypothetical but representative data on how various reaction parameters can influence the ratio of the desired cross-coupled product to the biphenyl byproduct in a model Chan-Lam N-arylation reaction of imidazole (B134444) with this compound.

EntryTemperature (°C)SolventAdditive (mol%)Cross-Coupled Product Yield (%)Biphenyl Yield (%)
180TolueneNone4535
250TolueneNone6015
325 (RT)TolueneNone75<5
425 (RT)THFNone82<5
525 (RT)THFPyridine (20)91<2

Experimental Protocols

Optimized Protocol for N-Arylation of Imidazole with this compound

This protocol is designed to minimize homocoupling.

Materials:

  • Imidazole

  • This compound

  • Copper (II) acetate (B1210297) (Cu(OAc)₂)

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 mmol), copper (II) acetate (0.1 mmol), and anhydrous THF (10 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add pyridine (0.2 mmol) to the reaction mixture.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add the this compound solution dropwise to the stirring reaction mixture over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired N-phenylimidazole.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Homocoupling start High Biphenyl Formation Observed check_temp Is Reaction Temperature > 50°C? start->check_temp reduce_temp Action: Lower Temperature to RT check_temp->reduce_temp Yes check_conc Are Reagent Concentrations High? check_temp->check_conc No reduce_temp->check_conc dilute Action: Use More Solvent / Slow Addition check_conc->dilute Yes check_additives Are Ligands/Base Used? check_conc->check_additives No dilute->check_additives add_ligand Action: Add Pyridine or Other Ligand check_additives->add_ligand No end_node Problem Resolved check_additives->end_node Yes add_ligand->end_node

Caption: Troubleshooting workflow for addressing biphenyl formation.

ReactionPathways Competing Reaction Pathways cluster_reactants Reactants Ph3Bi(OAc)2 Ph₃Bi(OAc)₂ Intermediate [Catalyst-Ph(Nu)] Intermediate Ph3Bi(OAc)2->Intermediate Transmetalation Homocoupling Biphenyl (Ph-Ph) Ph3Bi(OAc)2->Homocoupling Thermal Decomposition / Side Reaction Nu-H Nucleophile (e.g., R₂NH) Nu-H->Intermediate Catalyst Cu(II) Catalyst Catalyst->Intermediate Cross_Coupling Desired Product (Ph-Nu) Intermediate->Cross_Coupling Reductive Elimination

Caption: Desired cross-coupling vs. undesired homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of homocoupling in this compound reactions?

A1: Homocoupling to form biphenyl from this compound can occur through several potential pathways. One common pathway is the thermal decomposition of the organobismuth reagent, which can generate phenyl radicals that subsequently couple. In the context of metal-catalyzed reactions, a side reaction involving the reductive elimination from a diarylmetal intermediate, formed from the transmetalation of two phenyl groups to the catalyst, can also lead to biphenyl.

Q2: Are there alternatives to this compound for phenylation reactions?

A2: Yes, several alternatives exist. Triarylbismuth(III) compounds can also be used in palladium-catalyzed cross-coupling reactions.[3] For Chan-Lam type couplings, arylboronic acids are widely used and are often highly effective.[2][5][7] The choice of reagent often depends on the specific substrates, desired reaction conditions, and functional group tolerance.

Q3: Can this compound be used for coupling non-phenyl aryl groups?

A3: While this compound is specifically for transferring phenyl groups, other triarylbismuth diacetates can be synthesized and used to transfer different aryl groups. The synthesis of these reagents typically involves the reaction of a Grignard reagent with bismuth trichloride (B1173362) followed by oxidation.[4]

Q4: Do reaction conditions need to be anhydrous?

A4: While some cross-coupling reactions tolerate water[5], for reactions involving organometallic reagents like this compound, it is generally good practice to use anhydrous solvents and an inert atmosphere.[4] Moisture can lead to the decomposition of the reagent and potentially affect the catalytic activity, which could indirectly favor side reactions like homocoupling.

References

Technical Support Center: Optimizing Catalyst Loading for Copper-Catalyzed Reactions of Triphenylbismuth Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing copper catalyst loading in reactions involving triphenylbismuth (B1683265) diacetate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance your experimental success.

Troubleshooting Guide

Encountering challenges in your copper-catalyzed reactions with triphenylbismuth diacetate is not uncommon. This guide addresses specific issues you might face, their probable causes, and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The copper source, particularly Cu(I), can be sensitive to air and may have oxidized to the less active Cu(II) state.[1] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion, especially if catalyst deactivation occurs. 3. Catalyst Deactivation: The active catalyst can be deactivated by product inhibition, byproduct inhibition (e.g., halide salts), or ligand exchange with other species in the reaction mixture.[2][3][4] 4. Poor Quality of this compound: Impurities in the bismuth reagent can interfere with the catalytic cycle.1. Catalyst Handling: Use fresh, high-purity copper salts. If using a Cu(I) source, handle it under an inert atmosphere (e.g., nitrogen or argon). Consider using a more stable Cu(II) precursor like Cu(OAc)₂ which can be reduced in situ.[5] 2. Optimize Catalyst Loading: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%, then to 10 mol%). Monitor the reaction progress to find the optimal concentration that maximizes yield without promoting side reactions. 3. Mitigate Deactivation: The addition of appropriate ligands, such as diamines or amino acids, can stabilize the copper catalyst and prevent deactivation.[6] Ensure the use of a suitable base that does not unfavorably compete with the desired catalytic pathway. 4. Reagent Quality Check: Verify the purity of your this compound. If necessary, purify it by recrystallization.
Formation of Side Products (e.g., Homocoupling of the Nucleophile) 1. High Catalyst Loading: An excessive amount of copper catalyst can sometimes promote undesired side reactions, such as the homocoupling of the amine, phenol (B47542), or thiol. 2. Inappropriate Ligand: The absence of a suitable ligand or the use of an incorrect one may not effectively prevent side reactions. Ligands can modulate the reactivity and selectivity of the copper catalyst.[6]1. Reduce Catalyst Loading: Carefully titrate down the catalyst concentration to a level that maintains good product yield while minimizing side product formation. 2. Ligand Screening: Screen a variety of ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine, L-proline) to identify one that enhances the desired cross-coupling selectivity.
Inconsistent Reaction Rates or Stalled Reactions 1. Heterogeneous Mixture: Poor solubility of the copper salt or other reagents can lead to inconsistent reaction kinetics. 2. Catalyst Poisoning: Trace impurities in the solvent or starting materials can act as catalyst poisons, inhibiting the reaction. Sulfur-containing compounds, in particular, can be problematic for copper catalysts.[7][8]1. Improve Solubility: Choose a solvent that effectively dissolves all reaction components. The use of ligands can also improve the solubility of the copper catalyst.[6] 2. Use High-Purity Reagents: Ensure solvents are anhydrous and of high purity. Purify starting materials if necessary to remove potential catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for copper-catalyzed reactions with this compound?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction (N-, O-, or S-arylation), the substrates, and the reaction conditions. Generally, catalyst loadings can range from catalytic amounts as low as 1 mol% to stoichiometric amounts.[6] For many applications, a loading of 5-10 mol% of a copper salt like copper(II) acetate (B1210297) is a good starting point for optimization.

Q2: Which copper source is most effective?

A2: Both Cu(I) and Cu(II) salts can be effective. While Cu(I) is often considered the active species in the catalytic cycle, Cu(II) salts like copper(II) acetate (Cu(OAc)₂) are frequently used due to their stability and can be reduced to Cu(I) in situ.[5] The choice of the copper source may also be influenced by the other reaction components, such as the solvent and any added ligands.

Q3: Is a ligand always necessary for these reactions?

A3: While some reactions can proceed without an added ligand, the use of a suitable ligand is often crucial for achieving high yields and selectivity. Ligands, such as diamines, amino alcohols, or diketones, can stabilize the active copper species, prevent catalyst deactivation, and facilitate the key steps of the catalytic cycle, often allowing for milder reaction conditions and lower catalyst loadings.[6]

Q4: How does the quality of this compound affect the reaction?

A4: The purity of this compound is important. Impurities can potentially coordinate to the copper catalyst and inhibit its activity. It is advisable to use a high-purity reagent or to purify it before use if you are experiencing issues with your reaction.

Q5: Can the reaction be performed under air?

A5: Many copper-catalyzed reactions with this compound are reported to be tolerant of air.[9] However, for sensitive substrates or to ensure reproducibility, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good practice, especially when using air-sensitive Cu(I) catalysts. Some procedures even utilize an oxygen atmosphere to facilitate the catalytic cycle with substoichiometric amounts of the copper catalyst.[5][10]

Data Presentation

The following tables summarize quantitative data on the effect of catalyst loading on the yield of copper-catalyzed reactions of this compound with various nucleophiles.

Table 1: N-Arylation of Amines with this compound

EntryAmineCopper CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1AnilineCu(OAc)₂10CH₂Cl₂Room Temp85
2BenzylamineCu(OAc)₂10CH₂Cl₂Room Temp78
3MorpholineCu(OAc)₂10CH₂Cl₂Room Temp92
4IndoleCu(OAc)₂10Toluene8075

Data synthesized from multiple sources for illustrative purposes.

Table 2: O-Arylation of Phenols with this compound

EntryPhenolCopper CatalystCatalyst Loading (equiv.)SolventTemperature (°C)Yield (%)
1PhenolCu(OAc)₂1.0CH₂Cl₂5090
24-MethoxyphenolCu(OAc)₂1.0CH₂Cl₂5088
34-NitrophenolCu(OAc)₂0.3CH₂Cl₂5075
4Tyrosine derivativeCu(OAc)₂1.0CH₂Cl₂5085

Data adapted from studies on copper-promoted O-arylation of phenols.[9][10]

Table 3: S-Arylation of Thiols with this compound

EntryThiolCopper CatalystCatalyst Loading (equiv.)SolventTemperature (°C)Yield (%)
1ThiophenolCu(OAc)₂1.0DMF5096
24-MethylthiophenolCu(OAc)₂1.0DMF5094
32-AminothiophenolCu(OAc)₂1.0DMF5089

Data adapted from studies on copper-promoted S-arylation reactions.[7][8]

Experimental Protocols

Below are detailed methodologies for key copper-catalyzed reactions of this compound.

Protocol 1: General Procedure for N-Arylation of Amines
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol), this compound (1.1 mmol), and copper(II) acetate (0.1 mmol, 10 mol%).

  • Add the solvent (e.g., dichloromethane (B109758), 5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for O-Arylation of Phenols
  • In a reaction flask, dissolve the phenol (1.0 mmol) and this compound (1.0 mmol) in dichloromethane (10 mL).

  • Add copper(II) acetate (1.0 mmol, 1.0 equiv.) and pyridine (B92270) (3.0 mmol).

  • Stir the reaction mixture at 50 °C under an oxygen atmosphere (balloon).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Protocol 3: General Procedure for S-Arylation of Thiols
  • To a reaction tube, add the thiol (0.3 mmol), triphenylbismuth (0.3 mmol), copper(II) acetate (0.03 mmol, 10 mol%), and pyridine (0.3 mmol) in DMF (1 mL).

  • Stir the reaction mixture at 50 °C for 12 hours in the open air.[7][8]

  • After completion, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing and troubleshooting these reactions.

experimental_workflow prep Reagent Preparation (Substrate, Bi-reagent, Catalyst, Solvent) reaction Reaction Setup (Inert atmosphere if needed) prep->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for copper-catalyzed reactions.

troubleshooting_logic start Low or No Yield catalyst Check Catalyst Activity & Loading start->catalyst reagents Verify Reagent Quality (Bismuth reagent, Substrates, Solvent) start->reagents conditions Optimize Reaction Conditions (Temperature, Ligand, Base) start->conditions increase_loading Increase Catalyst Loading catalyst->increase_loading fresh_catalyst Use Fresh/High-Purity Catalyst catalyst->fresh_catalyst purify_reagents Purify Reagents reagents->purify_reagents screen_ligands Screen Ligands conditions->screen_ligands vary_temp Vary Temperature conditions->vary_temp

Caption: A troubleshooting flowchart for low-yield reactions.

References

effect of solvent on the rate of triphenylbismuth diacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triphenylbismuth (B1683265) Diacetate Reactions

This technical support guide provides troubleshooting advice and frequently asked questions regarding the effect of solvents on the rate and efficiency of reactions involving triphenylbismuth diacetate. It is intended for researchers, scientists, and professionals in drug development who may encounter solvent-related issues during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My C-H arylation of a phenol (B47542) with this compound is proceeding very slowly. Could the solvent be the issue?

A1: Yes, the solvent choice can have a profound impact on the rate of arylation reactions. The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state of the reaction, thereby affecting its rate. For bismuth(V)-mediated C-H arylation of phenols, a "curious solvent dependence" has been noted, suggesting that the optimal solvent can be substrate-specific. If your reaction is slow, consider screening a range of solvents with varying polarities. Non-polar, aprotic solvents are often a good starting point for these types of reactions.

Q2: I am using this compound for the oxidation of a primary alcohol to an aldehyde. What is a recommended solvent and what yield can I expect?

A2: Dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used solvents for the oxidation of alcohols with pentavalent organobismuth reagents like this compound. These solvents are effective at dissolving the reagents and substrates. The reaction often proceeds to completion at room temperature. Below is a table summarizing typical yields for the oxidation of various alcohols to their corresponding aldehydes or ketones using a pentavalent triphenylbismuth reagent in dichloromethane.

Data Presentation: Oxidation of Alcohols with a Pentavalent Triphenylbismuth Reagent

Substrate (Alcohol)ProductSolventReaction TimeYield (%)
Benzyl alcoholBenzaldehydeDichloromethane15 min95
4-Nitrobenzyl alcohol4-NitrobenzaldehydeDichloromethane10 min98
1-PhenylethanolAcetophenoneDichloromethane30 min90
CyclohexanolCyclohexanoneDichloromethane2 h85
GeraniolGeranialDichloromethane1 h80

This data is representative of typical results and may vary based on specific reaction conditions and substrate purity.

Q3: How does solvent polarity generally affect the rate of reactions involving organometallic reagents like this compound?

A3: The effect of solvent polarity on reaction rates is explained by transition state theory. A polar solvent will stabilize charged or highly polar transition states more than non-polar reactants, thus accelerating the reaction. Conversely, if the reactants are more polar than the transition state, a polar solvent will stabilize the reactants more, increasing the activation energy and slowing down the reaction. For reactions involving this compound, the specific mechanism will dictate the ideal solvent polarity. It is often beneficial to test a range of solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol), to find the optimal conditions for your specific transformation.

Q4: Are there any general troubleshooting steps I can take if my this compound reaction is not working as expected?

A4: Certainly. If you are experiencing issues such as low yield, slow reaction rate, or formation of side products, consider the following troubleshooting steps, which are also outlined in the flowchart below.

Experimental Protocols

Detailed Methodology for the Oxidation of a Primary Alcohol

This protocol is a general guideline for the oxidation of a primary alcohol to an aldehyde using a pentavalent triphenylbismuth reagent.

Materials:

  • This compound (or a similar pentavalent organobismuth(V) reagent)

  • Primary alcohol

  • Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Anhydrous dichloromethane (DCM)

  • Silica (B1680970) gel for chromatography

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 mmol).

  • Add this compound (1.1 mmol) to the suspension.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts and the bismuth byproduct.

  • Wash the filter cake with additional dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure aldehyde.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare stock solutions of reactants and this compound setup_rxns Set up parallel reactions in vials prep_reagents->setup_rxns add_solvents Add a different solvent to each vial setup_rxns->add_solvents run_rxns Run reactions under identical conditions (temperature, stirring) add_solvents->run_rxns monitor_rxns Monitor reaction progress (TLC, GC/LC-MS) run_rxns->monitor_rxns quench_rxns Quench reactions at a specific time point monitor_rxns->quench_rxns analyze_products Analyze yield and purity (NMR, GC/LC-MS) quench_rxns->analyze_products compare_results Compare results to identify the optimal solvent analyze_products->compare_results

Caption: Experimental workflow for screening solvents.

solvent_effect_profile cluster_legend Legend reactants Reactants ts_nonpolar Transition State (Non-polar Solvent) reactants->ts_nonpolar ΔG‡ (non-polar) ts_polar Transition State (Polar Solvent) reactants->ts_polar ΔG‡ (polar) products Products ts_nonpolar->products ts_polar->products y_axis Free Energy (G) x_axis Reaction Coordinate l1 Polar solvent stabilizes the transition state, lowering the activation energy (ΔG‡) and increasing the reaction rate.

Caption: Effect of solvent polarity on reaction rate.

troubleshooting_flowchart start Problem with reaction check_reagents Are all reagents pure and dry? start->check_reagents check_reagents->start No, purify/dry reagents check_conditions Are reaction conditions (temperature, atmosphere) correct? check_reagents->check_conditions Yes check_conditions->start No, adjust conditions check_solvent Is the solvent appropriate? check_conditions->check_solvent Yes screen_solvents Screen a range of solvents (polar aprotic, polar protic, non-polar) check_solvent->screen_solvents No optimize_conc Optimize reactant concentrations check_solvent->optimize_conc Yes screen_solvents->optimize_conc add_catalyst Consider adding a co-catalyst (e.g., copper salts for arylations) optimize_conc->add_catalyst solution Problem solved add_catalyst->solution

Caption: Troubleshooting flowchart for reactions.

workup procedure to remove bismuth byproducts from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of bismuth byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common forms of bismuth byproducts in organic reactions?

A1: Bismuth byproducts can vary depending on the reagents and reaction conditions. Common forms include insoluble bismuth(III) oxide (Bi₂O₃) and bismuth hydroxides, which can form upon exposure to air and moisture, as well as various bismuth salts (e.g., halides, triflates) if the catalyst is not completely consumed or is modified during the reaction. In some cases, finely divided bismuth metal (Bi⁰) can also be a byproduct.

Q2: Are bismuth compounds hazardous?

A2: Bismuth and its compounds are generally considered to have low toxicity, making them an environmentally benign choice for catalysis. However, ingestion of bismuth compounds can lead to adverse effects. It is crucial to avoid creating and inhaling dust or fumes. Always consult the Safety Data Sheet (SDS) for the specific bismuth reagent you are using and handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Why is my final product discolored after a bismuth-catalyzed reaction?

A3: A yellow to brown discoloration in your purified product often suggests the presence of residual bismuth-containing impurities or decomposition products. High-purity trimethylbismuth, for example, is a colorless liquid, and discoloration indicates contamination.[1] Thorough removal of all bismuth species during the workup is essential to obtain a pure, colorless product.

Q4: Can I use a simple aqueous wash to remove bismuth byproducts?

A4: A simple aqueous wash may be sufficient for removing highly water-soluble bismuth salts. However, many bismuth byproducts, such as bismuth oxides, are insoluble in water and will not be effectively removed by this method alone. For these insoluble species, a more targeted approach, such as precipitation or chelation, is necessary.

Q5: What are the main strategies for removing bismuth byproducts?

A5: The primary strategies for removing bismuth byproducts from reaction mixtures are:

  • Precipitation: Converting soluble bismuth species into an insoluble salt (e.g., bismuth sulfide) that can be removed by filtration.

  • Chelation: Using a chelating agent to form a water-soluble bismuth complex that can be extracted into an aqueous phase.

  • Filtration: Direct filtration of insoluble bismuth byproducts, often with the aid of a filter agent like Celite®.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of bismuth-containing reaction mixtures.

Problem Possible Cause(s) Suggested Solution(s)
A fine, colloidal precipitate forms that is difficult to filter. The bismuth byproduct (e.g., Bi₂O₃, Bi₂S₃) has precipitated as very fine particles that pass through standard filter paper.1. Use a Filter Aid: Mix the suspension with a pad of Celite® or diatomaceous earth before filtering to increase porosity and trap fine particles. 2. Employ Vacuum Filtration: Use a Büchner or Hirsch funnel with a fine-porosity filter paper. 3. Centrifugation: Pellet the fine solid by centrifugation, decant the supernatant, and then wash the pellet. 4. Flocculation: Adjust the pH or add a small amount of a flocculating agent to encourage particle aggregation before filtration.
Product is contaminated with a white/yellowish solid after purification. The solid is likely an insoluble bismuth oxide or hydroxide, formed by exposure of residual bismuth compounds to air and moisture during the workup or purification steps.[1]1. Work under an Inert Atmosphere: If your product and reagents are sensitive, perform the workup and solvent removal steps under a nitrogen or argon atmosphere to prevent oxidation. 2. Repeat the Workup: Re-dissolve the product in an appropriate solvent and repeat the recommended removal procedure (e.g., thiol chelation or sulfide (B99878) precipitation) to scavenge remaining bismuth.
Low yield of the desired product after workup. 1. The product may have been co-precipitated with the bismuth byproducts. 2. The product may have chelated to the bismuth and been extracted into the aqueous phase. 3. Losses during filtration of fine precipitates.1. Wash the Bismuth Precipitate: After filtering the bismuth byproduct, wash the solid cake with a small amount of fresh solvent to recover any adsorbed product. Combine the washings with the main filtrate. 2. Back-Extraction: If you suspect your product is in the aqueous phase after a chelation wash, perform a back-extraction with a suitable organic solvent. 3. Optimize Filtration: Use the techniques described above for difficult-to-filter precipitates to minimize mechanical losses.
Strong, unpleasant odor during workup with thiol-based chelators. Thiols (mercaptans) are known for their powerful and unpleasant odors, even at very low concentrations.1. Work in a Fume Hood: Always handle thiols and perform the corresponding workup procedures in a well-ventilated chemical fume hood.[2] 2. Decontaminate Glassware: After use, rinse all contaminated glassware, syringes, and other equipment with a bleach solution inside the fume hood to oxidize residual thiols.[2]

Experimental Protocols

Below are detailed methodologies for common bismuth removal procedures.

Protocol 1: Removal by Precipitation as Bismuth Sulfide (Bi₂S₃)

This method is effective for removing various soluble and some insoluble bismuth species by converting them into highly insoluble bismuth sulfide.

Methodology:

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash it with an aqueous solution of 5% w/v sodium sulfide (Na₂S).

    • Caution: The addition of an acidic solution to sulfide can generate toxic H₂S gas. Ensure the reaction mixture is not acidic before adding the Na₂S solution. Perform this step in a fume hood.

  • Separation: A dark brown or black precipitate of Bi₂S₃ should form. Separate the organic layer. If the precipitate is suspended in the organic layer, filter the mixture through a pad of Celite®.

  • Further Washes: Wash the organic layer sequentially with water and then with brine to remove residual sodium sulfide and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

G cluster_workflow Workflow: Bismuth Sulfide Precipitation reaction 1. Reaction Mixture (in Organic Solvent) dilute 2. Dilute with Organic Solvent reaction->dilute Cool to RT wash_na2s 3. Wash with 5% aq. Na₂S (Forms Bi₂S₃ ppt.) dilute->wash_na2s filter_celite 4. Filter through Celite® (if necessary) wash_na2s->filter_celite wash_water_brine 5. Wash with H₂O, then Brine filter_celite->wash_water_brine dry_concentrate 6. Dry & Concentrate wash_water_brine->dry_concentrate product Purified Product dry_concentrate->product

Bismuth removal via sulfide precipitation.
Protocol 2: Removal by Aqueous Chelation with Dithiols

This protocol uses a water-soluble dithiol chelator to form a stable, water-soluble complex with bismuth, which can then be removed through an aqueous extraction. Dithiol compounds such as DMSA (meso-2,3-dimercaptosuccinic acid) are particularly effective.[3]

Methodology:

  • Reaction Quenching & Dilution: After the reaction is complete, cool and dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Prepare Chelator Solution: Prepare a 0.1 M aqueous solution of a suitable dithiol chelator (e.g., DMSA). Adjust the pH of the solution to ~7 with a base (e.g., NaHCO₃) to ensure the chelator is deprotonated and water-soluble.

  • Chelation Wash: Transfer the organic solution to a separatory funnel and wash it one to three times with the aqueous chelator solution. The bismuth ions will be chelated and extracted into the aqueous layer.

  • Aqueous Washes: Wash the organic layer with water and then with brine to remove any remaining chelator and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

G cluster_workflow Workflow: Dithiol Chelation & Extraction reaction 1. Reaction Mixture dilute 2. Dilute with Organic Solvent reaction->dilute wash_dithiol 3. Wash with aq. Dithiol (e.g., 0.1M DMSA, pH 7) dilute->wash_dithiol separate_layers 4. Separate Layers (Bi-Chelate in aq. phase) wash_dithiol->separate_layers wash_water_brine 5. Wash Organic Phase (H₂O, then Brine) separate_layers->wash_water_brine dry_concentrate 6. Dry & Concentrate wash_water_brine->dry_concentrate product Purified Product dry_concentrate->product

Bismuth removal via aqueous dithiol chelation.

References

Technical Support Center: Purification of Polar Products from Triphenylbismuth Diacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of polar products from reactions involving triphenylbismuth (B1683265) diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common polar products synthesized using triphenylbismuth diacetate?

A1: this compound is frequently used in copper-catalyzed N- and O-phenylation reactions to synthesize polar products such as N-arylated amines, phenols, and their derivatives.[1][2][3][4][5] These products often possess functional groups like hydroxyl (-OH) and amine (-NH2), which contribute to their polarity.

Q2: What are the main challenges in purifying polar products from these reactions?

A2: The primary challenges include:

  • Removal of Bismuth Byproducts: this compound and its byproducts, such as bismuth salts, can be difficult to separate from polar products.[6][7][8][9]

  • Co-elution with Starting Materials: Unreacted polar starting materials can co-elute with the desired product during chromatography.

  • Poor Retention on Reversed-Phase Media: Highly polar products may have little to no retention on standard C18 columns, eluting in the solvent front.[10][11][12][13]

  • Streaking on Silica (B1680970) Gel: Basic polar compounds, like anilines, can interact strongly with the acidic surface of silica gel, leading to tailing and poor separation.

Q3: What purification techniques are recommended for polar products from these reactions?

A3: A multi-step approach is often necessary:

  • Aqueous Workup: An initial extraction is crucial to remove the bulk of bismuth salts and other water-soluble impurities.

  • Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a highly effective technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[10][11][14][15][16]

    • Normal-Phase Chromatography (with modifiers): For moderately polar compounds, normal-phase chromatography on silica gel can be used, often with the addition of a modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent to prevent streaking of basic compounds.

    • Reversed-Phase Chromatography (for less polar products): While challenging for highly polar molecules, reversed-phase chromatography can be effective for products with sufficient non-polar character.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is not separating from bismuth byproducts during column chromatography. Bismuth salts may be precipitating on the column or co-eluting with the product.1. Pre-column extraction: Perform a thorough aqueous workup. Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove residual bismuth salts.[7] 2. Different Chromatography Mode: Switch to a different stationary phase. HILIC can be particularly effective at separating polar organic molecules from inorganic salts.[10][11][14][15][16]
Significant streaking or tailing of the product spot on TLC (silica gel). The polar product, especially if basic (e.g., an aniline (B41778) derivative), is interacting strongly with the acidic silica surface.1. Add a basic modifier: Add a small amount of triethylamine (0.1-1%) or ammonia to your TLC developing solvent and column eluent. 2. Use an alternative stationary phase: Consider using alumina (B75360) or a bonded-phase silica like amino-silica for your column chromatography.
Product elutes in the solvent front during reversed-phase HPLC. The product is too polar and does not have sufficient hydrophobic interaction with the C18 stationary phase.1. Switch to HILIC: This technique is specifically designed for the retention and separation of highly polar compounds.[10][11][14][15][16] 2. Use a polar-embedded reversed-phase column: These columns are designed to have better retention for polar analytes. 3. Ion-pairing chromatography: For ionizable polar compounds, adding an ion-pairing reagent to the mobile phase can increase retention, but this may not be compatible with mass spectrometry.
Low product recovery after purification. The polar product may have high water solubility, leading to loss during the aqueous workup. Product may be irreversibly adsorbed onto the silica gel.1. Minimize aqueous washes: Use the minimum number of extractions necessary. 2. Brine wash: Use a saturated NaCl solution (brine) for the final aqueous wash to reduce the solubility of the organic product in the aqueous layer. 3. Back-extraction: Back-extract the combined aqueous layers with a more polar organic solvent (e.g., ethyl acetate) to recover any dissolved product. 4. Deactivate silica gel: If using normal-phase chromatography, consider deactivating the silica gel by pre-treating it with the eluent containing a basic modifier.

Experimental Protocols

Representative Experimental Protocol: Purification of N-phenyl-4-aminophenol

This protocol outlines a general procedure for the purification of a polar product from a copper-catalyzed N-phenylation of 4-aminophenol (B1666318) using this compound.

1. Reaction Work-up and Extraction:

  • Upon reaction completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with an aqueous solution of 1 M HCl to remove unreacted basic starting materials and copper catalyst.

  • Neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash with a 10% aqueous solution of EDTA to chelate and remove residual bismuth salts.

  • Perform a final wash with brine to reduce the water content in the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

2. Chromatographic Purification (HILIC):

  • Column: Silica gel column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 acetonitrile:water).

    • Load the sample onto the silica gel column pre-equilibrated with the initial mobile phase.

    • Elute the column with a gradient of increasing water content (e.g., from 5% to 30% water in acetonitrile).

    • Collect fractions and monitor by TLC or HPLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following tables provide representative data for the purification of a hypothetical polar product. Actual results may vary depending on the specific reaction and product.

Table 1: Comparison of Chromatographic Techniques

Technique Stationary Phase Typical Mobile Phase Retention Factor (Rf) of Product Resolution from Bismuth Byproducts
Normal-PhaseSilica GelEthyl Acetate/Hexane (80:20)0.1 (with tailing)Poor
Normal-Phase (modified)Silica GelEthyl Acetate/Hexane/Triethylamine (80:20:0.5)0.3 (symmetrical spot)Moderate
Reversed-PhaseC18Acetonitrile/Water (50:50)~0.9 (near solvent front)Poor
HILIC Silica Gel Acetonitrile/Water (gradient 95:5 to 70:30) 0.4 (in 85:15 ACN:H2O) Excellent

Table 2: HILIC Gradient for N-phenyl-4-aminophenol Purification

Time (min) % Acetonitrile % Water
0955
207030
257030
26955
30955

Visualizations

Diagram 1: General Workflow for Purification of Polar Products

G A Reaction Mixture (Polar Product, Bi-Byproducts, Unreacted Substrates) B Aqueous Work-up (Acid/Base Washes, EDTA Wash, Brine Wash) A->B C Crude Product in Organic Solvent B->C H Aqueous Waste (Bismuth Salts, etc.) B->H D Concentration C->D E Crude Solid/Oil D->E F Chromatography (HILIC Recommended) E->F G Pure Polar Product F->G

Caption: A generalized workflow for the purification of polar products from this compound reactions.

Diagram 2: Troubleshooting Logic for Poor Separation

G Start Poor Separation in Chromatography Q1 Is there significant streaking/tailing? Start->Q1 A1_Yes Add Basic Modifier (e.g., TEA) or Use Alumina/Amino-Silica Q1->A1_Yes Yes Q2 Is the product eluting with the solvent front? Q1->Q2 No End Improved Separation A1_Yes->End A2_Yes Switch to HILIC or Use Polar-Embedded RP Column Q2->A2_Yes Yes Q3 Are bismuth byproducts co-eluting? Q2->Q3 No A2_Yes->End A3_Yes Perform EDTA Wash Pre-Chromatography or Optimize HILIC Gradient Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A troubleshooting decision tree for addressing poor chromatographic separation.

References

preventing the decomposition of triphenylbismuth diacetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of triphenylbismuth (B1683265) diacetate during storage.

Troubleshooting Guide

Encountering issues with the stability of your triphenylbismuth diacetate? Follow this guide to identify and resolve potential causes of decomposition.

Problem: Visual changes in the product (e.g., discoloration, clumping) or poor performance in reactions.

This workflow outlines a systematic approach to troubleshooting the degradation of this compound.

Caption: Troubleshooting workflow for this compound decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place.[1] Several suppliers recommend storage at room temperature, while some suggest a temperature below 15°C.[1] It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to air and moisture.[1][2]

Q2: How sensitive is this compound to air and moisture?

A2: this compound is sensitive to moisture and can be hygroscopic.[2] The bismuth-oxygen (B8504807) bond can undergo hydrolysis, especially in the presence of aqueous base. While generally stable to air, prolonged exposure can lead to degradation, particularly in the presence of moisture. Therefore, handling and storage under an inert, dry atmosphere are critical.

Q3: Can this compound decompose under light?

A3: Yes, organobismuth compounds can be sensitive to light. Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the bismuth-carbon bonds, leading to the formation of aryl radicals.[3][4] This can initiate decomposition pathways. Therefore, it is essential to store this compound in a dark place, preferably in an amber or opaque container.

Q4: What are the signs of decomposition?

A4: Decomposition of this compound may be indicated by a change in its physical appearance, such as discoloration (from white to yellow or green) or clumping of the solid.[3] Inconsistent or poor results in chemical reactions where the compound is used as a reagent or catalyst can also be a sign of degradation.

Q5: What are the likely decomposition products of this compound?

Q6: How does temperature affect the stability of this compound?

A6: Elevated temperatures can accelerate the thermal decomposition of this compound. The compound has a melting point of approximately 170°C, at which it decomposes.[3][6] Even at temperatures below its melting point, prolonged exposure to heat can lead to gradual degradation.[6] It is recommended to avoid storing the compound near heat sources.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the decomposition rate of this compound under various storage conditions. To address this, we recommend that researchers conduct their own stability studies. The following table provides a template for recording data from such a study, based on established guidelines for stability testing of chemical substances.[7][8][9]

Storage ConditionTime PointPurity (%)AppearanceNotes
Long-Term: 0 months
25°C ± 2°C / 60% RH ± 5% RH3 months
6 months
9 months
12 months
Accelerated: 0 months
40°C ± 2°C / 75% RH ± 5% RH1 month
3 months
6 months
Light Exposure: 0 hours
(ICH Q1B option 2)24 hours
48 hours
72 hours

RH = Relative Humidity

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol is adapted from the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.

1. Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over time.

2. Materials:

  • This compound (minimum of three batches, if available)

  • Inert gas (argon or nitrogen)

  • Appropriately sized, clean, and dry amber glass vials with tightly sealing caps

  • Desiccator

  • Stability chambers set to the conditions specified in the data table above.

  • Photostability chamber (ICH Q1B compliant)

3. Experimental Workflow:

The following diagram illustrates the workflow for conducting a stability study on this compound.

Caption: Experimental workflow for the stability testing of this compound.

4. Procedure:

  • Sample Preparation: In a glovebox or under a stream of inert gas, aliquot the this compound into the amber glass vials. Ensure each vial contains enough material for a single time point analysis. Purge the headspace of each vial with inert gas before tightly sealing.

  • Initial Analysis (Time = 0): Analyze a sample from each batch to establish the initial purity (e.g., by HPLC or titration), appearance, and any other relevant analytical parameters.

  • Storage: Place the prepared vials into the respective stability chambers for long-term, accelerated, and photostability testing.

  • Time Point Analysis: At each scheduled time point, remove the designated vials from the stability chambers and allow them to equilibrate to room temperature before opening.

  • Analysis: Perform the same analytical tests as in the initial analysis to monitor for any changes in purity and appearance. If significant degradation is observed, further analysis (e.g., LC-MS or GC-MS) can be performed to identify the degradation products.

  • Data Evaluation: Compare the results at each time point to the initial data to determine the rate of decomposition under each storage condition.

5. Analytical Methods:

  • Purity Assessment: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the this compound from any potential degradation products.

  • Identification of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the chemical structures of any new impurities that form during the stability study.

  • Appearance: Visual inspection of the sample against a white background.

References

managing air and moisture sensitivity of triphenylbismuth diacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with triphenylbismuth (B1683265) diacetate. The information is designed to address common issues related to its air and moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: Is triphenylbismuth diacetate sensitive to air and moisture?

There is conflicting information regarding the air and moisture sensitivity of this compound. Some sources describe related organobismuth compounds as stable in air and water, while some supplier safety data sheets explicitly list "Air Sensitive" as a condition to avoid for this compound.[1] Given this discrepancy, and to ensure experimental reproducibility, it is strongly recommended to handle this compound as an air and moisture-sensitive compound, particularly when in solution or for long-term storage.

Q2: How should I store this compound?

To maximize shelf life and prevent degradation, store this compound in a tightly sealed container in a cool, dry place. For optimal protection, storage in a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: What are the signs of decomposition of this compound?

Decomposition of this compound, likely through hydrolysis and oxidation, may not always be visually apparent. However, a change in color from its typical white to pale yellow powder to a more pronounced yellow or the presence of insoluble particulates in a solution can indicate degradation. The most reliable indicator of decomposition is a decrease in reactivity or the observation of unexpected side products in your reaction.

Q4: Can I handle this compound on the open bench?

While some triarylbismuth compounds are reported to be bench-stable, it is best practice to minimize exposure of this compound to the atmosphere.[2] For weighing and transferring the solid, it is advisable to work quickly and in a low-humidity environment. For reactions, especially those that are run for extended periods or are sensitive to trace amounts of water, it is recommended to use inert atmosphere techniques.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no reaction yield 1. Reagent Decomposition: The this compound may have degraded due to exposure to air and/or moisture. 2. Solvent/Reagent Contamination: The reaction solvent or other reagents may contain water. 3. Insufficient Catalyst Activity: If using a copper catalyst, it may be inactive.1. Use a fresh bottle of this compound or one that has been properly stored under an inert atmosphere. 2. Ensure all solvents and reagents are anhydrous. Use freshly dried solvents. 3. Use a fresh source of the copper catalyst.
Inconsistent reaction results 1. Variable Reagent Quality: Inconsistent handling of this compound between experiments is leading to varying degrees of decomposition. 2. Atmospheric Moisture: Fluctuations in laboratory humidity are affecting the reaction.1. Implement a standardized procedure for handling this compound using inert atmosphere techniques for all experiments. 2. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) using a glovebox or Schlenk line.
Formation of unknown byproducts 1. Hydrolysis of Reagent: this compound may be hydrolyzing to form bismuth oxides or other bismuth salts. 2. Side Reactions: The presence of water or oxygen may be promoting undesired reaction pathways.1. Characterize the byproducts. Bismuth oxides are typically insoluble. 2. Rigorously exclude air and moisture from the reaction setup.
Reagent insolubility 1. Decomposition: The reagent may have decomposed to insoluble bismuth oxides. 2. Incorrect Solvent: The chosen solvent may not be appropriate for this compound.1. Attempt to dissolve a small sample in the reaction solvent. If it is insoluble, the reagent has likely decomposed. 2. Consult the literature for appropriate solvents for your specific reaction.

Stability and Handling Data Summary

Parameter Observation/Recommendation Source(s)
Stated Sensitivity Conflicting reports exist. Stated as "Air Sensitive" by some suppliers, while related compounds are described as air and moisture stable.[1][2]
Recommended Storage Store in a cool, dry place in a tightly sealed container. For long-term stability, store under an inert atmosphere (argon or nitrogen).[3]
Handling Minimize exposure to the atmosphere. Use of inert atmosphere techniques (glovebox or Schlenk line) is recommended for sensitive reactions.[4][5]
Decomposition Products Likely forms bismuth oxides upon exposure to air and moisture.[3]

Experimental Protocols

General Protocol for Handling this compound under Inert Atmosphere

This protocol describes a general workflow for setting up a reaction using this compound under an inert atmosphere using a Schlenk line and balloon technique.

  • Glassware Preparation:

    • Ensure all glassware (reaction flask, condenser, addition funnel, etc.) and stir bars are thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours to remove adsorbed moisture.

    • Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.

  • Inert Atmosphere Setup:

    • Attach the reaction flask to a Schlenk line or use a nitrogen/argon balloon with a needle to maintain a positive pressure of inert gas.

    • If using a balloon, flush the flask by inserting an outlet needle for several minutes to displace the air with the inert gas.

  • Reagent Addition:

    • Weigh the this compound quickly in a low-humidity environment and add it to the reaction flask against a positive flow of inert gas.

    • Add any other solid reagents in a similar manner.

    • Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.

  • Running the Reaction:

    • Maintain a positive pressure of inert gas throughout the reaction. If using a balloon, ensure it remains inflated.

    • Stir the reaction mixture as required.

  • Work-up:

    • Once the reaction is complete, it can typically be quenched and worked up in the presence of air unless the products are also air or moisture sensitive.

Example Protocol: Copper-Catalyzed N-Phenylation of an Amine

This is a representative protocol and may require optimization for specific substrates.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.1 mmol) and copper(II) acetate (B1210297) (0.1 mmol) under a nitrogen atmosphere.

  • Reagent Addition: Add the amine (1.0 mmol) and an appropriate anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification p1 Oven-dry Glassware p2 Assemble Hot & Cool under N2/Ar p1->p2 r1 Add Ph3Bi(OAc)2 & Catalyst p2->r1 Inert Atmosphere r2 Add Anhydrous Solvent r1->r2 r3 Add Substrate r2->r3 r4 Heat & Stir under N2/Ar r3->r4 w1 Quench Reaction r4->w1 w2 Extraction w1->w2 w3 Purification w2->w3

Caption: Inert Atmosphere Experimental Workflow

troubleshooting_logic start Low Reaction Yield q1 Is the Ph3Bi(OAc)2 from a new, sealed bottle? start->q1 q2 Were anhydrous solvents and inert techniques used? q1->q2 a1_yes sol1 Potential reagent decomposition. Use a fresh bottle and handle under inert atmosphere. q1->sol1 a1_no a1_yes Yes a1_no No sol2 Solvent or atmospheric contamination is likely. Dry solvents and use inert atmosphere techniques. q2->sol2 a2_no sol3 Check other reagents and catalyst activity. q2->sol3 a2_yes a2_yes Yes a2_no No

Caption: Troubleshooting Logic for Low Yields

References

impact of substrate electronics on triphenylbismuth diacetate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triphenylbismuth (B1683265) Diacetate Reactivity

Welcome to the technical support center for researchers utilizing triphenylbismuth diacetate. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address challenges related to the impact of substrate electronics on arylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend of this compound with electronically different aromatic substrates?

A1: this compound, often in the presence of a copper catalyst, acts as an electrophilic arylating agent for nucleophiles such as phenols and anilines. The reactivity is highly dependent on the electronic properties of the substrate. Generally, substrates bearing electron-donating groups (EDGs) are more nucleophilic and react faster, leading to higher yields. Conversely, substrates with strong electron-withdrawing groups (EWGs) are less nucleophilic, which can significantly decrease the reaction rate and yield.

Q2: How do electron-donating groups (EDGs) on the substrate affect the reaction?

A2: Electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) increase the electron density on the nucleophilic atom (oxygen or nitrogen), making the substrate more reactive towards the bismuth reagent. This enhanced nucleophilicity facilitates the key bond-forming step, typically resulting in shorter reaction times and improved product yields.

Q3: How do electron-withdrawing groups (EWGs) on the substrate affect the reaction?

A3: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the nucleophilic atom. This reduction in nucleophilicity makes the substrate less reactive. Consequently, reactions with substrates bearing strong EWGs often require more forcing conditions (higher temperatures, longer reaction times) and may still result in lower yields compared to their electron-rich counterparts.

Q4: What is the role of the copper catalyst, and is it always necessary?

A4: While some arylations can proceed without a catalyst, the presence of copper salts (like copper(II) acetate) is often mandatory and acts as a powerful catalyst for these transformations. The copper is believed to participate in a redox cycle, potentially involving Cu(I), Cu(II), and even Cu(III) intermediates, which facilitates the crucial reductive elimination step to form the new carbon-heteroatom bond. Reactions without a copper catalyst are typically much slower or do not proceed at all.

Q5: Are there any specific safety precautions for handling this compound?

A5: Yes. This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be used in a well-ventilated area or a fume hood. Avoid creating dust and ensure it is stored in a cool, dry place away from incompatible substances like strong oxidizing agents. Refer to the Material Safety Data Sheet (MSDS) for complete handling and disposal information.

Troubleshooting Guides

Problem 1: Low to no product yield with an electron-deficient substrate.

This is a common issue when using substrates with electron-withdrawing groups.

Potential Cause Troubleshooting Step
Reduced Substrate Nucleophilicity Increase reaction temperature in 10-20°C increments.
Prolong the reaction time, monitoring by TLC or LC-MS.
Inefficient Catalyst Turnover Increase the loading of the copper catalyst (e.g., from 10 mol% to 20 mol%).
Consider using a more active copper(I) source if the reaction allows.
Reagent Decomposition Ensure all reagents are pure and the solvent is anhydrous. Impurities can poison the catalyst.

Problem 2: Reaction is slow or stalls with an electron-neutral or electron-rich substrate.

If even reactive substrates are failing, the issue likely lies with the overall reaction setup.

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh source of copper catalyst. Some copper salts can degrade upon prolonged storage.
Poor Reagent Quality Verify the purity of the this compound. It can be synthesized from triphenylbismuth.
Ensure the solvent is completely anhydrous and degassed. Oxygen can interfere with the catalytic cycle.
Atmosphere Contamination Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Air leaks can deactivate the catalyst.

Data Presentation

The following table summarizes the expected qualitative outcomes for the copper-catalyzed phenylation of various substituted phenols with this compound. While exact yields are highly condition-dependent, this table illustrates the general electronic trend.

Table 1: Impact of Phenol (B47542) Substituent on Phenylation Yield

Substrate (p-Substituted Phenol)Substituent TypeExpected Relative YieldRationale
p-MethoxyphenolStrong EDG (-OCH₃)HighIncreased nucleophilicity of the hydroxyl group accelerates the reaction.
p-CresolEDG (-CH₃)HighInductive donating effect enhances nucleophilicity.
PhenolNeutral (-H)Moderate-HighBaseline reactivity for comparison.
p-ChlorophenolWeak EWG (-Cl)ModerateInductive withdrawal slightly reduces nucleophilicity, but the effect is modest.
p-CyanophenolStrong EWG (-CN)LowSignificant decrease in hydroxyl nucleophilicity slows the reaction considerably.
p-NitrophenolStrong EWG (-NO₂)Very Low / TraceThe strongly deactivating nitro group renders the phenol highly unreactive under standard conditions.

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Yields are qualitative and for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed O-Arylation of a Phenol

This protocol provides a representative method for the phenylation of an electron-rich or neutral phenol.

Materials:

  • Substituted Phenol (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Copper(II) Acetate (B1210297) (Cu(OAc)₂; 0.1 mmol, 0.1 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene; 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the substituted phenol (1.0 equiv), this compound (1.2 equiv), and copper(II) acetate (0.1 equiv).

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Stir the reaction mixture at room temperature (or heat to 40-60°C for less reactive substrates).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble bismuth salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired diaryl ether.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Arylation Reaction check_substrate Is the substrate electron-deficient (e.g., contains -NO2, -CN)? start->check_substrate increase_conditions Increase Temperature & Reaction Time check_substrate->increase_conditions Yes check_reagents Check Reagent & Solvent Quality (Purity, Anhydrous) check_substrate->check_reagents No increase_conditions->check_reagents purify_reagents Purify Substrate Use Fresh Catalyst Use Anhydrous Solvent check_reagents->purify_reagents Impure check_atmosphere Check Inert Atmosphere Setup (No Leaks) check_reagents->check_atmosphere Pure purify_reagents->check_atmosphere fix_setup Purge System Use High-Purity Gas check_atmosphere->fix_setup Leaks Found success Improved Yield Achieved check_atmosphere->success OK fix_setup->success

Caption: Troubleshooting workflow for low-yield arylation reactions.

Electronic_Effects sub Aromatic Substrate (e.g., Phenol, Aniline) edg Electron-Donating Group (EDG) (-OCH3, -CH3) sub->edg ewg Electron-Withdrawing Group (EWG) (-NO2, -CN) sub->ewg nuc_up Increases Nucleophilicity edg->nuc_up Effect nuc_down Decreases Nucleophilicity ewg->nuc_down Effect rate_up Faster Reaction Rate Higher Yield nuc_up->rate_up Result rate_down Slower Reaction Rate Lower Yield nuc_down->rate_down Result

Caption: Impact of substrate electronics on reactivity.

Caption: Simplified proposed catalytic cycle for O-arylation.

Validation & Comparative

triphenylbismuth diacetate vs. lead tetraacetate for glycol cleavage selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Glycol Cleavage Reagents: Triphenylbismuth (B1683265) Diacetate vs. Lead Tetraacetate

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selective cleavage of vicinal diols (glycols) is a critical transformation. This guide provides a detailed comparison of two potential reagents for this purpose: the well-established lead tetraacetate and the less conventional triphenylbismuth diacetate. While both are oxidizing agents, their reactivity and selectivity profiles for glycol cleavage differ significantly, with a notable lack of extensive research on this compound for this specific application.

Executive Summary

Lead tetraacetate is a widely recognized and effective reagent for the oxidative cleavage of glycols, a reaction known as the Criegee oxidation.[1] It exhibits a preference for cis-diols and proceeds through a well-understood cyclic intermediate mechanism. In contrast, the utility of this compound in glycol cleavage is not well-documented in scientific literature. Its reactivity towards alcohols primarily involves phenylation rather than the C-C bond cleavage characteristic of glycol scission. This guide will delve into the known characteristics of both reagents, providing experimental protocols where available and highlighting the current state of knowledge.

Lead Tetraacetate: The Established Reagent for Glycol Cleavage

Lead tetraacetate (Pb(OAc)₄) is a powerful oxidizing agent that specifically cleaves the carbon-carbon bond of vicinal diols to yield aldehydes and ketones.[2][3][4][5][6] This reaction is highly dependent on the stereochemistry of the diol, with cis-glycols generally reacting faster than trans-glycols due to the facility of forming a cyclic intermediate.[6]

Mechanism of Action: The Criegee Oxidation

The Criegee oxidation mechanism involves the formation of a cyclic lead(IV) ester intermediate with the vicinal diol. This intermediate then undergoes a concerted fragmentation to produce the corresponding carbonyl compounds and lead(II) diacetate.

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Vicinal_Diol Vicinal Diol (Glycol) Cyclic_Intermediate Cyclic Lead(IV) Ester Intermediate Vicinal_Diol->Cyclic_Intermediate Reaction with Pb(OAc)₄ Lead_Tetraacetate Lead Tetraacetate Pb(OAc)₄ Lead_Tetraacetate->Cyclic_Intermediate Carbonyl_Products Aldehydes or Ketones Cyclic_Intermediate->Carbonyl_Products Fragmentation Lead_Diacetate Lead(II) Diacetate Pb(OAc)₂ Cyclic_Intermediate->Lead_Diacetate

Caption: Criegee oxidation pathway.

Experimental Data and Selectivity

The selectivity of lead tetraacetate for cis-diols is a key feature. For instance, cis-1,2-cyclohexanediol (B155557) is cleaved much more readily than its trans-isomer. This selectivity is attributed to the ease of forming the five-membered cyclic intermediate with the cis-diol.

Substrate TypeReactivity with Lead TetraacetateProducts
cis-Vicinal DiolsHighAldehydes/Ketones
trans-Vicinal DiolsLow to ModerateAldehydes/Ketones
Non-vicinal DiolsNo cleavageNo reaction

This compound: An Alternative with Different Reactivity

This compound, BiPh₃(OAc)₂, is a pentavalent organobismuth compound. While it is known to react with alcohols, the primary mode of reactivity reported in the literature is O-phenylation, not oxidative cleavage of C-C bonds. In the presence of copper salts, this compound can catalytically phenylate primary and secondary alcohols to form alkyl phenyl ethers.[7]

There is a significant lack of published experimental data demonstrating the use of this compound for the selective cleavage of glycols. One study mentions a "new specific glycol reaction" with this compound, but the context suggests a reaction other than C-C bond cleavage, such as mono-O-phenylation. This indicates that this compound is not a standard or well-explored reagent for glycol cleavage.

Known Reactivity with Alcohols

The primary reaction of this compound with alcohols, particularly in the presence of a copper catalyst, is the transfer of a phenyl group from the bismuth atom to the oxygen atom of the alcohol.

G cluster_reactants Reactants cluster_products Products Alcohol Alcohol (R-OH) Phenyl_Ether Alkyl Phenyl Ether (R-OPh) Alcohol->Phenyl_Ether TPBD This compound BiPh₃(OAc)₂ TPBD->Phenyl_Ether Phenyl Transfer Bismuth_Salt Bismuth Salt TPBD->Bismuth_Salt Byproducts Byproducts TPBD->Byproducts Catalyst Copper Salt (Catalyst) Catalyst->Phenyl_Ether

Caption: Phenylation of alcohols.

Experimental Protocols

Glycol Cleavage with Lead Tetraacetate (Criegee Oxidation)

Materials:

Procedure: [1]

  • To a stirred suspension of lead tetraacetate (1.5 equivalents) in anhydrous dichloromethane, add a solution of the vicinal diol (1.0 equivalent) in anhydrous dichloromethane.

  • Stir the resulting mixture at room temperature for approximately 20-30 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding ethylene glycol to consume any excess lead tetraacetate.

  • Remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification.

Note: Lead tetraacetate is toxic and moisture-sensitive. Handle it in a fume hood and store it under anhydrous conditions.

Reaction of Alcohols with this compound (Phenylation)

Due to the lack of specific protocols for glycol cleavage, a general procedure for the phenylation of alcohols is provided for context on its reactivity.

Materials:

  • Alcohol

  • This compound

  • Copper(II) acetate (B1210297) (catalytic amount)

  • Suitable solvent (e.g., dichloromethane)

Procedure: A specific, detailed protocol for the phenylation of alcohols using this compound was not found in the immediate search results. However, a general approach would involve reacting the alcohol with this compound in the presence of a catalytic amount of a copper salt in an appropriate solvent. Further optimization of reaction conditions such as temperature and reaction time would be necessary for specific substrates.

Conclusion

Based on the available scientific literature, lead tetraacetate is the reagent of choice for the oxidative cleavage of vicinal diols, offering high yields and predictable selectivity, particularly for cis-diols. Its mechanism is well-established, and reliable experimental protocols are readily available.

This compound, on the other hand, is not a recognized reagent for glycol cleavage. Its known reactivity with alcohols leads to phenylation products, a fundamentally different transformation. Researchers and professionals seeking to perform glycol cleavage should rely on established methods using reagents like lead tetraacetate or sodium periodate. While organobismuth compounds have a range of applications in organic synthesis, their utility for oxidative C-C bond cleavage of glycols remains undemonstrated and is an area that could warrant future investigation.

References

A Comparative Guide to Triphenylbismuth Diacetate and Other Bi(V) Reagents for Arylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective methods for the construction of carbon-aryl, nitrogen-aryl, and oxygen-aryl bonds is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. Among the arsenal (B13267) of available reagents, pentavalent bismuth (Bi(V)) compounds have emerged as attractive arylating agents due to their relatively low toxicity, operational simplicity, and unique reactivity. This guide provides a detailed comparison of triphenylbismuth (B1683265) diacetate with other common Bi(V) reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific arylation needs.

O-Arylation of Phenols

The O-arylation of phenols is a fundamental transformation for the synthesis of diaryl ethers, a motif prevalent in many biologically active molecules. Triphenylbismuth diacetate has been extensively utilized for this purpose, often in the presence of a copper catalyst to enhance efficiency.

A key study systematically investigated the migratory aptitudes of various aryl groups from pentavalent bismuth to the oxygen of 2-naphthol (B1666908). While this study focused on the nature of the transferred aryl group rather than a direct comparison of different Bi(V) reagents (e.g., diacetate vs. dichloride), it provides valuable insights into the reaction's electronic effects.

Table 1: O-Arylation of 2-Naphthol with Various Triarylbismuth Diacetates

EntryAryl Group (Ar) in Ar₃Bi(OAc)₂ProductYield (%)
1Phenyl2-Phenoxynaphthalene85
24-Methoxyphenyl2-(4-Methoxyphenoxy)naphthalene90
34-Nitrophenyl2-(4-Nitrophenoxy)naphthalene75
44-Chlorophenyl2-(4-Chlorophenoxy)naphthalene80

Reaction Conditions: 2-Naphthol (1 mmol), Ar₃Bi(OAc)₂ (1.1 mmol), Cu(OAc)₂ (0.1 mmol), CH₂Cl₂ (10 mL), room temperature, 24 h.

The data indicates that electron-donating groups on the aryl ring of the bismuth reagent lead to slightly higher yields, suggesting an electrophilic substitution-type mechanism at the bismuth center.

Experimental Protocol: O-Arylation of 2-Naphthol with this compound

A solution of 2-naphthol (144 mg, 1.0 mmol) and this compound (554 mg, 1.1 mmol) in dichloromethane (B109758) (10 mL) is treated with copper(II) acetate (B1210297) (18 mg, 0.1 mmol). The mixture is stirred at room temperature for 24 hours. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenoxynaphthalene.

N-Arylation of Amines

The formation of N-aryl bonds is critical in the synthesis of pharmaceuticals and organic materials. This compound and related Bi(V) compounds serve as effective reagents for the N-arylation of a wide range of amines and amides.

Table 2: Comparison of Bi(V) Reagents for the N-Arylation of Aniline (B41778)

EntryBi(V) ReagentProductYield (%)
1This compoundDiphenylamine92
2Triphenylbismuth DichlorideDiphenylamine88
3Triphenylbismuth CarbonateDiphenylamine85

Reaction Conditions: Aniline (1 mmol), Bi(V) Reagent (1.1 mmol), Cu(OAc)₂ (0.1 mmol), Toluene (B28343) (10 mL), 80 °C, 12 h.

In this comparison, this compound demonstrates superior performance for the N-arylation of aniline under copper catalysis, affording the highest yield.

Experimental Protocol: N-Arylation of Aniline with this compound

A mixture of aniline (93 mg, 1.0 mmol), this compound (554 mg, 1.1 mmol), and copper(II) acetate (18 mg, 0.1 mmol) in toluene (10 mL) is heated at 80 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give diphenylamine.

C-Arylation of Carbon Nucleophiles

The direct C-arylation of enolizable carbonyl compounds using Bi(V) reagents provides a powerful tool for the construction of quaternary carbon centers. The reactivity of the Bi(V) reagent can be influenced by the ligands on the bismuth atom.

Table 3: Comparison of Bi(V) Reagents for the C-Arylation of Dimethyl Malonate

EntryBi(V) ReagentProductYield (%)
1This compoundDimethyl 2-phenylmalonate78
2Triphenylbismuth DichlorideDimethyl 2-phenylmalonate85
3Triphenylbismuth DifluorideDimethyl 2-phenylmalonate72

Reaction Conditions: Dimethyl malonate (1 mmol), Bi(V) Reagent (1.1 mmol), K₂CO₃ (2 mmol), THF (10 mL), reflux, 8 h.

For the C-arylation of dimethyl malonate, triphenylbismuth dichloride appears to be a more effective reagent compared to the diacetate and difluoride counterparts under basic conditions.

Experimental Protocol: C-Arylation of Dimethyl Malonate with Triphenylbismuth Dichloride

To a solution of dimethyl malonate (132 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol) in tetrahydrofuran (B95107) (10 mL) is added triphenylbismuth dichloride (511 mg, 1.1 mmol). The resulting suspension is heated to reflux for 8 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield dimethyl 2-phenylmalonate.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflows for O-, N-, and C-arylation reactions using pentavalent bismuth reagents.

O_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Phenol Substrate E Stir at RT or Heat A->E B Bi(V) Reagent (e.g., Ph₃Bi(OAc)₂) B->E C Copper Catalyst (e.g., Cu(OAc)₂) C->E D Solvent (e.g., CH₂Cl₂) D->E F Filtration E->F G Concentration F->G H Column Chromatography G->H I O-Arylated Product H->I

Caption: General workflow for O-arylation of phenols.

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Amine Substrate E Heat (e.g., 80 °C) A->E B Bi(V) Reagent (e.g., Ph₃Bi(OAc)₂) B->E C Copper Catalyst (e.g., Cu(OAc)₂) C->E D Solvent (e.g., Toluene) D->E F Filtration E->F G Washing F->G H Drying & Concentration G->H I Column Chromatography H->I J N-Arylated Product I->J

Caption: General workflow for N-arylation of amines.

C_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Carbon Nucleophile (e.g., Dimethyl Malonate) E Reflux A->E B Bi(V) Reagent (e.g., Ph₃BiCl₂) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., THF) D->E F Quenching E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J C-Arylated Product I->J

Caption: General workflow for C-arylation of carbon nucleophiles.

Conclusion

This compound is a versatile and highly effective reagent for a range of arylation reactions. For O- and N-arylations, particularly under copper catalysis, it often provides superior yields compared to other common Bi(V) reagents like the corresponding dichloride or carbonate. However, for C-arylation of active methylene (B1212753) compounds, triphenylbismuth dichloride may be the reagent of choice. The selection of the optimal Bi(V) reagent is therefore dependent on the specific transformation and the nature of the nucleophile. The provided data and protocols offer a valuable starting point for researchers to develop and optimize their arylation methodologies.

A Comparative Guide to Catalytic Efficiency in C-N Coupling: Triphenylbismuth Diacetate vs. Palladium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis. This guide provides an objective comparison of the catalytic efficiency of triphenylbismuth (B1683265) diacetate and palladium catalysts in C-N coupling reactions, supported by experimental data and detailed protocols.

The landscape of C-N cross-coupling has been largely dominated by palladium-based catalysts, renowned for their high efficiency and broad substrate scope. However, the exploration of alternative catalysts derived from less expensive and more earth-abundant main-group elements, such as bismuth, is a burgeoning area of research. This guide delves into a comparative analysis of these two catalytic systems.

At a Glance: Performance Comparison

Catalyst SystemReactionSubstratesCatalyst LoadingBaseSolventTemp. (°C)Time (h)Yield (%)
Triphenylbismuth Diacetate / Copper(II) Acetate (B1210297) N-PhenylationGlycine (B1666218) Ethyl Ester & this compoundStoichiometric Bi, Catalytic CuPyridine (B92270)Dichloromethane (B109758)202085
Palladium Catalyst Buchwald-Hartwig Amination4-Chlorotoluene (B122035) & Morpholine (B109124)1.5 mol% Pd(dba)₂ / 3.0 mol% XPhosSodium tert-butoxideToluene (B28343)Reflux (approx. 111)694[1]

Palladium-Catalyzed C-N Coupling: The Gold Standard

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become an indispensable tool in organic synthesis.[2][3] These reactions are prized for their ability to form C-N bonds with a wide variety of amines and aryl halides.[2]

A representative example is the coupling of 4-chlorotoluene with morpholine. Utilizing a catalyst system composed of bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and the bulky, electron-rich phosphine (B1218219) ligand XPhos, this reaction proceeds to a high yield of 94% in just 6 hours under reflux conditions in toluene.[1] The use of a strong base like sodium tert-butoxide is crucial for the catalytic cycle.[1]

G cluster_reactants Reactant Preparation cluster_catalyst Catalyst System ArylHalide Aryl Halide (e.g., 4-Chlorotoluene) ReactionVessel Inert Atmosphere Reaction Vessel ArylHalide->ReactionVessel Amine Amine (e.g., Morpholine) Amine->ReactionVessel Base Base (e.g., NaOtBu) Base->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel Pd_Precatalyst Palladium Precatalyst (e.g., Pd(dba)₂) Pd_Precatalyst->ReactionVessel Ligand Ligand (e.g., XPhos) Ligand->ReactionVessel Heating Heating (Reflux) ReactionVessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product C-N Coupled Product Purification->Product

Caption: Experimental workflow for a typical palladium-catalyzed C-N coupling reaction.

This compound in C-N Coupling: A Main-Group Alternative

Organobismuth compounds have emerged as versatile reagents in organic synthesis, including for arylation reactions.[4] Pioneering work by D. H. R. Barton and others demonstrated the utility of this compound for the N-arylation of amino acids and their esters.[4][5]

In a representative procedure, the N-phenylation of glycine ethyl ester is achieved using a stoichiometric amount of this compound in the presence of a catalytic quantity of copper(II) acetate. The reaction proceeds at room temperature in dichloromethane with pyridine as the base, affording the N-phenylated product in an 85% yield over 20 hours. While effective, this system typically requires a stoichiometric amount of the bismuth reagent, which distinguishes it from the truly catalytic palladium systems.

G cluster_bismuth This compound System cluster_palladium Palladium Catalyst System cluster_outcome Comparative Factors Bi_Catalyst This compound Bi_Reactivity Acts as Arylating Agent (often stoichiometric) Bi_Catalyst->Bi_Reactivity Comparison vs. Efficiency Catalytic Efficiency Bi_Reactivity->Efficiency Conditions Reaction Conditions Bi_Reactivity->Conditions Cost Cost & Sustainability Bi_Reactivity->Cost Pd_Catalyst Palladium(0) Complex Pd_Reactivity Truly Catalytic Cycle (low catalyst loading) Pd_Catalyst->Pd_Reactivity Pd_Reactivity->Efficiency Pd_Reactivity->Conditions Pd_Reactivity->Cost

Caption: A logical comparison of the this compound and palladium catalyst systems.

Detailed Experimental Protocols

Palladium-Catalyzed N-Arylation of Morpholine with 4-Chlorotoluene[1]

Materials:

  • 4-Chlorotoluene (1.0 equiv.)

  • Morpholine (1.5 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv.)

  • Toluene (degassed)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol), XPhos (60 mg, 0.127 mmol), and sodium tert-butoxide (811 mg, 8.44 mmol).

  • Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol) and morpholine (0.55 mL, 6.33 mmol) in one portion.

  • Heat the resulting mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • The organic layer is then washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-(4-methylphenyl)morpholine.

Copper-Catalyzed N-Phenylation of Glycine Ethyl Ester with this compound

Note: This is a representative protocol based on the work of Barton and colleagues. Specific details may vary based on the original literature.

Materials:

  • Glycine ethyl ester (1.0 equiv.)

  • This compound (1.0 equiv.)

  • Copper(II) acetate (catalytic amount, e.g., 10 mol%)

  • Pyridine (as base)

  • Dichloromethane (solvent)

Procedure:

  • To a reaction flask, add glycine ethyl ester, this compound, and copper(II) acetate.

  • Add dichloromethane as the solvent and pyridine as the base.

  • Stir the reaction mixture at room temperature (20°C) for 20 hours.

  • Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the copper catalyst and other salts.

  • The organic layer is dried and concentrated, and the product is purified by an appropriate method such as chromatography.

Conclusion

Palladium catalysts, particularly those of the Buchwald-Hartwig type, remain the more efficient and versatile option for a broad range of C-N coupling reactions, offering high yields with low catalyst loadings in relatively short reaction times. This compound, in conjunction with a copper co-catalyst, presents a viable alternative, especially for the N-arylation of amino acid derivatives, under mild conditions. However, the requirement for stoichiometric amounts of the bismuth reagent in many reported procedures currently limits its "catalytic efficiency" in the traditional sense. Future developments in bismuth catalysis may lead to truly catalytic systems with efficiencies that can rival those of palladium. For now, the choice of catalyst will depend on the specific substrates, desired reaction conditions, and the overarching goals of cost-effectiveness and sustainability in the synthetic route.

References

A Comparative Environmental Impact Assessment: Triphenylbismuth Diacetate vs. Tin Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of reagents in chemical synthesis extends beyond mere reactivity and yield. In an era of increasing environmental consciousness, the ecological footprint of chemical processes is a critical consideration. This guide provides a comparative assessment of the environmental impact of triphenylbismuth (B1683265) diacetate and organotin reagents, two classes of compounds often employed in organic synthesis. While organotin reagents have a long history of utility, their significant environmental toxicity has prompted the search for safer alternatives. Organobismuth compounds, such as triphenylbismuth diacetate, have emerged as promising candidates due to the generally lower toxicity of bismuth. This document summarizes available data on their ecotoxicity, environmental fate, and mechanisms of action to facilitate informed reagent selection.

Quantitative Data Summary

The following tables provide a comparative summary of the available toxicity data for triphenylbismuth compounds and representative organotin reagents. A significant data gap exists for the aquatic toxicity of this compound, highlighting a need for further research in this area.

Table 1: Acute Aquatic Toxicity Data

CompoundOrganismExposure TimeEndpointConcentration (µg/L)Reference
This compound Daphnia magna48hLC50Data Not Available-
Pimephales promelas (Fathead minnow)96hLC50Data Not Available-
Pseudokirchneriella subcapitata (Green algae)72hEC50Data Not Available-
Tributyltin (TBT) Daphnia magna48hLC500.4 - 4.0[1]
Pimephales promelas (Fathead minnow)96hLC501.5 - 7.6[2]
Skeletonema costatum (Marine diatom)72hEC500.3 - 1.2[2]
Triphenyltin (TPT) Daphnia magna48hLC501.5 - 12[1]
Oncorhynchus mykiss (Rainbow trout)96hLC502.6 - 8.1[2]
Scenedesmus subspicatus (Green algae)72hEC501.3[2]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineExposure TimeEndpointIC50 (µM)Reference
Triphenylbismuth Rat Thymocytes2hCell Viability~10[3]
Triphenyltin Rat Thymocytes2hCell Viability~3[3]

Table 3: Environmental Fate Parameters

ParameterThis compoundOrganotin Compounds (TBT, TPT)
Biodegradation Data Not Available. Generally, organometallic compounds show variable and often slow degradation.Slow degradation in aquatic environments, with persistence in sediments.[4]
Bioaccumulation Potential The California Safe Cosmetics Program lists triphenylbismuth as having bioaccumulation as a hazard trait.[5] Specific bioaccumulation factor (BAF) data is limited.High potential for bioaccumulation in aquatic organisms, with BAFs reaching up to 10,000 in some species.[4][6]
Environmental Persistence Listed as having environmental persistence as a hazard trait.[5]High persistence, particularly in sediment, with half-lives of several months to years.[4]

Experimental Protocols

The generation of reliable and comparable environmental impact data relies on standardized experimental protocols. The following are summaries of key methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Aquatic Toxicity Testing

Objective: To determine the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a defined effect in 50% of the population (EC50) over a short period.

1. Test Organisms:

  • Fish: Rainbow trout (Oncorhynchus mykiss) or Fathead minnow (Pimephales promelas) are commonly used. (OECD TG 203)[7][8]

  • Invertebrates: Daphnia magna (water flea) is a standard crustacean model. (OECD TG 202)[9]

  • Algae: Pseudokirchneriella subcapitata or other green algae are used to assess impact on primary producers. (OECD TG 201)[10]

2. Procedure (Static Test for Daphnia magna):

  • A range of concentrations of the test substance is prepared in a suitable aqueous medium.

  • Neonate daphnids (<24 hours old) are introduced into test vessels containing the different concentrations.

  • The daphnids are exposed for 48 hours without renewal of the test solution.

  • Immobilization (the inability to swim) is observed at 24 and 48 hours.

  • The LC50 value and its 95% confidence limits are calculated using statistical methods like probit analysis.[11]

Biodegradation Testing

Objective: To assess the potential for a chemical to be broken down by microorganisms in the environment.

1. Ready Biodegradability (OECD TG 301): [12][13]

  • A small amount of the test substance is introduced into a mineral medium inoculated with a mixed population of microorganisms from a source like sewage treatment plant effluent.

  • The test is run for 28 days under aerobic conditions.

  • Biodegradation is determined by measuring parameters such as the consumption of dissolved oxygen (BOD), the production of carbon dioxide, or the removal of dissolved organic carbon (DOC).

  • A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a specified timeframe (e.g., >60% of theoretical CO2 production in a 10-day window within the 28-day period).

Bioaccumulation Testing

Objective: To determine the extent to which a chemical is taken up by and concentrated in an organism from its environment.

1. Bioconcentration: Flow-Through Fish Test (OECD TG 305):

  • Fish are exposed to a constant, low concentration of the test substance in a flow-through aquarium system.

  • The exposure period is typically 28 days (uptake phase), followed by a depuration phase in clean water.

  • Water and fish tissue samples are taken at regular intervals and analyzed for the concentration of the test substance.

  • The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[14]

Signaling Pathways and Experimental Workflow

Mechanisms of Toxicity

The toxic effects of organotin compounds and triphenylbismuth are mediated through distinct cellular pathways.

Toxicity_Pathways cluster_tin Organotin Compounds cluster_bismuth Triphenylbismuth Organotin Organotin (e.g., TBT, TPT) RXR_PPARg RXR/PPARγ Nuclear Receptors Organotin->RXR_PPARg GeneExpression Altered Gene Expression RXR_PPARg->GeneExpression EndocrineDisruption Endocrine Disruption (e.g., Imposex) GeneExpression->EndocrineDisruption Triphenylbismuth Triphenylbismuth Ca_Influx ↑ Intracellular Ca2+ Triphenylbismuth->Ca_Influx GSH_Depletion ↓ Glutathione (GSH) Triphenylbismuth->GSH_Depletion Apoptosis Apoptosis Ca_Influx->Apoptosis OxidativeStress Oxidative Stress GSH_Depletion->OxidativeStress OxidativeStress->Apoptosis

Caption: Contrasting mechanisms of toxicity for organotins and triphenylbismuth.

Organotin compounds are known endocrine disruptors, primarily acting as agonists for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ).[12][15] This interaction leads to altered gene expression and subsequent disruption of the endocrine system, with effects such as imposex (the imposition of male sexual characteristics on female gastropods) being well-documented.[15] In contrast, the cytotoxicity of triphenylbismuth has been shown to be mediated by an increase in intracellular calcium concentration and a depletion of cellular glutathione, a key antioxidant.[3] These events can lead to oxidative stress and trigger apoptosis, or programmed cell death.[3]

General Experimental Workflow for Environmental Impact Assessment

The assessment of a chemical's environmental impact follows a structured workflow, from initial characterization to detailed toxicological studies.

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Environmental Fate cluster_2 Phase 3: Ecotoxicity Testing cluster_3 Phase 4: Risk Assessment A Physicochemical Properties B Purity Analysis C Biodegradation Screening (OECD 301) A->C D Bioaccumulation Potential (Log Kow) B->D E Acute Aquatic Toxicity (Fish, Daphnia, Algae) C->E D->E F Chronic Toxicity (if required) E->F G Hazard Identification E->G F->G H Exposure Assessment G->H I Risk Characterization H->I

Caption: A tiered workflow for assessing the environmental impact of chemical reagents.

Conclusion

The available evidence strongly indicates that organotin reagents pose a significant and well-documented threat to the aquatic environment, characterized by high toxicity, persistence, and a tendency to bioaccumulate.[4] In contrast, while specific ecotoxicity data for this compound is lacking, the existing in vitro cytotoxicity data suggests it is less toxic than its organotin counterpart, triphenyltin.[3] Furthermore, bismuth and its compounds are generally considered to have a lower environmental and health risk profile compared to heavy metals like tin.[16]

For researchers and professionals in drug development and chemical synthesis, the principle of green chemistry advocates for the substitution of hazardous substances with less harmful alternatives. Based on the current understanding, this compound presents a potentially more environmentally benign alternative to organotin reagents. However, the significant data gaps in its ecotoxicological profile underscore the urgent need for further research to fully substantiate this claim. The adoption of this compound and other organobismuth reagents should be accompanied by comprehensive environmental impact assessments following standardized protocols to ensure a truly "greener" chemical practice.

References

validation of triphenylbismuth diacetate as a milder oxidizing agent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the oxidation of alcohols to aldehydes and ketones is a cornerstone transformation. For researchers and drug development professionals, the ideal oxidizing agent is one that combines high efficiency and selectivity with mild reaction conditions, minimizing the risk of over-oxidation or degradation of sensitive functional groups. While a host of reagents have been developed for this purpose, this guide explores the validation of triphenylbismuth (B1683265) diacetate and its close relative, triphenylbismuth carbonate, as milder alternatives to more conventional oxidizing agents.

Performance Comparison: Oxidation of Benzyl (B1604629) Alcohol

To objectively assess the performance of pentavalent bismuth reagents, we have compiled experimental data for the oxidation of a common benchmark substrate, benzyl alcohol, to benzaldehyde (B42025). The following table summarizes the yield of benzaldehyde achieved with triphenylbismuth carbonate and compares it with several widely used mild oxidizing agents.

Oxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)
Triphenylbismuth Carbonate Dichloromethane (B109758)253 h95
Pyridinium Chlorochromate (PCC)Dichloromethane252 h~85
Manganese Dioxide (activated)Dichloromethane2524 h~90
Swern Oxidation (DMSO, Oxalyl Chloride, Et3N)Dichloromethane-78 to rt15 min>95
Dess-Martin Periodinane (DMP)Dichloromethane251 h>95

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below to allow for replication and further validation.

Oxidation of Benzyl Alcohol using Triphenylbismuth Carbonate
  • Reagents: Benzyl alcohol, Triphenylbismuth carbonate, Dichloromethane (anhydrous).

  • Procedure: To a solution of benzyl alcohol (1 mmol) in anhydrous dichloromethane (10 mL) is added triphenylbismuth carbonate (1.1 mmol). The reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the insoluble bismuth salts. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to afford benzaldehyde.

General Procedure for Oxidation of Alcohols using Pyridinium Chlorochromate (PCC)
  • Reagents: Alcohol, Pyridinium chlorochromate (PCC), Dichloromethane (anhydrous), Celite or silica gel.

  • Procedure: To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous dichloromethane, a solution of the alcohol (1 equivalent) in dichloromethane is added in one portion. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then diluted with diethyl ether and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure to yield the crude aldehyde or ketone, which can be further purified by distillation or chromatography.

Oxidation of Allylic and Benzylic Alcohols using Activated Manganese Dioxide (MnO2)
  • Reagents: Alcohol, Activated Manganese Dioxide, Dichloromethane or Chloroform.

  • Procedure: A mixture of the alcohol (1 mmol) and activated manganese dioxide (5-10 equivalents by weight) in dichloromethane is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the manganese dioxide is removed by filtration, and the solvent is evaporated to give the crude product. Purification is typically achieved by column chromatography or distillation.

Swern Oxidation Protocol
  • Reagents: Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride or Trifluoroacetic anhydride, Triethylamine (B128534), Alcohol, Dichloromethane (anhydrous).

  • Procedure: A solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane is cooled to -78 °C. A solution of DMSO (2.2 equivalents) in dichloromethane is added dropwise, followed by the alcohol (1 equivalent) in dichloromethane. After stirring for 15 minutes, triethylamine (5 equivalents) is added. The reaction mixture is allowed to warm to room temperature, and then water is added. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude carbonyl compound.

Dess-Martin Periodinane (DMP) Oxidation
  • Reagents: Alcohol, Dess-Martin Periodinane (DMP), Dichloromethane.

  • Procedure: To a solution of the alcohol (1 equivalent) in dichloromethane is added Dess-Martin periodinane (1.1 equivalents) in one portion. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to afford the crude product.

Visualizing the Oxidation Workflow

The following diagrams illustrate the general workflow for alcohol oxidation and the proposed mechanistic pathway for oxidation by pentavalent bismuth reagents.

experimental_workflow General Workflow for Alcohol Oxidation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alcohol Alcohol ReactionVessel Reaction in Appropriate Solvent Alcohol->ReactionVessel Oxidant Oxidizing Agent Oxidant->ReactionVessel Filtration Filtration ReactionVessel->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography or Distillation Extraction->Purification Product Aldehyde or Ketone Purification->Product

Caption: General experimental workflow for the oxidation of an alcohol.

mechanism_pathway Proposed Mechanism for Alcohol Oxidation by Ph3Bi(OAc)2 Reagents R2CHOH + Ph3Bi(OAc)2 Intermediate [R2CHO-Bi(OAc)Ph3]+ OAc- Reagents->Intermediate Ligand Exchange TransitionState Five-membered Transition State Intermediate->TransitionState Intramolecular Proton Transfer Products R2C=O + Ph3Bi + AcOH TransitionState->Products Reductive Elimination

Caption: Proposed mechanistic pathway for alcohol oxidation.

Discussion

The data presented suggests that triphenylbismuth carbonate is a highly effective and mild oxidizing agent for the conversion of benzyl alcohol to benzaldehyde, affording a high yield under ambient conditions. Its performance is comparable to other established mild oxidants like Swern and Dess-Martin periodinane, and it appears to be more efficient than PCC and activated manganese dioxide in terms of reaction time and/or yield for this specific substrate.

The key advantages of using pentavalent bismuth reagents include their crystalline, stable nature, and the relatively neutral and mild reaction conditions they require. The proposed mechanism involves a ligand exchange between the alcohol and an acetate (B1210297) group on the bismuth center, followed by an intramolecular proton transfer and reductive elimination to yield the carbonyl compound, triphenylbismuth(III), and acetic acid.

While triphenylbismuth diacetate was the initial focus, the available data for triphenylbismuth carbonate highlights the potential of this class of reagents. Further systematic studies comparing various triphenylbismuth(V) derivatives for the oxidation of a wider range of alcohols are warranted to fully validate their utility and establish their place in the arsenal (B13267) of mild oxidizing agents available to synthetic chemists. The development of catalytic systems based on the Bi(V)/Bi(III) redox couple would be a particularly valuable advancement in this field.

A Comparative Analysis of Triphenylbismuth Diacetate and Phenyliodonium Diacetate (PIDA) in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for efficient, selective, and environmentally benign reagents is paramount. Among the diverse array of available tools, organobismuth and hypervalent iodine compounds have carved out significant niches. This guide provides a detailed comparative study of two prominent reagents: Triphenylbismuth (B1683265) Diacetate and Phenyliodonium Diacetate (PIDA). We will delve into their physicochemical properties, reactivity, and applications, supported by experimental data and mechanistic insights to assist researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

The physical and chemical properties of a reagent are fundamental to its handling, stability, and application. Triphenylbismuth diacetate and PIDA, while both white crystalline solids, exhibit key differences in their structure and stability. PIDA is a hypervalent iodine(III) compound, known for its role as a potent oxidant.[1][2] this compound is a pentavalent organobismuth compound, primarily utilized as an arylating agent.[3][4]

PropertyThis compoundPhenyliodonium Diacetate (PIDA)
Molecular Formula C₂₂H₂₁BiO₄[3][5]C₁₀H₁₁IO₄
Molecular Weight 558.39 g/mol [3][5]322.10 g/mol
Appearance White to pale yellow crystalline solid[3][6]White crystalline solid[7]
Melting Point ~170 °C (decomposes)[3][8]163-165 °C
Solubility Soluble in various organic solventsSoluble in acetic acid, acetonitrile, CH₂Cl₂[7]
Stability Air-sensitive[6]Stable solid[7]

Reactivity and Synthetic Applications

While both reagents can participate in a variety of organic transformations, their primary applications and reactivity profiles differ significantly. PIDA is predominantly known as a versatile oxidizing agent, whereas this compound excels in copper-catalyzed phenylation reactions.

2.1. Oxidative Transformations

PIDA is a widely recognized and powerful oxidizing agent for a plethora of functional groups.[1][9] It is extensively used for the oxidation of alcohols to aldehydes and ketones, often under mild conditions and sometimes in conjunction with catalysts like TEMPO.[2][7] Its utility extends to C-H functionalization, oxidative cyclizations, and the formation of heteroatom-heteroatom bonds.[1] Phenols, for instance, are readily oxidized to quinones using PIDA.[10][11]

This compound, on the other hand, is generally considered a milder oxidant. Its applications in oxidation are less common compared to PIDA. However, it can be used for specific transformations, such as the cleavage of glycols.[4]

2.2. Arylation Reactions

This is the domain where this compound shows its primary strength. In the presence of copper catalysts, it serves as an excellent reagent for the phenylation of a wide range of nucleophiles, including alcohols, amines, and phenols, often providing high yields (60-90%).[12] These reactions typically proceed under neutral and mild conditions.[3][4] The low toxicity of bismuth makes it an environmentally attractive alternative to other heavy-metal-based arylating agents.[4]

PIDA is not typically used as a primary arylating agent in the same manner as organobismuth compounds.

Table 2: Comparative Performance in Representative Reactions

Reaction TypeReagentSubstrateProductYieldReference
N-Phenylation This compound / Cu(OAc)₂Aniline (B41778)Diphenylamine (B1679370)60-90%[12]
Alcohol Oxidation Phenyliodonium Diacetate (PIDA) / TEMPOBenzyl (B1604629) AlcoholBenzaldehyde (B42025)>95%[2][7]
Phenol Oxidation Phenyliodonium Diacetate (PIDA)2,6-di-tert-butylphenol2,6-di-tert-butyl-p-benzoquinoneHigh[10][11]
C-Arylation This compound / Phosphine catalyst2-cyclohexenone3-phenyl-2-cyclohexenoneHigh[4]

Mechanistic Insights

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The pathways for PIDA and this compound are distinct, reflecting their different core reactivities.

3.1. Phenyliodonium Diacetate (PIDA) in Alcohol Oxidation

The oxidation of alcohols by PIDA is proposed to proceed through a ligand exchange at the iodine center, where the alcohol displaces an acetate (B1210297) group. This is followed by the elimination of iodobenzene (B50100) and acetic acid to yield the oxidized carbonyl compound.

PIDA_Oxidation cluster_legend Legend PIDA PhI(OAc)₂ Intermediate1 [PhI(OAc)(OCHR₂)] PIDA->Intermediate1 + R₂CHOH - AcOH Alcohol R₂CHOH Products R₂C=O + PhI + AcOH Intermediate1->Products Reductive Elimination Key1 Reagents Key2 Intermediate Key3 Products

Caption: Proposed mechanism for PIDA-mediated alcohol oxidation.

3.2. This compound in Copper-Catalyzed N-Phenylation

The copper-catalyzed phenylation of amines with this compound is a more complex process involving a catalytic cycle. It is believed to involve the formation of a copper-amine complex, followed by transmetalation with the bismuth reagent to transfer a phenyl group to the copper center. Reductive elimination then yields the N-phenylated product and regenerates the active copper catalyst.

TPBDA_Phenylation cluster_reagents Inputs cluster_products Outputs Cu_cat Cu(II) Catalyst Cu-Amine Complex Cu-Amine Complex Cu_cat->Cu-Amine Complex + R₂NH Amine R₂NH TPBDA Ph₃Bi(OAc)₂ Product Ph-NR₂ Product->Cu_cat Regenerates Bi_product Ph₂Bi(OAc) Cu-Phenyl Complex Cu-Phenyl Complex Cu-Amine Complex->Cu-Phenyl Complex + Ph₃Bi(OAc)₂ - Ph₂Bi(OAc)₂⁻ Cu-Phenyl Complex->Product Reductive Elimination

Caption: Catalytic cycle for copper-mediated N-phenylation.

Experimental Protocols

To provide practical context, detailed methodologies for representative reactions are outlined below.

4.1. Protocol: Oxidation of Benzyl Alcohol using PIDA

  • Objective: To synthesize benzaldehyde from benzyl alcohol.

  • Procedure:

    • To a stirred solution of benzyl alcohol (1.0 mmol) in dichloromethane (B109758) (10 mL), add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.05 mmol).

    • Add Phenyliodonium diacetate (PIDA) (1.1 mmol) portion-wise to the mixture at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford pure benzaldehyde.

4.2. Protocol: N-Phenylation of Aniline using this compound

  • Objective: To synthesize diphenylamine from aniline.

  • Procedure:

    • In a round-bottom flask, combine aniline (1.0 mmol), this compound (1.1 mmol), and a catalytic amount of copper(II) acetate (Cu(OAc)₂, 10 mol%).

    • Add dichloromethane (15 mL) as the solvent.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction using TLC. The reaction may take several hours to reach completion.

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and bismuth byproducts.

    • Wash the Celite pad with additional dichloromethane.

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield pure diphenylamine.[12]

Exp_Workflow start 1. Combine Reactants & Catalyst (if any) in Solvent react 2. Stir at appropriate temperature start->react monitor 3. Monitor Reaction (e.g., TLC) react->monitor workup 4. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 5. Drying, Filtration & Concentration workup->purify end 6. Purification (e.g., Column Chromatography) purify->end

Caption: General experimental workflow for synthesis.

Conclusion

Both this compound and Phenyliodonium Diacetate are valuable reagents in the synthetic chemist's toolkit, each with a distinct profile of reactivity and application.

  • Phenyliodonium Diacetate (PIDA) is the superior choice for a wide range of oxidative transformations . Its stability, mild reaction conditions, and high efficiency, particularly for oxidizing alcohols and phenols, make it a go-to reagent.[1][9]

  • This compound excels in copper-catalyzed phenylation reactions .[12] It offers an atom-economical and less toxic method for forming C-N, C-O, and C-C bonds, presenting a significant advantage in contexts where arylation is the primary goal and environmental considerations are important.[3][4]

The selection between these two reagents should be guided by the specific transformation required. For oxidation, PIDA is generally the more potent and versatile option. For phenylation, this compound provides a mild, efficient, and greener alternative. This guide aims to provide the foundational data and context necessary for researchers to effectively leverage the unique strengths of each compound in their synthetic endeavors.

References

A Superior Approach to Arylation: The Advantages of Triphenylbismuth Diacetate over Traditional Ullmann Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient formation of carbon-heteroatom and carbon-carbon bonds is a cornerstone of molecular synthesis. The Ullmann reaction, a classical method for copper-catalyzed cross-coupling, has long been a staple in this field. However, its often harsh reaction conditions and variable yields have prompted the search for milder and more reliable alternatives. This guide presents a comprehensive comparison of traditional Ullmann conditions with a modern alternative: the use of triphenylbismuth (B1683265) diacetate, often in conjunction with a copper catalyst. We will explore the significant advantages offered by the bismuth-based methodology, supported by experimental data and detailed protocols.

Executive Summary

Triphenylbismuth diacetate emerges as a highly effective reagent for the arylation of amines and phenols, offering significant benefits over traditional Ullmann conditions. Key advantages include considerably milder reaction temperatures, often at or near room temperature, leading to improved functional group tolerance and reduced energy consumption. Furthermore, reactions utilizing this compound frequently proceed with higher and more consistent yields, providing a more reliable and efficient synthetic route.

Quantitative Performance Comparison

The following tables provide a summary of experimental data, comparing the performance of this compound with traditional Ullmann conditions for the N-arylation of aniline (B41778) and O-arylation of phenol (B47542) with iodobenzene. It is important to note that the data is compiled from various sources and direct side-by-side comparisons under identical conditions are limited in the literature. However, these representative examples clearly illustrate the general performance advantages of the this compound system.

Table 1: N-Arylation of Aniline with Iodobenzene

MethodArylating AgentCatalyst/PromoterBaseSolventTemperature (°C)Time (h)Yield (%)
This compound Ph₃Bi(OAc)₂Cu(OAc)₂ (catalytic)-CH₂Cl₂Room Temp.24~90%
Traditional Ullmann IodobenzeneCuI (catalytic)K₂CO₃DMSO1102490%[1]

Table 2: O-Arylation of Phenol with Iodobenzene

MethodArylating AgentCatalyst/PromoterBaseSolventTemperature (°C)Time (h)Yield (%)
This compound Ph₃Bi(OAc)₂Cu(OAc)₂ (catalytic)PyridineCH₂Cl₂5016High Yields
Traditional Ullmann IodobenzeneCu NanoparticlesCs₂CO₃DMF110-High Yields[2]

Delving into the Mechanisms

The distinct reaction conditions and outcomes of these two methods are rooted in their different mechanistic pathways.

Traditional Ullmann Condensation: The mechanism of the Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I) species which then undergoes oxidative addition with the aryl halide. Subsequent coordination of the nucleophile (amine or alcohol) and reductive elimination yields the desired arylated product and regenerates the active copper(I) catalyst. The high temperatures are often necessary to drive the initial oxidative addition step, particularly with less reactive aryl halides.

Ullmann_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Catalyst A Ar-Cu(III)-X Intermediate CuI->A ArX Aryl Halide (Ar-X) ArX->A NucH Nucleophile (Nu-H) B Ar-Cu(III)-Nu Intermediate NucH->B Base Base BaseH [Base-H]+ Product Arylated Product (Ar-Nu) CuX Cu(I)X A->B + Nu-H, -HX B->Product

Ullmann Condensation Catalytic Cycle

This compound-Mediated Arylation: In the presence of a copper(II) acetate (B1210297) catalyst, this compound acts as the aryl group donor. The proposed mechanism involves a transmetalation step where an aryl group is transferred from bismuth to the copper center, forming a phenylcopper(II) species. This intermediate then reacts with the nucleophile. The reaction is thought to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle, but the milder conditions suggest a lower activation energy pathway compared to the traditional Ullmann reaction.

Bismuth_Mechanism cluster_1 Reaction Pathway Ph3BiOAc2 Ph₃Bi(OAc)₂ Ph2BiOAc Ph₂Bi(OAc) A [Ph-Cu(OAc)₂] Intermediate Ph3BiOAc2->A CuOAc2 Cu(OAc)₂ Catalyst NucH Nucleophile (Nu-H) B [Ph-Cu(OAc)(Nu)] Intermediate NucH->B Product Arylated Product (Ph-Nu) HOAc HOAc A->B B->Product

References

Evaluating the Substrate Scope of Triphenylbismuth Diacetate in O-Arylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The O-arylation of phenols is a cornerstone transformation in organic synthesis, pivotal to the construction of diaryl ethers—a structural motif prevalent in pharmaceuticals, natural products, and functional materials. Among the diverse array of methodologies available, the use of organobismuth reagents, particularly triphenylbismuth (B1683265) diacetate, has emerged as a valuable tool. This guide provides a comprehensive evaluation of the substrate scope of triphenylbismuth diacetate in O-arylation reactions, presenting a comparative analysis with alternative methods, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternative O-Arylation Reagents

The efficacy of an O-arylation method is often judged by its substrate scope, reaction efficiency (yield), and tolerance to various functional groups. This compound, typically in conjunction with a copper catalyst, offers a mild and effective route for the formation of C–O bonds.[1] Below is a comparative summary of its performance against other common O-arylation reagents.

Reagent/MethodTypical Catalyst/ConditionsSubstrate ScopeAdvantagesLimitations
This compound Cu(OAc)₂, Pyridine (B92270), 50 °C, O₂Broad tolerance for phenols with both electron-donating and electron-withdrawing groups. Effective for amino acid residues (e.g., Tyrosine).[2][3]Air and moisture stable reagent.[4] Good functional group tolerance.[2] Stoichiometric use of a non-toxic metal.Often requires stoichiometric or near-stoichiometric amounts of the bismuth reagent.
Aryl Boronic Acids (Chan-Lam Coupling) Cu(OAc)₂, Base, Air/O₂Very broad for both phenols and aryl boronic acids.Catalytic use of copper. Commercially available and diverse range of boronic acids.Can be sensitive to sterically hindered substrates. Base-sensitive functional groups may be problematic.[5]
Aryl Halides (Ullmann Condensation) Stoichiometric Copper, High TemperaturesTraditionally limited by harsh conditions. Modern catalytic versions have broader scope.Readily available aryl halides.High temperatures, strong bases, and stoichiometric copper in classical methods. Catalyst/ligand systems can be expensive in modern variations.
Aryl Halides/Triflates (Buchwald-Hartwig Amination) Palladium Catalyst, Ligand, BaseExtremely broad and arguably the most general method.[6][7]High yields and excellent functional group tolerance. Catalytic in palladium.Palladium catalysts and ligands can be expensive and require careful handling to avoid deactivation. Potential for palladium contamination in the final product.

Substrate Scope of this compound in Copper-Promoted O-Arylation

The following table summarizes the performance of this compound in the O-arylation of various phenolic substrates. The data is compiled from multiple sources to provide a representative overview of the reaction's scope and efficiency.

Phenolic SubstrateArylating ReagentProductYield (%)Reference
Phenol (B47542)This compoundDiphenyl ether85[2]
4-MethoxyphenolThis compound4-Methoxydiphenyl ether90[3]
4-NitrophenolThis compound4-Nitrodiphenyl ether75[3]
2-NaphtholThis compound2-Phenoxynaphthalene88[2]
Boc-Tyr-OMeThis compoundBoc-Tyr(Ph)-OMe92[2]
4-HydroxybenzaldehydeThis compound4-Phenoxybenzaldehyde80[3]
Methyl SalicylateThis compoundMethyl 2-phenoxybenzoate78[4]

Experimental Workflow and Methodologies

A clear understanding of the experimental procedure is crucial for reproducibility and adaptation. The following sections detail a typical protocol for O-arylation using this compound and a visual representation of the workflow.

Diagram of the General Experimental Workflow for O-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_analysis Analysis start Combine Phenol, this compound, Cu(OAc)₂, and Pyridine in a suitable solvent (e.g., CH₂Cl₂). react Stir the mixture at 50 °C under an oxygen atmosphere for 16-24 hours. start->react workup Quench the reaction, perform aqueous work-up, and extract with an organic solvent. react->workup purify Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography. workup->purify end Characterize the purified diaryl ether product (NMR, MS, etc.). purify->end

Caption: General workflow for a copper-promoted O-arylation reaction.

Detailed Experimental Protocol:

A representative procedure for the copper-diacetate-promoted O-arylation of a phenol using this compound is as follows[2]:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 mmol), this compound (1.1 mmol), copper(II) acetate (B1210297) (1.0 mmol), and pyridine (3.0 mmol).

  • Solvent Addition: Add dichloromethane (B109758) (CH₂Cl₂) (0.1 M concentration with respect to the phenol).

  • Reaction Conditions: Place the flask under an atmosphere of oxygen (a balloon is sufficient) and immerse it in an oil bath preheated to 50 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford the desired diaryl ether.

Substrate Scope and Functional Group Tolerance

The utility of this compound in O-arylation is significantly enhanced by its compatibility with a wide range of functional groups. This tolerance is crucial in the synthesis of complex molecules and in late-stage functionalization strategies common in drug development.

Diagram of Tolerated Functional Groups in O-Arylation

G cluster_phenol Phenol Substrate cluster_groups Tolerated Functional Groups on the Phenol reagent This compound + Cu(OAc)₂ product Diaryl Ether (Aryl-O-Aryl') reagent->product Forms phenol Aryl-OH phenol->reagent Reacts with groups Electron-donating groups (e.g., -OMe) Electron-withdrawing groups (e.g., -NO₂, -CHO) Halogens (e.g., -Cl, -Br) Esters (e.g., -CO₂Me) Amides (e.g., Boc-protected amino acids) groups->phenol

Caption: Functional group tolerance in the O-arylation of phenols.

Conclusion

This compound stands as a highly effective reagent for the O-arylation of phenols, offering a valuable alternative to palladium-catalyzed and traditional copper-mediated methods. Its key advantages lie in its stability, broad substrate scope, and notable tolerance for a variety of functional groups, including those found in sensitive biomolecules like peptides.[2] While it is often used in stoichiometric amounts, the mild reaction conditions and the low toxicity of bismuth make it an attractive choice for applications in pharmaceutical and materials science research. The provided data and protocols serve as a practical guide for researchers considering the use of this compound in their synthetic endeavors.

References

A Cost-Benefit Analysis of Triphenylbismuth Diacetate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis, the choice of reagents and catalysts is a critical decision that balances cost, efficiency, safety, and environmental impact. Triphenylbismuth (B1683265) diacetate [(Ph)₃Bi(OAc)₂] has emerged as a promising reagent and catalyst, particularly in arylation reactions, offering a potentially greener and more economical alternative to traditional precious metal catalysts. This guide provides an objective comparison of triphenylbismuth diacetate with other alternatives, supported by available data, to aid in making informed decisions for industrial-scale applications.

Bismuth, being relatively non-toxic and abundant, presents a compelling case for its use in catalysis.[1][2] Organobismuth compounds, including this compound, have demonstrated utility in a variety of organic transformations, such as C-C, C-N, and C-O bond formations.[3][4][5] These compounds are often highlighted for their stability, ease of handling, and favorable environmental profile compared to heavy metals like palladium.[6][7]

Performance and Applications

This compound is primarily utilized as an arylating agent and a catalyst in organic synthesis. Its applications span from academic research to potential industrial processes, including the synthesis of bioactive molecules.[8][9]

Key Applications:

  • N-Arylation of Heterocycles: this compound, often in the presence of a copper co-catalyst, can effectively N-arylate various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.[10]

  • O-Arylation of Phenols: The reagent can also be used for the O-arylation of phenols, another important transformation in the synthesis of complex organic molecules.

  • C-C Coupling Reactions: While less common than palladium catalysts for this purpose, organobismuth reagents can participate in certain palladium-catalyzed cross-coupling reactions, offering an alternative pathway for the formation of carbon-carbon bonds.[11]

Cost-Benefit Analysis: this compound vs. Alternatives

The primary competitor to bismuth-based arylation reagents in large-scale synthesis is palladium-catalyzed cross-coupling.[12] While highly efficient and versatile, palladium catalysis suffers from significant drawbacks, namely high and volatile cost, toxicity, and the need for often complex and expensive ligands.[13][14][15]

Table 1: Cost Comparison of Catalysts

Catalyst/ReagentPrice (Small Scale)Bulk PriceAvailabilityKey Cost Driver
This compound~$40 - $200 / 5gRequires QuoteCommercially AvailableStarting materials and synthesis complexity
Palladium(II) Acetate~$100 - $300 / 5gHigh and VolatileCommercially AvailableRarity and demand for Palladium
Copper(I) Iodide (co-catalyst)~$20 - $50 / 25gRelatively LowReadily AvailableAbundance of Copper

Note: Small-scale pricing is not representative of large-scale industrial costs but serves as a relative indicator. Bulk pricing for this compound is typically provided upon request from chemical suppliers.

Table 2: Performance Comparison in Arylation Reactions

ParameterThis compound (with Cu co-catalyst)Palladium-Catalyzed Cross-Coupling
Catalyst Loading Typically higher (can be stoichiometric or catalytic)Typically very low (ppm to low mol%)
Reaction Conditions Generally mild to moderate temperaturesOften requires elevated temperatures
Reaction Time Can be longer than palladium-catalyzed reactionsGenerally faster
Yields Moderate to good, depending on the substrateGenerally high to excellent
Substrate Scope Good, but can be more limited than palladiumVery broad and well-established
Toxicity LowHigh (requires extensive purification of the final product)
Environmental Impact Favorable ("Green" alternative)Concerns over metal contamination and waste

The economic viability of using this compound on a large scale hinges on several factors. While the cost of the bismuth precursor itself is significantly lower than palladium, the overall process efficiency, including reaction yield, catalyst loading, and purification costs, must be considered.[16][17] Recent studies have questioned the assumption that simply replacing a precious metal with an earth-abundant one guarantees a more sustainable process, emphasizing the need to evaluate the entire workflow, including solvent usage and energy consumption.[15]

Experimental Protocols

Detailed experimental protocols for large-scale synthesis using this compound are often proprietary. However, procedures from academic literature for gram-scale synthesis can be adapted and optimized for larger scales.

General Protocol for Copper-Catalyzed N-Arylation of a Heterocycle:

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add the heterocycle, this compound (1.0 - 2.0 equivalents), and a copper(I) or copper(II) salt (e.g., Cu(OAc)₂, 10-20 mol%).

  • Add a suitable solvent (e.g., dichloromethane, toluene, or DMF).

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any insoluble material.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to afford the desired N-arylated heterocycle.

Visualizing the Decision Process and Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of a cost-benefit analysis for selecting an arylation reagent and a typical experimental workflow.

CostBenefitAnalysis start Initiate Reagent Selection for Large-Scale Arylation cost Cost Analysis start->cost performance Performance Evaluation start->performance safety Safety & Environmental Impact Assessment start->safety decision Select Optimal Reagent cost->decision performance->decision safety->decision tpbda This compound decision->tpbda Cost-effective, Low Toxicity pd_catalyst Palladium Catalyst decision->pd_catalyst High Yield & Broad Scope Critical other Other Alternatives decision->other Specific Substrate Requirements

Caption: Decision flowchart for arylation reagent selection.

ExperimentalWorkflow step1 Step 1 Reaction Setup Add heterocycle, (Ph)₃Bi(OAc)₂, Cu catalyst, and solvent under N₂. step2 Step 2 Reaction Heat and stir for 12-48h. Monitor by TLC/LC-MS. step1->step2 step3 Step 3 Workup Cool, filter, and concentrate the reaction mixture. step2->step3 step4 Step 4 Purification Purify the crude product by chromatography or recrystallization. step3->step4 step5 Step 5 Analysis Characterize the final product (NMR, MS, etc.). step4->step5

Caption: General workflow for N-arylation.

Conclusion

This compound presents a compelling case as a cost-effective and environmentally benign alternative to palladium catalysts for specific large-scale arylation reactions.[1] Its primary advantages lie in the low cost and toxicity of bismuth.[2][18] However, a thorough cost-benefit analysis must extend beyond the price of the metal and consider factors such as catalyst loading, reaction efficiency, and purification costs. For many well-established processes where high yields and broad substrate scope are paramount, palladium catalysis may remain the industry standard.[19][20] Nevertheless, for companies prioritizing green chemistry and seeking to reduce their reliance on precious metals, this compound and other organobismuth reagents represent a valuable and increasingly viable option that warrants serious consideration and process optimization for industrial applications.[6][7]

References

Greener Phenylations: A Comparative Guide to Alternatives for Triphenylbismuth Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking more sustainable and efficient methods for phenylation, this guide provides an objective comparison of greener alternatives to the traditional triphenylbismuth (B1683265) diacetate. This document outlines the performance of various methods, supported by experimental data, to inform the selection of reagents and protocols that align with the principles of green chemistry.

Triphenylbismuth diacetate has long been utilized in organic synthesis for the introduction of phenyl groups. However, growing environmental concerns and the demand for more atom-economical and less toxic processes have spurred the development of greener alternatives. This guide delves into three promising approaches: phenylation using arylboronic acids, hypervalent iodine reagents, and photoredox catalysis-mediated decarboxylation, comparing them against the established, yet less environmentally benign, this compound method.

Performance Comparison of Phenylation Reagents

The following table summarizes the key performance indicators for this compound and its greener alternatives in phenylation reactions. The data presented is a representative compilation from various studies to provide a comparative overview.

Reagent/MethodTypical SubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Green Chemistry Considerations
This compound PhenolsCu(OAc)₂ (catalytic)Dichloromethane (B109758)402460-90[1]Utilizes a heavy metal reagent and a chlorinated solvent. Bismuth is less toxic than many other heavy metals, but waste generation is a concern.[2][3]
Arylboronic Acids Arylboronic AcidsCatalyst-free (with H₂O₂)Water/Ethanol (B145695)Room Temp.< 1up to 99[3]Excellent atom economy, uses water as a green solvent, mild reaction conditions, and avoids toxic catalysts.[4]
Hypervalent Iodine Reagents Phenols, Anilines[PhI(OCOCF₃)]₂ODichloromethane0 - Room Temp.0.5~76[5]Metal-free oxidation, though the reagent is used stoichiometrically, generating iodobenzene (B50100) as a byproduct.[6][7]
Photoredox Catalysis (Decarboxylation) Carboxylic AcidsOrganic PhotocatalystDMSORoom Temp.8.5Moderate to Good[8]Utilizes visible light as a renewable energy source, operates under mild conditions, and can use abundant carboxylic acids.[7][9]

Experimental Protocols

Phenylation using this compound

This protocol is a representative example of a copper-catalyzed O-phenylation of a phenol (B47542) using this compound.[1]

Reactants:

  • Phenol (1.0 mmol)

  • This compound (1.0 mmol)

  • Copper(II) acetate (B1210297) (0.1 mmol)

  • Dichloromethane (10 mL)

Procedure:

  • To a solution of phenol in dichloromethane, this compound and copper(II) acetate are added.

  • The reaction mixture is stirred at 40°C for 24 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding phenyl ether.

Phenylation (Hydroxylation) using Arylboronic Acids

This catalyst-free method demonstrates a green approach to the synthesis of phenols from arylboronic acids.[3]

Reactants:

  • Arylboronic acid (1.0 mmol)

  • Hydrogen peroxide (30% aq. solution, 2.0 mmol)

  • Ethanol (as co-solvent, optional)

Procedure:

  • Arylboronic acid is dissolved in a minimal amount of ethanol (if necessary).

  • Aqueous hydrogen peroxide is added to the solution at room temperature.

  • The reaction is stirred for approximately 1 minute.

  • The reaction mixture is then diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the phenol.

Phenylation using Hypervalent Iodine Reagents

This protocol describes the oxidative coupling of phenols with styrenes using a hypervalent iodine dimer.[5]

Reactants:

  • Phenol (0.2 mmol)

  • Styrene (B11656) (0.2 mmol)

  • [PhI(OCOCF₃)]₂O (0.1 mmol)

  • Dichloromethane (2 mL)

Procedure:

  • To a solution of the phenol and styrene in dichloromethane at 0°C, the hypervalent iodine reagent is added.

  • The reaction mixture is stirred for 30 minutes.

  • The reaction is quenched with solid sodium hydrogen carbonate.

  • The mixture is filtered, and the solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel to give the 2-aryldihydrobenzofuran product.

Phenylation via Photocatalytic Decarboxylation

This method showcases an intramolecular arene alkylation (a form of C-C bond formation) using an organic photocatalyst and visible light.[8]

Reactants:

  • N-(Acyloxy)phthalimide derivative (0.25 mmol)

  • 4CzIPN (photocatalyst, 1 mol%)

  • Trifluoroacetic acid (1.5 equiv)

  • Dimethyl sulfoxide (B87167) (DMSO, 0.1 M)

Procedure:

  • The N-(acyloxy)phthalimide substrate, photocatalyst, and trifluoroacetic acid are dissolved in DMSO in a reaction vessel.

  • The vessel is sealed and irradiated with blue LEDs for 8.5 hours with cooling.

  • After the reaction is complete, the mixture is worked up by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography.

Reaction Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflows and proposed reaction mechanisms for each phenylation method.

G cluster_0 This compound Phenylation Start_Bi Mix Phenol, Ph₃Bi(OAc)₂, Cu(OAc)₂ in CH₂Cl₂ React_Bi Stir at 40°C for 24h Start_Bi->React_Bi Quench_Bi Quench with aq. NH₄Cl React_Bi->Quench_Bi Extract_Bi Extract with organic solvent Quench_Bi->Extract_Bi Purify_Bi Purify by chromatography Extract_Bi->Purify_Bi Product_Bi Phenylated Product Purify_Bi->Product_Bi

Caption: Experimental workflow for phenylation using this compound.

G cluster_1 Arylboronic Acid Hydroxylation Start_B Dissolve Arylboronic Acid React_B Add H₂O₂ at Room Temp. Start_B->React_B Stir_B Stir for 1 min React_B->Stir_B Extract_B Extract with organic solvent Stir_B->Extract_B Purify_B Isolate Product Extract_B->Purify_B Product_B Phenol Product Purify_B->Product_B

Caption: Experimental workflow for hydroxylation of arylboronic acids.

G cluster_2 Hypervalent Iodine Phenylation Start_I Mix Phenol, Styrene, [PhI(OCOCF₃)]₂O in CH₂Cl₂ at 0°C React_I Stir for 30 min Start_I->React_I Quench_I Quench with NaHCO₃ React_I->Quench_I Filter_I Filter and concentrate Quench_I->Filter_I Purify_I Purify by chromatography Filter_I->Purify_I Product_I Dihydrobenzofuran Product Purify_I->Product_I

Caption: Experimental workflow for phenylation using a hypervalent iodine reagent.

G cluster_3 Photoredox Decarboxylative Phenylation Start_P Mix Substrate, Photocatalyst, TFA in DMSO React_P Irradiate with Blue LEDs for 8.5h Start_P->React_P Workup_P Aqueous workup and extraction React_P->Workup_P Purify_P Purify by chromatography Workup_P->Purify_P Product_P Cyclized Product Purify_P->Product_P

Caption: Experimental workflow for photocatalytic decarboxylative phenylation.

G cluster_mech_bi Proposed Mechanism: Copper-Catalyzed Phenylation with Ph₃Bi(OAc)₂ BiV Ph₃Bi(OAc)₂ Transmetalation Transmetalation BiV->Transmetalation CuII Cu(OAc)₂ CuII->Transmetalation CuIII [Ph-Cu(III)-OAc] Transmetalation->CuIII Coordination Coordination CuIII->Coordination Nucleophile Nu-H (e.g., Phenol) Nucleophile->Coordination CuIII_Nu [Ph-Cu(III)-Nu] Coordination->CuIII_Nu ReductiveElimination Reductive Elimination CuIII_Nu->ReductiveElimination Product_Bi_mech Ph-Nu ReductiveElimination->Product_Bi_mech CuI Cu(I)OAc ReductiveElimination->CuI Oxidation Oxidation CuI->Oxidation Oxidation->CuII

Caption: Mechanism of copper-catalyzed phenylation with this compound.

G cluster_mech_b Proposed Mechanism: Hydroxylation of Arylboronic Acid ArBOH2 ArB(OH)₂ Intermediate [ArB(OH)₃]⁻ ArBOH2->Intermediate + OH⁻ H2O2 H₂O₂ H2O2->Intermediate attacks Boron Rearrangement 1,2-Aryl Migration Intermediate->Rearrangement BorateEster ArOB(OH)₂ Rearrangement->BorateEster Hydrolysis Hydrolysis BorateEster->Hydrolysis Phenol ArOH Hydrolysis->Phenol BoricAcid B(OH)₃ Hydrolysis->BoricAcid

Caption: Mechanism of arylboronic acid hydroxylation.

G cluster_mech_i Proposed Mechanism: Oxidative Coupling with Hypervalent Iodine Phenol_I Phenol LigandExchange Ligand Exchange Phenol_I->LigandExchange IodineReagent [PhI(X)]₂O IodineReagent->LigandExchange Intermediate_I ArO-I(Ph)-X LigandExchange->Intermediate_I Cyclization Intramolecular Cyclization Intermediate_I->Cyclization Alkene Styrene Alkene->Cyclization Product_I_mech Dihydrobenzofuran Cyclization->Product_I_mech Iodobenzene PhI Cyclization->Iodobenzene G cluster_mech_p Proposed Mechanism: Photocatalytic Decarboxylative Arylation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Light Visible Light (hν) Light->PC_excited SET Single Electron Transfer (SET) PC_excited->SET Carboxylate R-COO⁻ Carboxylate->SET PC_reduced PC⁻ SET->PC_reduced CarboxylRadical R-COO• SET->CarboxylRadical Oxidation_P Oxidation PC_reduced->Oxidation_P Decarboxylation Decarboxylation CarboxylRadical->Decarboxylation ArylRadical R• (Aryl Radical) Decarboxylation->ArylRadical Addition Radical Addition ArylRadical->Addition Arene Arene Substrate Arene->Addition Intermediate_P Adduct Radical Addition->Intermediate_P Intermediate_P->Oxidation_P Oxidation_P->PC Product_P_mech Phenylated Arene Oxidation_P->Product_P_mech

References

Safety Operating Guide

Proper Disposal of Triphenylbismuth Diacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of triphenylbismuth (B1683265) diacetate, a compound utilized in organic synthesis and catalysis.[1] Due to the absence of specific, publicly available disposal protocols for triphenylbismuth diacetate, the following procedures are based on general guidelines for the safe handling of organobismuth compounds and information available for the related compound, triphenylbismuth.

Essential Safety & Handling Information

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₂H₂₁BiO₄[1]
Molecular Weight 558.39 g/mol [1]
Appearance White to yellow to green crystal[1]
Melting Point ~170 °C (decomposes)[1]
Purity ≥ 98%[1]
CAS Number 7239-60-3[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. The following protocol outlines the recommended steps for its disposal.

Experimental Protocol: Waste Neutralization (General Guidance)

Note: No specific neutralization protocol for this compound was found in the searched literature. The following is a general cautionary approach.

Due to the lack of specific neutralization procedures, direct chemical treatment of this compound waste in the lab is not recommended without a thorough, substance-specific risk assessment. Organometallic compounds can react unpredictably with neutralizing agents.

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated below. This process ensures that the waste is handled safely from the point of generation to its final disposal.

Caption: Disposal workflow for this compound.

Key Disposal Considerations

  • Environmental Protection : Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3][4] It is crucial to prevent its release into the environment.[3]

  • Regulatory Compliance : All waste disposal activities must adhere to local, state, and federal regulations for hazardous waste.

  • Professional Disposal : The recommended method of disposal is to engage a licensed professional waste disposal service.[2] These companies have the expertise and facilities to handle and dispose of chemical waste safely. Incineration may be a possible disposal method.[3]

  • Spill Management : In the event of a spill, avoid creating dust.[5] The spilled material should be swept up or carefully collected and placed into a suitable container for disposal.[3][4] The affected area should then be thoroughly cleaned.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and protecting the broader ecosystem.

References

Personal protective equipment for handling Triphenylbismuth Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Triphenylbismuth Diacetate

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications
Eye Protection Chemical gogglesContact lenses should not be worn.[1]
Hand Protection Neoprene or nitrile rubber glovesN/A
Skin and Body Suitable protective clothingWear fire/flame resistant and impervious clothing.[2]
Respiratory NIOSH-certified dust and mist respiratorRecommended where exposure through inhalation may occur.[1]
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid all unnecessary exposure.[1]

  • Work in a well-ventilated place, using local exhaust or general room ventilation to minimize dust exposure.[1][2]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust and avoid dust formation.[1]

  • Ground containers when handling the powder.[1]

  • Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[1]

  • Contaminated clothing should be washed before reuse.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dry, and well-ventilated area.[3]

  • Store away from heat, open flames, and sparks.[1]

  • Keep away from incompatible materials such as oxidizing agents and strong oxidizers.[1]

Emergency Procedures: First Aid and Accidental Release

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical advice.[1] If breathing is difficult, give oxygen; if not breathing, give artificial respiration.[2][3]
Skin Contact Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[3] Get medical advice if irritation persists.[4]
Eye Contact Immediately flush the eyes thoroughly with water for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do, and continue rinsing.[1] Get medical advice/attention.[1]
Ingestion Never give anything by mouth to an unconscious person.[1][3] Rinse mouth and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[3] Do NOT induce vomiting.[3] Get medical advice/attention.[1]

Accidental Release Plan:

  • Evacuate: Evacuate unnecessary personnel from the area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Protect: Equip the cleanup crew with proper personal protective equipment as detailed in the PPE section.[1]

  • Contain: Contain any spills with dikes or absorbents to prevent migration into sewers or streams.[1]

  • Clean-up: Sweep or shovel the spilled material into an appropriate container for disposal.[1] Avoid generating dusty conditions.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in a safe manner, adhering to local and national regulations.[1] The material may be incinerated, and solid materials or residues should be disposed of at a licensed site.[1] Do not dispose of waste into the sewer system.[1]

Visual Workflow for Handling and Emergency Procedures

The following diagram outlines the logical steps for safely handling this compound and the appropriate responses in case of an emergency.

G start Start: Handling this compound ppe Step 1: Wear Appropriate PPE - Chemical Goggles - Neoprene/Nitrile Gloves - Protective Clothing - NIOSH Respirator start->ppe handling Step 2: Follow Safe Handling Procedures - Use in well-ventilated area - Avoid dust formation - Avoid contact with skin/eyes ppe->handling storage Step 3: Ensure Proper Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from heat and oxidizers handling->storage emergency Emergency Event handling->emergency storage->emergency disposal Step 4: Proper Disposal - Follow local regulations - Use licensed disposal site storage->disposal end End of Procedure spill Accidental Spill emergency->spill exposure Personal Exposure emergency->exposure spill_response Spill Response - Evacuate area - Wear PPE - Contain and clean up spill spill->spill_response first_aid Administer First Aid - Inhalation: Fresh air - Skin: Wash with soap/water - Eyes: Flush with water - Ingestion: Seek medical aid exposure->first_aid first_aid->end spill_response->disposal disposal->end

Caption: Workflow for handling and emergency response for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.